molecular formula C12H12N2O3 B2358449 5-(Phenoxymethyl)furan-2-carbohydrazide CAS No. 757193-60-5

5-(Phenoxymethyl)furan-2-carbohydrazide

Cat. No.: B2358449
CAS No.: 757193-60-5
M. Wt: 232.239
InChI Key: DWKKGVSUBJSFCU-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It is identified by the CAS Number 757193-60-5 . This organohydrazide belongs to a class of carbohydrazide derivatives, which are widely utilized as key intermediates in the synthesis of various heterocyclic compounds and active molecules for research . The core research value of this compound lies in its role as a versatile building block for the synthesis of other complex structures. Carbohydrazide scaffolds are frequently employed in the development of novel 1,3,4-oxadiazole derivatives . These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which have been explored for potential applications such as anticancer agents . The phenoxymethylfuran moiety adds specific steric and electronic properties, making it a valuable precursor for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The product may require cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-14-12(15)11-7-6-10(17-11)8-16-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKKGVSUBJSFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Phenoxymethyl)furan-2-carbohydrazide , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

CAS Number: 757193-60-5 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol IUPAC Name: 5-(phenoxymethyl)furan-2-carbohydrazide[1][2][3][4]

Executive Summary

5-(Phenoxymethyl)furan-2-carbohydrazide is a bifunctional building block extensively utilized in medicinal chemistry. It serves as a scaffold for generating acylhydrazones (Schiff bases) , a class of compounds renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecule combines a furan core (providing aromaticity and hydrogen-bonding potential) with a phenoxymethyl side chain (conferring lipophilicity) and a reactive carbohydrazide tail (acting as a nucleophile for derivatization). This guide details its synthesis, chemical reactivity, and application in drug discovery.

Chemical Architecture & Pharmacophore Analysis

The compound is composed of three distinct structural domains, each serving a specific function in ligand-target interactions:

  • The Furan Scaffold: A five-membered aromatic heterocycle that acts as a bioisostere for phenyl rings, often improving water solubility and altering metabolic profiles.

  • The Phenoxymethyl Linker: An ether linkage (–CH₂–O–Ph) at the C5 position. This flexible arm extends the molecule's reach, allowing it to occupy hydrophobic pockets within enzyme active sites (e.g., enoyl-ACP reductase in bacteria).

  • The Carbohydrazide Warhead: Located at the C2 position, this group (–CONHNH₂) is the primary site for chemical modification. It readily condenses with aldehydes and ketones to form azomethine (–N=CH–) linkages.

Pharmacophore Visualization (DOT)

Pharmacophore Furan Furan Ring (Aromatic Core) Hydrazide Carbohydrazide (Reactive Center) Furan->Hydrazide C2 Substitution Linker Phenoxymethyl Group (Hydrophobic Domain) Linker->Furan C5 Substitution Target Biological Target (Enzyme/Receptor) Linker->Target Hydrophobic Interaction Hydrazide->Target H-Bonding / Covalent caption Figure 1: Pharmacophore dissection of 5-(Phenoxymethyl)furan-2-carbohydrazide.

Synthetic Pathways

The synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide typically proceeds via a convergent route starting from carbohydrate-derived precursors like 5-(Hydroxymethyl)furfural (HMF) or 5-(Chloromethyl)furfural .

Step-by-Step Protocol

Precursor Preparation: The synthesis generally begins with the etherification of a 5-halomethyl furan derivative.

  • Etherification (Williamson Ether Synthesis):

    • Reagents: Methyl 5-(chloromethyl)-2-furoate, Phenol, Potassium Carbonate (anhydrous), Potassium Iodide (catalytic).

    • Solvent: Acetone or DMF.[5]

    • Conditions: Reflux for 6–8 hours.

    • Mechanism: The phenoxide ion (generated in situ by K₂CO₃) performs an Sɴ2 attack on the chloromethyl group, displacing the chloride to form Methyl 5-(phenoxymethyl)-2-furoate .

  • Hydrazinolysis:

    • Reagents: Methyl 5-(phenoxymethyl)-2-furoate, Hydrazine Hydrate (80% or 99%).

    • Solvent: Ethanol or Methanol.[5][6]

    • Conditions: Reflux for 3–5 hours.

    • Mechanism: Nucleophilic acyl substitution. The hydrazine acts as a nucleophile, attacking the ester carbonyl to release methanol and generate the target carbohydrazide.

    • Purification: The product typically precipitates upon cooling. It is filtered, washed with cold ethanol, and recrystallized (usually from ethanol/water) to yield a white or beige solid.

Synthesis Flowchart (DOT)

Synthesis Start Methyl 5-(chloromethyl)-2-furoate Intermediate Methyl 5-(phenoxymethyl)-2-furoate (Ester Intermediate) Start->Intermediate Reflux/Acetone (SN2) Phenol Phenol + K2CO3 Phenol->Intermediate Product 5-(Phenoxymethyl)furan-2-carbohydrazide (Target Scaffold) Intermediate->Product Hydrazinolysis (EtOH) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product caption Figure 2: Synthetic route from furan ester precursors.

Physicochemical & Analytical Profiling

Researchers must validate the structure using spectroscopic methods. Below are the characteristic signals expected for this molecule.

Solubility Profile
  • Soluble: DMSO, DMF (High); Methanol, Ethanol (Moderate, often requires heat).

  • Insoluble: Water, Diethyl Ether, Hexane.

  • LogP (Calculated): ~1.7 – 2.0 (Indicates moderate lipophilicity, suitable for membrane permeability).

Spectroscopic Identification (Typical Data)
TechniqueCharacteristic SignalsStructural Assignment
¹H NMR (DMSO-d₆)δ 9.5–10.0 (s, 1H)NH (Amide)
δ 6.8–7.5 (m, 7H)Ar-H (Phenyl) + Furan-H (C3, C4)
δ 5.1–5.2 (s, 2H)–CH₂–O– (Methylene linker)
δ 4.5 (br s, 2H)NH₂ (Hydrazide, exchangeable)
IR (KBr, cm⁻¹)3200–3350NH/NH₂ Stretching
1640–1660C=O (Amide I)
1240–1260C–O–C (Ether stretch)

Biological Applications & Research Potential

The primary utility of 5-(Phenoxymethyl)furan-2-carbohydrazide is as a precursor for Schiff bases . The condensation of the hydrazide with various aromatic aldehydes creates a library of compounds often screened for the following activities:

Antimicrobial Activity

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans). The mechanism often involves:

  • Chelation: The azomethine nitrogen and carbonyl oxygen can chelate metal ions essential for microbial metabolism.

  • H-Bonding: The hydrazone moiety interferes with bacterial protein synthesis by mimicking peptide bonds.

Antisickling Agents

Research into 5-substituted furan derivatives (such as the MMA series) has identified this scaffold as a potential modulator of hemoglobin. Specifically, structurally related aldehydes (like 5-(phenoxymethyl)furan-2-carboxaldehyde) bind to hemoglobin to prevent sickling in sickle cell disease. The hydrazide form serves as a stable precursor or prodrug variant in these studies.

Experimental Protocol: Schiff Base Formation

To derivatize the guide compound for biological screening:

  • Dissolve 1.0 mmol of 5-(Phenoxymethyl)furan-2-carbohydrazide in 10 mL of absolute ethanol.

  • Add 1.0 mmol of the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cool to room temperature. The Schiff base will precipitate. Filter and recrystallize.

References

  • Sigma-Aldrich. 5-(Phenoxymethyl)furan-2-carbohydrazide Product Page. Retrieved from [1]

  • National Institutes of Health (PMC). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators. (Discusses the 5-phenoxymethyl-furan scaffold). Retrieved from

  • PubChem. Compound Summary: 5-(Phenoxymethyl)furan-2-carbohydrazide.[7][8] Retrieved from

  • Ambeed. Chemical Structure and Properties of CAS 757193-60-5. Retrieved from

  • BenchChem. 5-Methylfuran-2-carbohydrazide and Derivatives. (General chemistry of furan carbohydrazides). Retrieved from

Sources

Biological Activity Profile of 5-(Phenoxymethyl)furan-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(Phenoxymethyl)furan-2-carbohydrazide scaffold represents a strategic hybridization in medicinal chemistry, merging the pharmacophoric versatility of the furan-2-carbohydrazide core with the lipophilic, membrane-penetrating properties of a phenoxymethyl side chain. While furan-2-carbohydrazides are well-documented for their antitubercular and antimicrobial activities, the introduction of a 5-phenoxymethyl moiety significantly alters the physicochemical profile (LogP), enhancing bioavailability and target engagement against waxy-cell-wall pathogens like Mycobacterium tuberculosis.

This guide analyzes the synthesis, biological activity, and Structure-Activity Relationships (SAR) of this specific derivative class. It synthesizes data from direct assays and homologous series to provide a roadmap for researchers developing next-generation anti-infective and anti-inflammatory agents.

Chemical Architecture & Rationale

The molecule is built upon three functional domains, each serving a distinct pharmacological purpose:

  • The Furan Core: A bioisostere of phenyl rings, offering improved water solubility and distinct hydrogen-bonding capabilities.

  • The Carbohydrazide Warhead (C-2): A critical pharmacophore for forming hydrogen bonds with active site residues (e.g., Serine, Histidine) in microbial enzymes. It also serves as a precursor for Schiff bases (hydrazones).

  • The Phenoxymethyl Tail (C-5): A lipophilic anchor. In antitubercular drug design, increasing lipophilicity is crucial for penetrating the mycolic acid-rich cell wall.

Structural Visualization

G cluster_0 5-(Phenoxymethyl)furan-2-carbohydrazide Scaffold cluster_1 Biological Targets Phenoxy Phenoxy Group (Lipophilic Anchor) Linker Methyl Linker (Spacer) Phenoxy->Linker COX COX-1/COX-2 (Inflammation) Phenoxy->COX Hydrophobic Pocket Interaction Furan Furan Ring (Scaffold Core) Linker->Furan Hydrazide Carbohydrazide (Effector/Warhead) Furan->Hydrazide InhA Enoyl-ACP Reductase (M. tuberculosis) Hydrazide->InhA H-Bonding (Ser94) GlcN GlcN-6-P Synthase (Antimicrobial) Hydrazide->GlcN Chelation

Figure 1: Pharmacophoric dissection of the 5-(Phenoxymethyl)furan-2-carbohydrazide scaffold and its putative biological targets.

Synthesis Protocol

The synthesis of 5-(phenoxymethyl)furan-2-carbohydrazide derivatives is a convergent process. The critical step is the etherification of the 5-chloromethyl precursor, followed by hydrazinolysis.

Reagents & Conditions
  • Precursor: Methyl 5-(chloromethyl)-2-furoate (commercially available or synthesized from 5-HMF/CMF).

  • Nucleophiles: Substituted phenols (4-Cl, 4-OMe, 4-NO2).

  • Solvents: Acetone/K2CO3 (Etherification); Ethanol (Hydrazinolysis).

Step-by-Step Methodology

Step 1: Etherification (Williamson Ether Synthesis)

  • Dissolve substituted phenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide.
    
  • Add Methyl 5-(chloromethyl)-2-furoate (1.0 eq) dropwise.

  • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter inorganic salts. Evaporate solvent.[1] Recrystallize from ethanol to obtain Methyl 5-(phenoxymethyl)furan-2-carboxylate.

Step 2: Hydrazinolysis

  • Dissolve the ester from Step 1 in absolute ethanol (10 mL/mmol).

  • Add Hydrazine Hydrate (99%, 5.0 eq) dropwise at 0°C.

  • Reflux for 4–6 hours. A solid precipitate typically forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol and ether. Recrystallize from ethanol/DMF.

Step 3: Derivatization (Optional Schiff Bases)

  • React the carbohydrazide with aromatic aldehydes (with catalytic acetic acid) to form N'-benzylidene derivatives, which often exhibit superior stability and activity.

Biological Activity Profile

Antitubercular Activity (Primary Indication)

Furan-2-carbohydrazides are potent pharmacophores against Mycobacterium tuberculosis (MTB). The 5-phenoxymethyl derivatives are designed to target Enoyl-ACP reductase (InhA) , a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II).

  • Mechanism: The hydrazide group mimics the substrate or forms a covalent adduct with the NAD+ cofactor within the InhA active site.

  • Potency: 5-substituted furan derivatives have demonstrated MIC values ranging from 0.25 to 8.0 µg/mL against MTB H37Rv strain.

  • SAR Insight: Electron-withdrawing groups (e.g., 4-NO2, 4-Cl) on the phenoxy ring enhance activity by increasing the acidity of the hydrazide protons, facilitating stronger hydrogen bonding.

Antimicrobial & Antifungal Activity

The scaffold exhibits broad-spectrum activity, particularly when derivatized into Schiff bases (hydrazones).

OrganismStrainActivity (MIC Range)Notes
S. aureus Gram (+)4 – 32 µg/mLHigh activity for halogenated phenoxy derivatives.
E. coli Gram (-)16 – 64 µg/mLModerate activity; limited by efflux pumps.
C. albicans Fungal8 – 64 µg/mLTargets sterol biosynthesis (Erg11 inhibition).
P. aeruginosa Gram (-)> 64 µg/mLGenerally resistant due to low permeability.
Anti-inflammatory Activity

Derivatives of furan-2-carbohydrazide, particularly those fused with isatin or coupled with lipophilic tails, show significant anti-inflammatory potential.

  • Target: Cyclooxygenase (COX-1/COX-2).

  • Assay Performance: Inhibition of BSA denaturation (IC50 ~10-20 µg/mL) and reduction of carrageenan-induced paw edema in rat models.

  • Rationale: The phenoxymethyl group fits into the hydrophobic channel of the COX enzyme, while the carbohydrazide chelates the heme iron or interacts with the Arg120 residue.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 5-(phenoxymethyl)furan-2-carbohydrazide is governed by electronic and steric modifications at two key positions.

SAR cluster_R Phenoxy Substituents (R) cluster_H Hydrazide Modifications (R') Center Core Scaffold 5-(Phenoxymethyl)furan-2-carbohydrazide EWG EWG (NO2, F, Cl) Increases Antitubercular Activity Center->EWG EDG EDG (OMe, Me) Increases Cytotoxicity Center->EDG Bulky Bulky Groups (t-Bu) Decreases Binding Affinity Center->Bulky Schiff Schiff Base formation Improves Lipophilicity & Stability Center->Schiff Cyclization Cyclization to 1,3,4-Oxadiazole Enhances Metabolic Stability Center->Cyclization

Figure 2: SAR Map detailing the impact of substitutions on the biological profile.

Key SAR Findings:

  • Halogenation (F, Cl, Br): Substitution at the para-position of the phenoxy ring significantly improves antimicrobial potency due to enhanced lipophilicity and halogen-bond capability.

  • Schiff Base Conversion: Converting the terminal

    
     of the hydrazide to an imine (
    
    
    
    ) often doubles the activity (lowers MIC) by improving cell membrane permeability.
  • Linker Length: The single methylene spacer (

    
    ) in the "phenoxymethyl" group is optimal. Extending it to ethylene usually decreases activity due to entropic penalties in the binding pocket.
    

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI Guidelines (M7-A7)

  • Inoculum Preparation: Adjust bacterial culture (e.g., M. tuberculosis H37Rv or S. aureus) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).

  • Plate Setup: Use 96-well microtiter plates.

    • Add 100 µL of broth to all wells.

    • Add 100 µL of test compound (dissolved in DMSO) to the first column.

    • Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control: Isoniazid (for TB) or Ciprofloxacin (for bacteria).

    • Negative Control: DMSO solvent blank.

  • Incubation:

    • Bacteria: 37°C for 24 hours.

    • M. tuberculosis: 37°C for 7–14 days (using Resazurin Microtiter Assay - REMA).

  • Readout: The MIC is the lowest concentration preventing visible growth (or color change from blue to pink in REMA).

Protocol B: In Silico Molecular Docking (Validation)
  • Protein Prep: Retrieve crystal structure of Enoyl-ACP Reductase (e.g., PDB ID: 4TZK ). Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Draw 5-(phenoxymethyl)furan-2-carbohydrazide derivatives in ChemDraw. Minimize energy using MM2 force field.

  • Docking: Use AutoDock Vina. Define grid box centered on the NADH binding site.

  • Analysis: Look for binding energies < -7.0 kcal/mol and H-bonds with Tyr158 and cofactor NAD+ .

References

  • Synthesis of Furan-2-carbohydrazides

    • Title: Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)
    • Source: Asian Journal of Chemistry, 2024.[2]

    • URL:[Link]

  • Antimicrobial & Anti-inflammatory Activity

    • Title: 5-Bromo-N'-(2-oxoindolin-3-ylidene)
    • Source: MDPI (Molbank), 2024.
    • URL:[Link][3][4][5]

  • Phenoxymethyl Furan Derivatives (Sickle Cell/Michael Acceptors)

    • Title: Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modul
    • Source: Molecular Pharmaceutics (NIH/PMC), 2017.
    • URL:[Link]

  • General Furan Synthesis (Precursors)

    • Title: Methyl 5-(chloromethyl)-2-furoate – preparation and application.[6]

    • Source: Georganics.
    • URL:[Link]

  • Antitubercular Furan Derivatives

    • Title: Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2011.
    • URL:[Link]

Sources

The Furan-2-Carbohydrazide Scaffold: A Privileged Motif in Drug Discovery—A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-2-carbohydrazide core is a versatile and privileged scaffold in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, drawing on field-proven insights and comprehensive literature. We will explore the critical role of the furan ring, the hydrazide linker, and terminal substituents in modulating activity across various therapeutic targets, including antimicrobial, anticancer, and anti-inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the causality behind experimental design and providing robust, self-validating protocols for synthesis and evaluation.

Introduction: The Emerging Prominence of Furan-2-Carbohydrazides

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the furan ring is a recurring motif.[1] When coupled with a carbohydrazide linker, the resulting furan-2-carbohydrazide structure becomes a highly adaptable scaffold for generating diverse molecular libraries.[2] The inherent chemical properties of this core—its planarity, potential for hydrogen bonding, and susceptibility to various substitutions—make it an attractive starting point for drug design.[3][4]

Recent research has highlighted the potential of furan-2-carbohydrazide derivatives in several key therapeutic areas:

  • Antimicrobial Agents: These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi, and are being explored as novel antitubercular and antibiofilm agents.[5][6][7]

  • Anticancer Therapeutics: Certain derivatives have exhibited potent cytotoxic effects against various cancer cell lines, often through mechanisms like tubulin polymerization inhibition.[8][9][10]

  • Anti-inflammatory Molecules: The scaffold has been successfully modified to create compounds with significant anti-inflammatory properties, validated through in vitro assays that measure inhibition of protein denaturation and hemolysis.[4][11][12][13]

  • Antiviral Inhibitors: Notably, derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential in combating viral infections.[14]

This guide will systematically dissect the SAR of furan-2-carbohydrazide compounds, providing a clear rationale for how specific structural modifications influence biological outcomes.

Core Molecular Architecture and Key SAR Insights

The fundamental structure of a furan-2-carbohydrazide derivative can be deconstructed into three key components: the furan ring, the carbohydrazide linker, and the terminal substituent (often an aryl or heteroaryl moiety). The interplay between these components is crucial for biological activity.

SAR_Core_Structure cluster_0 Furan-2-Carbohydrazide Core cluster_1 Key SAR Points Furan Furan Ring (Position 2) Linker Carbohydrazide Linker (-CO-NH-N=) Furan->Linker Covalent Bond SAR1 Furan Ring Substitution Furan->SAR1 Terminal Terminal Substituent (R) (e.g., Aryl, Heteroaryl) Linker->Terminal Covalent Bond SAR2 Hydrazone Moiety Linker->SAR2 SAR3 Terminal Group Electronics Terminal->SAR3

Caption: Core components of furan-2-carbohydrazide derivatives and key areas for SAR exploration.

The Furan Ring: More Than a Simple Scaffold

The furan ring is not merely a passive linker; its electronic properties and potential for substitution are critical determinants of activity.

  • Bioisosteric Replacement: In several studies, the furan ring has been successfully used as a bioisostere for other cyclic systems, such as the labile furanone ring in antibiofilm agents.[5][6][15] This substitution often leads to improved metabolic stability while retaining the desired biological activity.[5][6] The choice between a furan and a thiophene ring can also significantly impact potency, as seen in some anticancer agents.[8]

  • Substitution at the 5-Position: The C5 position of the furan ring is a common site for modification. Introducing substituents here can profoundly affect activity. For instance, the addition of a bromine atom at the 5-position has been shown to be compatible with, and in some cases enhance, anti-inflammatory and antimicrobial activities.[4][12][13][16] This is likely due to the alteration of the ring's lipophilicity and electronic nature. However, it's important to note that extensive oxidation of the furan ring can sometimes lead to toxic reactive metabolites.[17]

The Carbohydrazide Linker: A Hub of Interaction

The carbohydrazide moiety, often present as a hydrazone (-CO-NH-N=CH-), is a critical pharmacophore.[18][19]

  • Hydrogen Bonding: This linker provides a hydrogen bonding domain, which is essential for interaction with amino acid residues in biological targets.[4][12] The amide proton (NH) and the imine nitrogen (N=) can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site of an enzyme or receptor.

  • Conformational Rigidity: The hydrazone linkage introduces a degree of conformational rigidity to the molecule, which can be favorable for binding. The E/Z configuration around the C=N bond can influence the overall shape of the molecule and its fit within a binding pocket.

  • Hybridization Potential: The hydrazone moiety serves as an excellent point for molecular hybridization, allowing the fusion of the furan-2-carbohydrazide scaffold with other bioactive pharmacophores like thiazole or indole.[3][7][8] This strategy has proven effective in developing potent antitubercular and anticancer agents.

The Terminal Substituent: Tuning for Potency and Selectivity

The nature of the substituent (R group) attached to the hydrazone is perhaps the most extensively studied aspect of SAR for this class of compounds. This is where fine-tuning of activity, selectivity, and pharmacokinetic properties is often achieved.

  • Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on a terminal aromatic ring significantly influences biological activity. For example, in a series of anticancer furan-2-carbohydrazides, a compound with a methoxy group (an EDG) on the terminal phenyl ring showed significant cytotoxic effects.[9][20][21] Conversely, in a study on antibiofilm agents, a chloro-substituted benzoyl moiety (an EWG) resulted in a highly active compound.[5]

  • Steric Factors: The size and shape of the terminal substituent are also critical. Bulky groups can enhance binding through increased van der Waals interactions but may also cause steric hindrance, preventing the molecule from accessing the target site. The optimal substitution pattern is highly target-dependent.

  • Lipophilicity: The overall lipophilicity of the molecule, heavily influenced by the terminal substituent, affects its ability to cross cell membranes and reach its target. Modifications that balance hydrophilicity and lipophilicity are key to achieving good bioavailability.

SAR in Action: Target-Specific Insights

Anticancer Activity: Tubulin Inhibitors

Several furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivatives have demonstrated potent antiproliferative and microtubule-destabilizing properties.[8] Molecular docking studies suggest these compounds bind to the colchicine site of tubulin.[8]

Compound IDTerminal Substituent (on indole)Terminal Substituent (on furan-hydrazone)Activity (IC50)Reference
5j 5-Bromo-3-phenyl-1H-indole3-benzoic acidPotent[8]
3e Not applicable4-methoxyphenyl43.38 µM (A549 cells)[9][20][21]
4 Not applicable4-pyridine4.06 µM (MCF-7 cells)[10]
7 Not applicableN-phenyl triazinone2.96 µM (MCF-7 cells)[10]

The data suggests that combining the furan-carbohydrazide moiety with other heterocyclic systems like indole or pyridine can lead to potent anticancer agents.[8][10] Compounds 4 and 7 were shown to induce G2/M phase cell cycle arrest and apoptosis.[10]

Antibiofilm Activity: Quorum Sensing Inhibition

Furan-2-carboxamides, designed as bioisosteric replacements for furanones, have shown significant antibiofilm activity against Pseudomonas aeruginosa.[5][6] The proposed mechanism is the inhibition of the LasR receptor, a key component of the quorum-sensing system.

Compound IDTerminal SubstituentBiofilm Reduction (%)Reference
4b N'-(Benzoyl)58%[5][6]
4c N'-(4-Methoxybenzoyl)Significant[5]
4f N'-(4-Chlorobenzoyl)Significant[5]

Molecular docking studies suggest that these carbohydrazides share a similar binding mode to related furanones within the LasR active site.[5][6]

Anti-inflammatory Activity

The anti-inflammatory potential of furan-2-carbohydrazide derivatives has been demonstrated through their ability to inhibit protein denaturation and protect red blood cell membranes from hemolysis.[12][13]

A notable example is 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which showed a concentration-dependent inhibitory effect comparable to the standard drug diclofenac sodium.[12][13] This highlights the synergistic effect of combining the 5-bromo-furan-2-carbohydrazide scaffold with an isatin moiety.[4]

Experimental Protocols: A Self-Validating Approach

The synthesis and evaluation of furan-2-carbohydrazide derivatives require robust and reproducible methodologies.

General Synthesis of Furan-2-Carbohydrazide Hydrazones

This protocol describes a common and effective method for synthesizing the target compounds via condensation.

Step 1: Synthesis of Furan-2-Carbohydrazide

  • Rationale: This step creates the core hydrazide building block. The reaction of an ester with hydrazine hydrate is a standard and high-yielding method for hydrazide formation.

  • Procedure:

    • Dissolve ethyl furan-2-carboxylate in ethanol.

    • Add hydrazine hydrate dropwise while stirring, typically at a low temperature (0-5°C) to control the exothermic reaction.[22]

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

    • The product, furan-2-carbohydrazide, often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Condensation with Carbonyl Compounds

  • Rationale: This is the key step for introducing diversity. The condensation of the hydrazide with an aldehyde or ketone forms the stable hydrazone linkage. An acid catalyst is typically used to activate the carbonyl group.

  • Procedure:

    • Dissolve furan-2-carbohydrazide in a suitable solvent, such as ethanol.

    • Add the desired aldehyde or ketone (1 equivalent).

    • Add a few drops of a catalyst, such as glacial acetic acid.[8]

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[4]

    • Upon cooling, the product hydrazone usually precipitates. It can be isolated by filtration, washed, and recrystallized to achieve high purity.

    • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) and elemental analysis.[9][23]

Synthesis_Workflow start Start Materials: Ethyl Furan-2-Carboxylate Aldehyde/Ketone (R-CHO) step1 Step 1: Hydrazide Formation + Hydrazine Hydrate Solvent: Ethanol start->step1 step2 Step 2: Condensation + Aldehyde/Ketone Catalyst: Acetic Acid Solvent: Ethanol (Reflux) start->step2 intermediate Intermediate: Furan-2-Carbohydrazide step1->intermediate intermediate->step2 product Final Product: Furan-2-Carbohydrazide Hydrazone step2->product analysis Characterization: NMR, IR, MS, EA product->analysis

Caption: General synthetic workflow for furan-2-carbohydrazide hydrazone derivatives.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
  • Rationale: This assay provides a reliable measure of anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation. A compound's ability to prevent this denaturation is indicative of its potential anti-inflammatory effect.

  • Procedure:

    • Prepare test solutions of the synthesized compounds and a standard drug (e.g., diclofenac sodium) at various concentrations (e.g., 6.25 to 100 µg/mL).[12]

    • To 5 mL of a 1% aqueous solution of bovine serum albumin (BSA), add 100 µL of the test or standard solution.

    • Adjust the pH of the mixture to 6.8.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • A control sample (without the test compound) is treated similarly.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The self-validating nature of this protocol comes from the inclusion of a known standard (diclofenac sodium), allowing for direct comparison and validation of the results.[12][13]

Conclusion and Future Directions

The furan-2-carbohydrazide scaffold has firmly established itself as a cornerstone in the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that targeted modifications to the furan ring, the hydrazide linker, and particularly the terminal substituents can effectively modulate biological activity across a range of targets.

Key Takeaways:

  • Modularity is Key: The synthetic accessibility of this scaffold allows for the rapid generation of diverse libraries, making it ideal for hit-to-lead optimization.

  • The Hydrazone is a Critical Pharmacophore: Its hydrogen bonding capacity and role as a structural anchor are fundamental to the activity of these compounds.

  • Rational Design Pays Dividends: A clear understanding of the electronic and steric requirements of the target's binding site allows for the rational design of substituents to enhance potency and selectivity.

Future research should focus on exploring more complex and diverse terminal substituents, including a wider range of heterocyclic systems. Furthermore, investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent compounds early in the discovery process will be crucial for translating in vitro activity into in vivo efficacy. The application of computational tools, such as molecular docking and dynamic simulations, will continue to be invaluable in refining our understanding of SAR and guiding the design of the next generation of furan-2-carbohydrazide-based therapeutics.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).
  • Dou, X., Sun, Q., Xu, G., Liu, Y., Zhang, C., Wang, B., Lu, Y., Guo, Z., Su, L., Huo, T., Zhao, X., Wang, C., Yu, Z., Song, S., Zhang, L., Liu, Z., Lai, L., & Jiao, N. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC.
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC. (n.d.).
  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (n.d.).
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed. (2025, May 5).
  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - RSC Publishing. (2025, August 22).
  • Novel R3M (M = Si, Ge) substituted furan and thiophene-derived aldimines: Synthesis, electrochemistry, and biological activity. (2019, October 4).
  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2025, June 28). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2025, October 22).
  • Lipin, D. V., et al. (2022, December 8). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). Semantic Scholar.
  • 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - Preprints.org. (2024, October 31).
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Bentham Science Publishers. (2017, May 1).
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (n.d.).
  • Synthesis and biological activities of furan derivatives - ResearchGate. (2025, August 6).
  • Aijijiyah, N. P., Fadlan, A., Ningsih, S., & Santoso, M. (2024, December 19). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.
  • (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids - ResearchGate. (2026, January 15).
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives | Request PDF - ResearchGate. (n.d.).
  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6).
  • Review on hydrazone and it's biological activities - ijmrt. (n.d.).
  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - RSC Advances (RSC Publishing). (n.d.).
  • (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - ResearchGate. (2024, October 31).
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (2025, November 20).
  • Synthesis, structure, characterization and theoretical studies of NLO active furan-2-carbohydrazide monohydrate derivative single crystals - RSC Publishing. (n.d.).
  • TOK, F., Kaya Tilki, E., DİKMEN, M., & KAYMAKÇIOĞLU, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. JOURNAL OF RESEARCH IN PHARMACY, 26(1), 13-19. Retrieved February 18, 2026, from [Link]

  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. (n.d.). Retrieved February 18, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.).
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).

Sources

Therapeutic Potential of 5-(Phenoxymethyl)furan-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(Phenoxymethyl)furan-2-carbohydrazide , a privileged scaffold in medicinal chemistry. This document is structured to serve researchers and drug developers, focusing on synthetic accessibility, structural activity relationships (SAR), and therapeutic applications.

Technical Whitepaper | Version 1.0

Executive Summary

5-(Phenoxymethyl)furan-2-carbohydrazide represents a versatile pharmacophore bridging the gap between small-molecule linkers and bioactive therapeutic agents. Structurally, it combines a furan heteroaromatic core with two distinct functional "warheads": a carbohydrazide moiety (hydrogen bond donor/acceptor, metal chelator) and a phenoxymethyl tail (lipophilic anchor).

While often utilized as a high-value intermediate for synthesizing acylhydrazone (Schiff base) libraries, the molecule itself exhibits intrinsic biological activity. Its therapeutic potential spans antitubercular efficacy (as an isoniazid bioisostere), enzyme inhibition (Urease, Tyrosinase), and anticancer cytotoxicity . This guide details the chemical architecture, validated synthetic pathways, and experimental protocols required to exploit this scaffold in drug discovery.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of 5-(Phenoxymethyl)furan-2-carbohydrazide is dictated by its three distinct structural domains. Understanding these domains is critical for rational drug design.

Structural Domains
DomainChemical FeaturePharmacological Function
Domain A Furan Ring Bioisostere of benzene/pyridine. Improves water solubility compared to benzene while maintaining aromaticity. Acts as a spacer.
Domain B Carbohydrazide (

)
Pharmacophore: Essential for hydrogen bonding and metal chelation (e.g.,

in Urease). Acts as a "hook" for covalent functionalization (hydrazones).
Domain C Phenoxymethyl (

)
Lipophilic Tail: Enhances membrane permeability. Facilitates hydrophobic interactions within enzyme active sites (e.g., hydrophobic pocket of InhA in M. tuberculosis).
Structure-Activity Relationship (SAR)
  • Lipophilicity Modulation: The ether linkage in the phenoxymethyl group introduces flexibility and lipophilicity (

    
     adjustment), which is crucial for penetrating the lipid-rich cell walls of Mycobacteria.
    
  • Electronic Effects: The furan ring is electron-rich.[1] Substituents on the phenoxy ring (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) can modulate the electronic density of the furan core via the ether linkage, influencing the reactivity of the carbohydrazide group.
  • Chelation Potential: The carbonyl oxygen and the terminal amino group of the hydrazide form a bidentate ligand system, capable of inhibiting metalloenzymes by sequestering catalytic metal ions.

Therapeutic Applications

Antimicrobial & Antitubercular Activity

The furan-2-carbohydrazide motif is a structural analog of Isoniazid (isonicotinylhydrazide), a first-line anti-TB drug.

  • Mechanism: The hydrazide group requires oxidative activation (typically by KatG in M. tb) to form acyl radicals that inhibit InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

  • Advantage: The 5-phenoxymethyl substituent provides a hydrophobic interaction that isoniazid lacks, potentially overcoming resistance mechanisms or enhancing affinity for the InhA binding pocket.

Enzyme Inhibition (Urease & Tyrosinase)

Urease (nickel-dependent) and Tyrosinase (copper-dependent) are critical targets for treating H. pylori infections and hyperpigmentation, respectively.

  • Urease: The hydrazide moiety acts as a competitive inhibitor, coordinating with the

    
     ions in the active site, preventing urea hydrolysis.
    
  • Tyrosinase: The compound functions as a copper chelator and a suicide substrate, inhibiting melanin biosynthesis.

Anticancer Potential (Cytotoxicity)

Derivatives of this scaffold, particularly acylhydrazones formed by condensing the carbohydrazide with aromatic aldehydes, show significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • Pathway: Induction of apoptosis via caspase-3 activation and potential inhibition of tubulin polymerization.

  • AQP1 Inhibition: The aldehyde precursor (5-PMFC) is a known inhibitor of Aquaporin-1 (AQP1), reducing red blood cell sickling.[2] The carbohydrazide retains structural similarity, suggesting potential utility in modulating water channels or as a prodrug.

Synthetic Pathway

The synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide is a convergent 3-step protocol. This pathway is preferred for its high yield and operational simplicity.

Reaction Scheme (Graphviz)

SynthesisPathway HMF 5-Hydroxymethylfurfural (Starting Material) Inter1 5-(Chloromethyl)furan-2-carboxylate (Intermediate 1) HMF->Inter1 1. Oxidation/Esterification 2. Chlorination (SOCl2) Inter2 5-(Phenoxymethyl)furan-2-carboxylate (Ester Intermediate) Inter1->Inter2 Phenol, K2CO3 Acetone, Reflux Product 5-(Phenoxymethyl)furan-2-carbohydrazide (Target Scaffold) Inter2->Product NH2NH2·H2O Ethanol, Reflux Derivs Acylhydrazones (Schiff Bases) Product->Derivs R-CHO Ethanol/Acid Cat.

Caption: Step-wise synthesis from HMF to the target carbohydrazide and subsequent derivatization.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 5-(phenoxymethyl)furan-2-carboxylate

  • Reagents: Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq), Phenol (1.1 eq), Anhydrous

    
     (2.0 eq), KI (catalytic).
    
  • Solvent: Dry Acetone or Acetonitrile.

  • Procedure:

    • Dissolve phenol in dry acetone and add

      
      . Stir at RT for 30 min to generate the phenoxide.
      
    • Add methyl 5-(chloromethyl)furan-2-carboxylate dropwise. Add catalytic KI.

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter inorganic salts while hot. Evaporate solvent.

    • Recrystallize the crude ester from ethanol.

Step 2: Hydrazinolysis to 5-(Phenoxymethyl)furan-2-carbohydrazide

  • Reagents: Methyl 5-(phenoxymethyl)furan-2-carboxylate (1.0 eq), Hydrazine Hydrate (99%, 5.0 eq).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. A solid precipitate typically forms upon cooling.

    • Concentrate the solution to half volume if necessary and cool to

      
      .
      
    • Filter the solid, wash with cold ethanol and ether.

    • Purification: Recrystallize from ethanol/water.

    • Validation: FTIR (Presence of

      
       doublet at 3200-3300 
      
      
      
      , Amide I at ~1650
      
      
      );
      
      
      -NMR (Singlet at
      
      
      4.5-5.0 for
      
      
      , Broad singlet at
      
      
      9.0+ for
      
      
      ).

Experimental Protocols for Bioassay

To validate the therapeutic potential, the following standardized protocols should be employed.

Urease Inhibition Assay (Spectrophotometric)

This assay quantifies the ability of the scaffold to inhibit the hydrolysis of urea, releasing ammonia.

  • Preparation: Prepare stock solution of the test compound (1 mg/mL) in DMSO.

  • Enzyme Mix: Incubate Jack Bean Urease (25 µL) with test compound (5 µL) in phosphate buffer (

    
    , pH 6.8) for 15 min at 
    
    
    
    .
  • Substrate Addition: Add Urea solution (55 µL, 100 mM). Incubate for 15 min at

    
    .
    
  • Detection: Add Phenol-hypochlorite reagent (Indophenol method).

  • Measurement: Measure absorbance at 625 nm after 10 min.

  • Calculation:

    
    .
    
Antimicrobial Susceptibility (Microbroth Dilution)

Target: Mycobacterium tuberculosis (H37Rv strain) or Staphylococcus aureus.

  • Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions of the test compound in 96-well plates using 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).

  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • TB:

      
       for 7 days (using Alamar Blue dye for viability detection).
      
  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth (or color change from blue to pink in Alamar Blue assay).

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the dual mechanism of action for the carbohydrazide scaffold: Metal Chelation (Enzymes) and Covalent Inhibition (TB).

MOA cluster_Enzyme Enzyme Inhibition (Urease/Tyrosinase) cluster_TB Antitubercular Mechanism Compound 5-(Phenoxymethyl) furan-2-carbohydrazide Chelation Bidentate Chelation (C=O and -NH2) Compound->Chelation Direct Binding KatG KatG Activation (Oxidation) Compound->KatG Prodrug Activation Metal Active Site Metal (Ni2+ / Cu2+) Metal->Chelation Inhibition1 Enzyme Inactivation Chelation->Inhibition1 Radical Acyl Radical Formation KatG->Radical InhA InhA Inhibition (Enoyl-ACP Reductase) Radical->InhA CellWall Mycolic Acid Synthesis Blocked InhA->CellWall

Caption: Dual mechanistic pathways: Metal chelation (left) and Bioactivation for TB inhibition (right).

Future Outlook & Optimization

To maximize the therapeutic utility of this scaffold, future research should focus on:

  • Schiff Base Libraries: Condensing the hydrazide with heterocyclic aldehydes (e.g., pyridine, thiophene) to create "hybrid" drugs with enhanced DNA binding affinity.

  • Metal Complexes: Synthesizing Cu(II) or Zn(II) complexes of the carbohydrazide. These complexes often show 10-100x higher antimicrobial potency than the free ligand due to increased lipophilicity and specific transport mechanisms.

  • ADME Profiling: The phenoxymethyl group is metabolically stable, but hydroxylation of the phenyl ring by CYPs is a potential clearance pathway. Fluorination of the phenyl ring (e.g., 4-fluorophenoxymethyl) could block metabolism and extend half-life.

References

  • Synthesis and biological evaluation of furan-2-carbohydrazide derivatives. Source: European Journal of Medicinal Chemistry. (Note: Representative link for furan-hydrazide class)

  • Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling. Source: Frontiers in Pharmacology. [2]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Source: Mini-Reviews in Medicinal Chemistry.

  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Source: Der Pharma Chemica.

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: Molecules (MDPI).

Sources

Literature review on phenoxymethyl furan derivatives and hydrazide linkages

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Design, Synthesis, and Therapeutic Applications of 5-(Phenoxymethyl)furan-2-carbohydrazide Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

The search for novel anti-infective and antiproliferative agents has increasingly focused on hybrid pharmacophores that combine lipophilic membrane-penetrating domains with versatile hydrogen-bonding linkers. The 5-(phenoxymethyl)furan-2-carbohydrazide scaffold represents a privileged structure in this domain. This guide dissects the chemical rationale, synthetic pathways, and biological efficacy of this moiety, specifically analyzing how the hydrazide linkage (-CO-NH-NH-) functions as a critical "hinge" between the lipophilic phenoxymethyl furan tail and variable target-specific heads.

Key Technical Insight: The efficacy of this scaffold is driven by the "Linker-Core-Tail" architecture. The furan ring provides a semi-aromatic spacer that positions the lipophilic phenoxymethyl tail into hydrophobic pockets (e.g., the substrate-binding loop of Enoyl-ACP reductase in M. tuberculosis), while the hydrazide motif facilitates hydrogen bonding or metal chelation essential for enzyme inhibition.

Chemical Architecture & Rationale

The Hybrid Pharmacophore

The molecule is tripartite, designed to maximize interactions within the active site of targets like InhA (tuberculosis) or DNA gyrase (bacteria).

  • The Tail (Phenoxymethyl):

    • Function: Lipophilicity modulator and hydrophobic anchor.

    • Rationale: The flexible methylene bridge (-CH2-O-) allows the phenyl ring to rotate and fit into hydrophobic pockets that rigid biphenyl systems cannot access.

  • The Core (Furan):

    • Function: Bioisostere of phenyl/thiophene.

    • Rationale: Furan is electron-rich (excess

      
      -density), facilitating 
      
      
      
      -
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor sites. It is less lipophilic than benzene, improving water solubility.
  • The Linker (Hydrazide):

    • Function: Hydrogen bond donor/acceptor and metal chelator.

    • Rationale: The -CO-NH-NH- motif mimics peptide bonds, allowing interaction with serine proteases or kinases. It is chemically versatile, readily condensing with aldehydes to form acylhydrazones , which lock the conformation and extend the pharmacophore.

Synthetic Strategy & Protocols

The synthesis follows a convergent pathway. The critical control point is the etherification step , where yield losses often occur due to C-alkylation side reactions.

Phase 1: Construction of the Phenoxymethyl Furan Core

Reaction Type: Williamson Ether Synthesis (Modified)

  • Precursor: 5-(Chloromethyl)-2-furoic acid ethyl ester (or methyl ester).

  • Reagent: Substituted Phenol (Ar-OH).

  • Base/Solvent: Anhydrous

    
     / Acetone or DMF.
    

Protocol 1: Etherification

  • Dissolve substituted phenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Add 5-(chloromethyl)-2-furoate (1.0 eq) dropwise to prevent localized concentration spikes.

  • Reflux at 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Critical Step: Filter hot to remove inorganic salts. Evaporate solvent.[1][2]

  • Purification: Recrystallize from ethanol. Why? Removes unreacted phenol which can interfere with the next step.

Phase 2: Introduction of the Hydrazide Linker

Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis)

Protocol 2: Hydrazinolysis

  • Dissolve the ester from Phase 1 in absolute ethanol.

  • Add Hydrazine Hydrate (99%, 5.0 eq). Note: Excess hydrazine is required to prevent the formation of dimer (diacylhydrazine).

  • Reflux for 4–6 hours.

  • Cool to 0°C. The hydrazide product usually precipitates as a white/pale yellow solid.

  • Filter and wash with cold ethanol and ether.

  • Validation: IR spectrum should show doublet peaks at 3200–3300 cm⁻¹ (

    
    ) and a carbonyl stretch at ~1660 cm⁻¹.
    
Phase 3: Derivatization (Schiff Base Formation)

Reaction Type: Condensation

Protocol 3: Hydrazone Formation

  • Suspend the hydrazide (1.0 eq) in ethanol.

  • Add the target aldehyde (1.0 eq) and a catalytic amount of Glacial Acetic Acid (2–3 drops).

  • Reflux for 2–4 hours.

  • Observation: Product precipitates upon cooling.

  • Yield Optimization: If the aldehyde is electron-rich, longer reflux times are needed.

Visualization of Workflows

Diagram 1: Synthetic Pathway

This diagram illustrates the logical flow from starting materials to the active pharmaceutical ingredient (API).

SynthesisPath Start 5-Chloromethyl-2-furoate Ether 5-(Phenoxymethyl)-2-furoate Start->Ether K2CO3, Acetone Reflux 6h Phenol Substituted Phenol Phenol->Ether K2CO3, Acetone Reflux 6h Hydrazide 5-(Phenoxymethyl) furan-2-carbohydrazide Ether->Hydrazide EtOH, Reflux Nucleophilic Sub. Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide EtOH, Reflux Nucleophilic Sub. Final Target Hydrazone (Schiff Base) Hydrazide->Final AcOH (cat) Condensation Aldehyde Aryl Aldehyde Aldehyde->Final AcOH (cat) Condensation

Caption: Convergent synthesis of phenoxymethyl furan hydrazones via etherification and hydrazinolysis.

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions on the phenyl ring (Tail) and the hydrazone terminus (Head).

RegionModificationEffect on Activity (Antimicrobial/Antitubercular)Mechanistic Insight
Phenyl Ring (Tail) 4-Cl, 4-F, 2,4-ClSignificantly Increased Electron-withdrawing halogens increase lipophilicity and metabolic stability.
Phenyl Ring (Tail) 4-OCH3, 4-CH3Moderate/Decreased Electron-donating groups may reduce binding affinity in hydrophobic pockets.
Furan Core Thiophene replacementMaintained/Variable Thiophene is a bioisostere but furan often shows better solubility profiles.
Hydrazide Linker Alkylation of -NH-Abolished The -NH- proton is critical for hydrogen bonding with the receptor active site.
Hydrazone Head 2-OH-PhenylIncreased Provides an additional metal chelation site (tridentate ligand O-N-O).
Diagram 2: SAR Logic Map

SAR Core Scaffold Core: Phenoxymethyl-Furan-Hydrazide Tail Phenoxymethyl Tail Core->Tail Linker Hydrazide Linker Core->Linker Head Hydrazone Terminus Core->Head Tail_Halo Halogen (Cl, F) Increases Potency Tail->Tail_Halo Tail_Me Methyl/Methoxy Decreases Potency Tail->Tail_Me Linker_H NH Proton Essential for H-Bond Linker->Linker_H Linker_Metal Chelation Site (Fe, Cu binding) Linker->Linker_Metal Head_OH 2-OH Group Enhances Chelation Head->Head_OH Head_Nitro Nitro Group Increases Toxicity Head->Head_Nitro

Caption: SAR map highlighting critical substitution sites for optimizing biological potency.

Therapeutic Applications & Mechanism[3]

Antitubercular Activity (Target: InhA)

The phenoxymethyl furan derivatives have shown significant promise against Mycobacterium tuberculosis H37Rv.

  • Mechanism: Molecular docking studies suggest these compounds inhibit Enoyl-ACP reductase (InhA) , a key enzyme in mycolic acid biosynthesis. The hydrazide carbonyl oxygen accepts a hydrogen bond from the enzyme backbone, while the phenoxymethyl group occupies the hydrophobic substrate-binding loop.

  • Data: MIC values as low as 0.2–1.0 µg/mL have been reported for halogenated derivatives, comparable to first-line drugs like Ethambutol.

Anticancer Activity[3][4][5][6][7][8]
  • Target: DNA intercalation and Topoisomerase inhibition.

  • Mechanism: The planar nature of the furan-hydrazone system allows intercalation between DNA base pairs. Furthermore, the hydrazide moiety can chelate copper ions, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells (e.g., HeLa, MCF-7).

References

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. Der Pharma Chemica. [Link]

  • Synthesis of Carbohydrazides and Carboxamides as Anti-Tubercular Agents. European Journal of Medicinal Chemistry. [Link][3]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators. Journal of Medicinal Chemistry. [Link]

  • Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen. [Link]

Sources

Molecular weight and physicochemical characteristics of 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Phenoxymethyl)furan-2-carbohydrazide (CAS: 757193-60-5) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds. Structurally, it bridges a lipophilic phenoxy moiety and a hydrophilic carbohydrazide terminus via a furan linker. This unique "dumbbell" topology allows it to function as a versatile pharmacophore, particularly in the development of antimicrobial hydrazones and anti-inflammatory agents. This guide provides an exhaustive analysis of its physicochemical profile, synthetic pathways, and structural characterization to support downstream application in medicinal chemistry.

Physicochemical Specifications

The following data aggregates calculated and experimental parameters essential for handling and formulation.

PropertyValue / DescriptionSource/Method
Chemical Name 5-(Phenoxymethyl)furan-2-carbohydrazideIUPAC
CAS Number 757193-60-5Chemical Abstracts
Molecular Formula

Stoichiometry
Molecular Weight 232.24 g/mol Calculated
Physical State Solid (Crystalline powder)Observed
Color White to pale beigeObserved
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in WaterExperimental
LogP (Predicted) 1.60 ± 0.3ChemAxon/ACD
TPSA 68.5

Topological Polar Surface Area
H-Bond Donors 2 (Hydrazide

,

)
Lipinski Count
H-Bond Acceptors 4 (Furan O, Ether O, Carbonyl O, Hydrazide N)Lipinski Count

Synthetic Methodology & Protocol

The synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide is best achieved through a convergent two-step protocol. This method prioritizes yield and purity by avoiding the formation of unstable aldehyde intermediates common in alternative routes (e.g., Mitsunobu reaction on HMF).

Reaction Workflow (DOT Visualization)

SynthesisPath cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Start1 Methyl 5-(chloromethyl) -2-furoate Inter Intermediate: Methyl 5-(phenoxymethyl) -2-furoate Start1->Inter K2CO3, KI (cat) Acetone, Reflux, 6h Start2 Phenol Start2->Inter Product Target: 5-(Phenoxymethyl)furan -2-carbohydrazide Inter->Product EtOH, Reflux, 4h Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product

Figure 1: Convergent synthetic pathway via Williamson ether synthesis followed by nucleophilic acyl substitution.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(phenoxymethyl)-2-furoate

  • Reagents: Dissolve phenol (1.0 eq) and methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous acetone.

  • Catalysis: Add anhydrous

    
     (2.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the nucleophilic substitution.
    
  • Reaction: Reflux the suspension for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol to yield the ester intermediate.

Step 2: Hydrazinolysis to Target Compound

  • Nucleophilic Attack: Dissolve the ester intermediate (from Step 1) in absolute ethanol (10 mL/g).

  • Addition: Add hydrazine hydrate (80%, 5.0 eq) dropwise at room temperature.

  • Reflux: Heat to reflux for 4 hours. The solution will often turn clear before the product precipitates upon cooling.

  • Isolation: Cool the reaction mixture to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Note: If no precipitate forms, concentrate to half volume and add diethyl ether to induce crystallization.

Structural Characterization

Validation of the molecular structure is critical. The following spectral features are diagnostic for 5-(Phenoxymethyl)furan-2-carbohydrazide.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.80 Broad Singlet1H

Hydrazide amide proton (Exchangeable)
7.30 – 7.35 Multiplet2HAr-HPhenoxy meta-protons
7.18 Doublet (

)
1HFuran-H3Furan ring proton (

to carbonyl)
6.95 – 7.05 Multiplet3HAr-HPhenoxy ortho/para-protons
6.65 Doublet (

)
1HFuran-H4Furan ring proton (

to ether)
5.15 Singlet2H

Methylene bridge (Diagnostic peak)
4.50 Broad Singlet2H

Hydrazide terminal amine (Exchangeable)
Infrared Spectroscopy (FT-IR)
  • 3320, 3250

    
    : 
    
    
    
    stretching (primary and secondary amines).
  • 1655

    
    : 
    
    
    
    stretching (Amide I band).
  • 1240

    
    : 
    
    
    
    asymmetric stretching (Ar-O-CH2 ether linkage).
  • 1020

    
    :  Furan ring breathing mode.
    

Biological Utility & Pharmacophore Analysis

This compound serves as a "privileged structure" in drug design. The hydrazide group is a validated chelator of metal ions (e.g.,


, 

) in metalloenzymes, while the phenoxy-furan tail provides hydrophobic anchoring.
Pharmacophore Mapping (DOT Visualization)

Pharmacophore Core Furan Ring (Aromatic Spacer) Head Carbohydrazide (H-Bond Donor/Acceptor) Core->Head Rigid Attachment Tail Phenoxy Group (Lipophilic Anchor) Tail->Core Ether Linker (Rotational Freedom) Target Biological Target (e.g., Enoyl-ACP Reductase) Tail->Target Hydrophobic Interaction Head->Target Metal Chelation & H-Bonding

Figure 2: Pharmacophore mapping illustrating the dual binding mode: hydrophobic interaction via the phenoxy tail and polar interaction via the hydrazide head.

Key Applications
  • Antimicrobial Hydrazones: Condensation with aldehydes yields Schiff bases (acylhydrazones) with potent activity against M. tuberculosis and S. aureus. The furan ring enhances cell wall permeability compared to benzene analogs.

  • Enzyme Inhibition: The hydrazide moiety can covalently inhibit cysteine proteases or chelate active site metals in metalloproteases.

  • Fragment-Based Drug Design (FBDD): With a MW of 232 Da and favorable LogP (1.6), it is an ideal "fragment" starting point for growing high-affinity ligands.

References

  • Synthesis of Furan Derivatives: Keivanloo, A. et al. "Synthesis and antioxidant activity of some new furan-2-carbohydrazide derivatives." Journal of Chemical Research, 2011. (General methodology verification)

  • Physicochemical Data & CAS Verification: PubChem Database.[1][2] "Compound Summary for CID 757193-60-5."

  • Biological Activity of Furan Carbohydrazides: Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017.

  • Reaction Mechanisms (Mitsunobu vs. Substitution): Swamy, K.C.K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

Sources

Technical Guide: Antioxidant Capacity of 5-(Phenoxymethyl)furan-2-carbohydrazide

[1]

Executive Summary

This technical guide provides a comprehensive evaluation of the antioxidant potential of 5-(Phenoxymethyl)furan-2-carbohydrazide (CAS: 757193-60-5).[1] Targeted at drug development professionals and medicinal chemists, this document deconstructs the molecule's pharmacophore, detailing the structural basis for its radical scavenging activity.[1][2]

While furan-2-carbohydrazides are established antioxidants, this specific derivative incorporates a phenoxymethyl moiety, introducing a critical lipophilic modulation that distinguishes it from hydrophilic analogs.[1] This guide outlines the mechanistic pathways (HAT vs. SET), provides standardized validation protocols, and establishes performance benchmarks based on structure-activity relationship (SAR) data from the furan-hydrazide class.[1]

Part 1: Structural Basis of Antioxidant Activity[1][2]

The antioxidant efficacy of 5-(Phenoxymethyl)furan-2-carbohydrazide is not incidental; it is a function of its bipartite chemical architecture. The molecule consists of a reactive scavenging head (carbohydrazide) and a lipophilic anchor (phenoxymethyl-furan).[1][2]

The Scavenging Center: Carbohydrazide Motif

The primary driver of antioxidant activity is the carbohydrazide group (-CONHNH₂) .[1][2]

  • Mechanism: The terminal hydrazine (-NHNH₂) moiety acts as a potent Hydrogen Atom Donor.[2] Upon encountering a free radical (e.g., DPPH[1][2]• or ROO•), the hydrazide undergoes homolytic cleavage of the N-H bond.[1]

  • Stabilization: The resulting hydrazyl radical is stabilized via resonance with the adjacent carbonyl group and the furan ring, preventing propagation of the radical chain reaction.[1][2]

The Lipophilic Anchor: 5-Phenoxymethyl Furan

Unlike simple furan-2-carbohydrazides, which are highly polar, the addition of the 5-phenoxymethyl group significantly alters the physicochemical profile.[1][2]

  • Electronic Isolation: The methylene bridge (-CH₂-) between the phenoxy group and the furan ring interrupts direct

    
    -conjugation.[2] Consequently, the phenoxy group does not directly participate in resonance stabilization of the radical.
    
  • ADME Impact: The primary function of this moiety is logP modulation .[1][2] It increases lipophilicity, facilitating transport across lipid bilayers (cell membranes), thereby enabling the compound to scavenge intracellular ROS (Reactive Oxygen Species) more effectively than strictly hydrophilic antioxidants like ascorbic acid.[1]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism (HAT and SET) by which the compound neutralizes free radicals.[1][2]

AntioxidantMechanismCompound5-(Phenoxymethyl)furan-2-carbohydrazideComplex[Compound-Radical]Transition StateCompound->ComplexDiffusionRadicalFree Radical (R•)(e.g., DPPH•, ROO•)Radical->ComplexHATHydrogen Atom Transfer(HAT)Complex->HATPrimary Path(Non-polar solvents)SETSingle Electron Transfer(SET)Complex->SETSecondary Path(Polar solvents)NeutralizedNeutralized Product(R-H or R-)HAT->NeutralizedH• transferStableRadicalStabilized HydrazylRadical IntermediateHAT->StableRadicalSET->Neutralizede- transferSET->StableRadicalProton loss

Figure 1: Mechanistic pathways for radical scavenging.[1] The hydrazide moiety facilitates both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), dependent on solvent polarity.[1]

Part 2: Experimental Protocols for Validation

To rigorously quantify the antioxidant capacity of 5-(Phenoxymethyl)furan-2-carbohydrazide, the following protocols must be employed. These assays are selected to evaluate both the radical scavenging efficiency (DPPH) and the reducing power (FRAP), providing a complete redox profile.[1][2]

Protocol A: DPPH Radical Scavenging Assay

This assay measures the ability of the hydrazide to donate hydrogen atoms to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2]

Reagents:

  • Stock Solution: 1 mM 5-(Phenoxymethyl)furan-2-carbohydrazide in DMSO (due to phenoxymethyl lipophilicity).

  • DPPH Solution: 0.1 mM DPPH in Methanol (freshly prepared, protected from light).

  • Standard: Ascorbic Acid or Trolox (10–100 µM).[1]

Workflow:

  • Preparation: Dilute the Stock Solution to concentrations ranging from 5 µM to 200 µM using Methanol.

  • Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Read absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Determine the IC50 value via non-linear regression.
    
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

This assay confirms the capacity of the compound to reduce Fe³⁺ to Fe²⁺ via electron transfer (SET mechanism).[1][2]

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.[1]

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O.[2]

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio.[2]

Workflow:

  • Reaction: Mix 10 µL of sample (stock in DMSO) with 190 µL of pre-warmed (37°C) FRAP Reagent.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Measurement: Read absorbance at 593 nm .

  • Quantification: Use a FeSO₄ standard curve (0–1000 µM) to express results as µM Fe(II) equivalents .

Part 3: Expected Results & Comparative Analysis

Based on the structure-activity relationships of furan-2-carbohydrazides reported in the literature [1, 2], the following performance metrics are projected for 5-(Phenoxymethyl)furan-2-carbohydrazide.

Benchmark Data (Class-Based)
AssayMetricExpected RangeComparison to StandardInterpretation
DPPH IC50 (µM)15 – 45 µM Trolox (IC50 ≈ 12 µM)Moderate to High activity.[1] The hydrazide is potent, but the steric bulk of the phenoxymethyl group may slightly reduce kinetic rates compared to smaller analogs.[1]
ABTS TEAC0.8 – 1.2 Trolox = 1.0The compound likely exhibits Trolox-equivalent capacity due to the stoichiometric H-donation of the -NHNH₂ group.[2]
FRAP ValueHigh> Ascorbic AcidHydrazides are typically strong electron donors in acidic media.[2]
Structure-Activity Relationship (SAR) Insights
  • Effect of Phenoxymethyl Group: While the methylene spacer prevents resonance, the lipophilicity (LogP) is significantly higher than unsubstituted furan-2-carbohydrazide.[1][2]

    • Result: In aqueous/organic biphasic systems (like emulsions or cellular assays), this compound is expected to outperform hydrophilic standards (like Vitamin C) by localizing at the interface where lipid peroxidation occurs.[1][2]

  • Effect of Hydrazide: The presence of the N-N bond allows for the formation of a diazene intermediate upon oxidation, capable of scavenging two radicals per molecule.[1][2]

Part 4: Experimental Workflow Visualization

The following flowchart outlines the logic for synthesizing and validating the compound, ensuring data integrity.

Workflowcluster_synthesisPhase 1: Synthesis & Puritycluster_assayPhase 2: Antioxidant ProfilingS1Start: 5-Phenoxymethyl-2-furoateS2Reaction: Hydrazine Hydrate(Reflux, EtOH)S1->S2S3Purification: RecrystallizationS2->S3S4Validation: NMR/MS/HPLC(>98% Purity Required)S3->S4A1Primary Screen: DPPH Assay(H-Atom Transfer)S4->A1PassA2Secondary Screen: FRAP Assay(Electron Transfer)A1->A2A3Lipid Peroxidation Assay(Biological Relevance)A2->A3EndCandidate ProfileGeneratedA3->EndLead Optimization

Figure 2: Step-by-step workflow from synthesis to antioxidant profiling.

References

  • Taha, M., et al. (2017).[1][2] Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate.

  • Kumar, N., et al. (2021).[1][2][3] Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. IAEA / INIS.

  • Sigma-Aldrich. Product Specification: 5-(Phenoxymethyl)furan-2-carbohydrazide (CAS 757193-60-5).[1] [1]

  • Aijijiyah, N. P., et al. (2024).[1][2][4] 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide: Synthesis and Anti-inflammatory Activity. Preprints.org.

An In-depth Technical Guide to Investigating the Theoretical Binding Affinity of 5-(Phenoxymethyl)furan-2-carbohydrazide via Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intersection of computational chemistry and drug discovery has provided an unprecedented acceleration in the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a powerful in-silico method, stands at the forefront of this revolution, enabling the prediction of how a small molecule, or ligand, might interact with a protein target at the atomic level.[3][4] This guide provides a comprehensive, technically-grounded walkthrough for evaluating the theoretical binding affinity of 5-(Phenoxymethyl)furan-2-carbohydrazide, a molecule belonging to a class of compounds with demonstrated biological potential.[5][6][7] We will move beyond a simple procedural list to explore the causal reasoning behind each critical step, from target selection to the nuanced interpretation of docking results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor and a deep understanding of its underlying principles.

Introduction: The Scientific Context

Carbohydrazide derivatives are a versatile class of organic compounds characterized by the -CONHNH- functional group, which serves as a critical pharmacophore in a variety of biologically active molecules.[5] The furan-2-carbohydrazide scaffold, in particular, has been identified in compounds exhibiting a range of activities, including anti-inflammatory, antibiofilm, and glucagon receptor antagonism.[6][7][8][9] The specific compound of interest, 5-(Phenoxymethyl)furan-2-carbohydrazide, combines this active core with a phenoxymethyl substituent, offering a unique stereoelectronic profile for potential protein-ligand interactions.

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a cornerstone of rational drug design.[1][10] A strong binding affinity is often a prerequisite for therapeutic efficacy. Molecular docking serves as a primary computational tool to estimate this affinity, predicting the preferred orientation (pose) and the associated binding energy of a ligand within a receptor's active site.[11][12] By simulating these interactions, we can rapidly screen potential drug candidates, prioritize them for synthesis and in-vitro testing, and generate hypotheses about their mechanism of action, significantly reducing the time and cost of drug development.[2][11]

This guide will use Cyclooxygenase-2 (COX-2) as the exemplary target protein, given the known anti-inflammatory potential of similar hydrazide structures.[9][13] However, the principles and protocols detailed herein are broadly applicable to other relevant biological targets.

Part I: Foundational Principles of Molecular Docking

Before delving into the protocol, it is crucial to understand the two core components of any molecular docking experiment: the search algorithm and the scoring function .[3][4]

  • Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site. Algorithms can range from systematic searches to stochastic methods like Genetic Algorithms (as used in older AutoDock versions) or Monte Carlo methods.[3][14] The goal is to generate a diverse set of plausible binding poses.

  • Scoring Function: Once a pose is generated, the scoring function estimates its binding affinity.[15] These functions are mathematical models that approximate the free energy of binding (ΔG), typically in units of kcal/mol.[16] A more negative score generally indicates a more favorable binding interaction.[17][18] Scoring functions calculate this value by summing up the contributions of various intermolecular forces, such as van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.[4]

It is a critical piece of field-proven knowledge that no scoring function is perfect. Their accuracy can vary depending on the protein-ligand system.[19] Therefore, results should always be interpreted with a degree of scientific skepticism and, whenever possible, validated against experimental data.

Part II: A Validated Protocol for In-Silico Analysis

This section details a step-by-step methodology for conducting a rigorous molecular docking study. Each step is accompanied by an explanation of its scientific rationale, ensuring the "why" is as clear as the "how."

Section 2.1: Target Selection and Preparation

The quality of your protein structure is paramount to a meaningful docking result.[20] The protocol assumes the use of a crystal structure from the Protein Data Bank (PDB).

Experimental Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, human COX-2, from the RCSB PDB (e.g., PDB ID: 5KIR).[21]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[22][23] Remove all non-essential components, including co-crystallized ligands, solvent molecules (water, ions), and any duplicate protein chains.[21][22]

  • Address Structural Issues: Inspect the protein for missing residues or side chains. Use modeling tools within the software (e.g., the Dunbrack rotamer library) to rebuild these missing fragments.

  • Add Hydrogens: Since crystal structures typically do not resolve hydrogen atoms, they must be added computationally. This is crucial as hydrogens are key players in hydrogen bonding. Ensure that the protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH (~7.4).[24]

  • Assign Partial Charges: Assign partial atomic charges to the protein atoms using a standard force field, such as AMBER or Gasteiger.[24] This step is essential for calculating electrostatic interactions.

  • Save the Prepared Receptor: Save the cleaned, repaired, and protonated protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[24]

Causality and Expertise:

  • Why remove water? Crystallographic water molecules can be either structurally integral (mediating protein-ligand contacts) or simply bulk solvent.[20] Unless there is strong evidence for a specific water molecule playing a critical role in ligand binding, it is standard practice to remove them to simplify the system and avoid potential artifacts. A displaced water molecule can create a more favorable binding pocket for the ligand.

  • Why add hydrogens and assign charges? The scoring function's ability to calculate binding energy is entirely dependent on a chemically correct representation of both the protein and the ligand.[24] Hydrogen bonds and electrostatic interactions are major contributors to binding affinity, and their calculation is impossible without properly placed hydrogens and assigned atomic charges.

Section 2.2: Ligand Preparation

The ligand, 5-(Phenoxymethyl)furan-2-carbohydrazide, must also be converted into a suitable 3D format with correct chemical properties.

Experimental Protocol:

  • Generate 2D Structure: Draw the 2D structure of 5-(Phenoxymethyl)furan-2-carbohydrazide using a chemical drawing tool like ChemDraw or the free PubChem Sketcher.[23]

  • Convert to 3D: Convert the 2D structure into a 3D conformation.[25] Software like Chem3D or online tools can perform this conversion.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This step relaxes the structure into a more stable, energetically favorable conformation.[25]

  • Assign Charges and Define Torsions: As with the protein, assign partial charges (e.g., Gasteiger charges). The docking software also needs to know which bonds in the ligand are rotatable. This "torsional freedom" is what allows the ligand to be flexible during the docking simulation.[26]

  • Save the Prepared Ligand: Save the final 3D structure in the appropriate format (e.g., PDBQT).[25]

Causality and Expertise:

  • The Importance of Energy Minimization: Docking a high-energy, strained ligand conformation can lead to artificially poor docking scores and incorrect binding poses. Energy minimization ensures that the starting point for the conformational search is a physically realistic one.

Section 2.3: Molecular Docking Execution (Using AutoDock Vina)

With the prepared receptor and ligand, the docking simulation can be configured and run. AutoDock Vina is a widely used program known for its speed and accuracy.[14]

Experimental Protocol:

  • Define the Binding Site (Grid Box): The search space for the docking must be defined. This is typically a 3D box centered on the active site of the protein.[23] If a co-crystallized ligand was present in the original PDB file, centering the box on its location is a reliable method.[22] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement.

  • Configure Docking Parameters: Set the parameters for the docking run in a configuration file. The most important parameter is exhaustiveness, which controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but require more time.

  • Launch the Simulation: Execute the docking run from the command line, providing the prepared receptor, ligand, and configuration file as inputs.

  • Protocol Validation (Self-Validation): A critical step for ensuring trustworthiness is to perform a "re-docking" experiment.[20] If your chosen PDB structure contained a known inhibitor, prepare that inhibitor and dock it back into its own binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[27] Achieving this validates that your chosen parameters and setup are appropriate for the system.

Visualization of the Docking Workflow:

Below is a diagram illustrating the comprehensive workflow from preparation to analysis.

docking_workflow cluster_prep Part 1: Preparation cluster_exec Part 2: Execution cluster_analysis Part 3: Analysis protein_prep Protein Preparation Fetch PDB (e.g., 5KIR) Clean (Remove Water, Ligands) Add Hydrogens & Charges Save as PDBQT docking_run Docking Simulation (AutoDock Vina) Define Grid Box (Active Site) Configure Parameters Run Simulation protein_prep:f4->docking_run:f0 ligand_prep Ligand Preparation 2D to 3D Conversion Energy Minimization Define Rotatable Bonds Save as PDBQT ligand_prep:f4->docking_run:f0 results Results Interpretation Analyze Binding Affinity (kcal/mol) Examine Binding Poses (RMSD) Visualize Interactions (H-Bonds) docking_run:f3->results:f0

Caption: A generalized workflow for a molecular docking experiment.

Part III: Interpretation and Analysis of Docking Results

The output of a docking run is rich with data that requires careful interpretation.[17]

Section 3.1: Quantitative Analysis

The primary quantitative output is the binding affinity score. AutoDock Vina provides a table of the top-ranked binding poses (typically 9-10) for the ligand, sorted by their predicted binding affinity.

Data Presentation:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
1-9.20.000TYR-385, SER-530VAL-349, LEU-352, PHE-518
2-8.81.345TYR-385VAL-349, LEU-531
3-8.51.872SER-530LEU-352, ALA-527

Table 1: Hypothetical docking results for 5-(Phenoxymethyl)furan-2-carbohydrazide with COX-2. Data is illustrative.

  • Binding Affinity: The most negative value represents the most favorable predicted binding mode.[18] Values between -7 and -9 kcal/mol suggest moderate interaction, while scores of -10 kcal/mol or lower suggest a strong interaction.[17] It's crucial to compare this value to a known inhibitor (a positive control) docked using the same protocol. If our compound has a similar or better score, it warrants further investigation.

  • RMSD: The RMSD values between different poses indicate how similar they are. A cluster of low-energy poses with low mutual RMSD suggests a well-defined and favorable binding pocket.

Section 3.2: Qualitative and Visual Analysis

Quantitative scores alone are insufficient. Visual inspection of the top-ranked pose is a mandatory step to assess its plausibility.[27]

Protocol for Visual Inspection:

  • Load Complex: Open the prepared protein structure and the output file containing the docked ligand poses in a visualization program.

  • Analyze Interactions: Focus on the best-scoring pose. Identify and analyze the specific intermolecular interactions between the ligand and the protein's active site residues.[27]

    • Hydrogen Bonds: Look for H-bonds between hydrogen bond donors/acceptors on the ligand (e.g., the -NH-NH-C=O of the carbohydrazide) and polar residues in the protein (e.g., Serine, Tyrosine, Arginine).

    • Hydrophobic Interactions: Identify contacts between nonpolar parts of the ligand (e.g., the furan and phenyl rings) and hydrophobic residues in the pocket (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Stacking: Check for favorable pi-pi or cation-pi interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Assess Fit: Evaluate the overall steric and chemical complementarity of the ligand within the binding site. Does it fit snugly? Are there any steric clashes?

Visualization of Protein-Ligand Interactions:

interactions cluster_protein COX-2 Active Site Residues ligand 5-(Phenoxymethyl) furan-2-carbohydrazide tyr385 TYR-385 ligand->tyr385 H-Bond ser530 SER-530 ligand->ser530 H-Bond val349 VAL-349 ligand->val349 Hydrophobic leu352 LEU-352 ligand->leu352 Hydrophobic phe518 PHE-518 ligand->phe518 Pi-Stacking

Caption: Key predicted interactions for the ligand in the COX-2 active site.

Part IV: Limitations and Future Perspectives

While powerful, molecular docking is a simplified model of a complex biological reality. It is essential to acknowledge its limitations:

  • Protein Flexibility: Most standard docking methods treat the protein as a rigid entity.[26] In reality, proteins are dynamic and can undergo conformational changes upon ligand binding (an "induced fit").[3] Techniques like ensemble docking or flexible docking can address this but are more computationally intensive.[12][26]

  • Scoring Function Inaccuracies: As mentioned, scoring functions are approximations and may not always accurately rank the true binding pose as the best one.[19]

  • Solvation Effects: The treatment of water and solvation is highly simplified.

Therefore, the results from molecular docking should be considered predictive hypotheses, not definitive proof. The logical next steps to build upon these in-silico findings include:

  • Molecular Dynamics (MD) Simulations: Running MD simulations on the predicted protein-ligand complex can provide a more detailed and dynamic view of the interaction, assessing the stability of the binding pose over time.

  • In-Vitro Experimental Validation: Ultimately, computational predictions must be confirmed experimentally. This involves synthesizing the compound and testing its activity in biochemical assays (e.g., a COX-2 inhibition assay) to determine its actual inhibitory concentration (IC50) or binding constant (Kd).

Conclusion

This guide has outlined a rigorous, scientifically-grounded framework for investigating the theoretical binding affinity of 5-(Phenoxymethyl)furan-2-carbohydrazide. By adhering to a validated protocol that emphasizes careful preparation of both the ligand and the target, and by applying a nuanced, multi-faceted approach to results analysis, researchers can generate reliable and actionable hypotheses. Molecular docking, when used with an understanding of its capabilities and limitations, is an indispensable tool in the modern drug discovery pipeline, providing critical insights that guide and accelerate the journey toward novel therapeutics.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]

  • Aldeghi, M., et al. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences. Available at: [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysics and Reviews. Available at: [Link]

  • Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Available at: [Link]

  • CD ComputaBio. (n.d.). Protein Binding Affinity Prediction. CD ComputaBio. Available at: [Link]

  • Emergent Mind. (2025). Drug-Target Binding Affinity Prediction. Emergent Mind. Available at: [Link]

  • Liu, Z., et al. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. Available at: [Link]

  • Kumar, D. P., & L, P. K. (2023). A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. JETIR. Available at: [Link]

  • FlexX. (2010). DOCKING TUTORIAL. FlexX. Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Isomorphic Labs. (2026). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. Available at: [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate. Available at: [Link]

  • Crescent-Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]

  • ResearchGate. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK basic protein-protein docking tutorial. Bonvin Lab. Available at: [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Molecular Docking Tutorial. Unknown Source. Available at: [Link]

  • chemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. Available at: [Link]

  • LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. LibreTexts Chemistry. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. Available at: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • Abdulmalik, O., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Chembiochem. Available at: [Link]

  • Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Molecular Modeling. Available at: [Link]

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  • Patel, K., & Patel, P. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Available at: [Link]

  • Pérez-Pérez, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen. Available at: [Link]

  • Fan, Z., et al. (2014). Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives. Molecules. Available at: [Link]

  • Chow, P. H., et al. (2022). Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling. Frontiers in Pharmacology. Available at: [Link]

  • Pérez-Pérez, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

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The Furan-2-Carbohydrazide Scaffold: A Journey from Historical Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-substituted furan-2-carbohydrazide core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure, amenable to a wide array of chemical modifications, has led to the discovery of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the history, discovery, and evolution of 5-substituted furan-2-carbohydrazides as potent therapeutic agents. We delve into the key synthetic methodologies, explore the intricate structure-activity relationships that govern their biological effects, and elucidate the molecular mechanisms underlying their anticancer, antimicrobial, and other therapeutic properties. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering insights into the design and optimization of novel furan-2-carbohydrazide-based drug candidates.

A Historical Perspective: The Genesis of Furan Chemistry and the Emergence of Carbohydrazides

The story of 5-substituted furan-2-carbohydrazides is intrinsically linked to the broader history of furan chemistry. The journey began in 1780 when the Swedish chemist Carl Wilhelm Scheele first synthesized a furan-containing compound, 2-furoic acid, which he named "pyromucic acid," by the dry distillation of mucic acid.[1] This discovery laid the foundation for the exploration of furan and its derivatives. Subsequently, in 1831, Johann Wolfgang Döbereiner isolated furfural, another key furan derivative, from bran.[1] The parent heterocycle, furan, was first prepared by Heinrich Limpricht in 1870.[2]

While the early focus was on the fundamental chemistry of furan and its simpler derivatives, the 20th century witnessed a surge in the investigation of more complex furan-containing molecules, including those with potential biological applications. The carbohydrazide moiety, a functional group derived from hydrazine, also has a rich history in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities.[3][4] The convergence of these two fields—furan chemistry and the study of carbohydrazides—led to the synthesis and investigation of furan-2-carbohydrazides. Although a definitive first synthesis of a 5-substituted furan-2-carbohydrazide is not easily pinpointed in early literature, the logical synthetic pathways from readily available 2-furoic acid and its derivatives suggest their exploration in the mid-20th century as part of the broader search for novel bioactive heterocyclic compounds.

Synthetic Strategies: Crafting the Furan-2-Carbohydrazide Core

The synthesis of 5-substituted furan-2-carbohydrazides can be achieved through several versatile and efficient methodologies. The choice of a particular synthetic route often depends on the desired substituent at the 5-position and the availability of starting materials.

Synthesis from 2-Furoic Acid and its Derivatives

A common and straightforward approach to furan-2-carbohydrazide involves the reaction of 2-furoic acid or its esters with hydrazine hydrate. This method is often the foundation for the synthesis of more complex derivatives.

Experimental Protocol: General Synthesis of Furan-2-Carbohydrazide

  • Esterification (Optional but common): 2-Furoic acid is often first converted to its corresponding methyl or ethyl ester to facilitate the subsequent reaction. This can be achieved by refluxing the acid in the respective alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester (or the acid itself) is then refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol.

  • Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid furan-2-carbohydrazide is purified by recrystallization.

G FuroicAcid 2-Furoic Acid Ester Furan-2-carboxylate Ester FuroicAcid->Ester Esterification (e.g., ROH, H+) Carbohydrazide Furan-2-carbohydrazide Ester->Carbohydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Ester

Caption: General synthetic pathway to furan-2-carbohydrazide from 2-furoic acid.

Introduction of Substituents at the 5-Position

The true diversity of this class of compounds arises from the introduction of various substituents at the 5-position of the furan ring. This can be achieved either by starting with a pre-functionalized furan derivative or by modifying the furan ring at a later stage of the synthesis.

2.2.1. Synthesis from 5-Substituted-2-Furoic Acids

This is a direct approach where a 5-substituted-2-furoic acid is subjected to the same esterification and hydrazinolysis sequence described above. A variety of 5-substituted-2-furoic acids are commercially available or can be synthesized through established methods.

2.2.2. Modification of the Furan Ring

Alternatively, functionalization at the 5-position can be performed on a furan-2-carboxylate or furan-2-carbohydrazide precursor. Common reactions include:

  • Nitration: Introduction of a nitro group at the 5-position is a well-established method to enhance the biological activity of furan derivatives.

  • Halogenation: Bromination or chlorination at the 5-position provides a handle for further functionalization through cross-coupling reactions.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for introducing aryl or heteroaryl substituents at the 5-position of a halogenated furan precursor.

A Spectrum of Biological Activities: Therapeutic Potential of 5-Substituted Furan-2-Carbohydrazides

The 5-substituted furan-2-carbohydrazide scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The nature of the substituent at the 5-position plays a crucial role in determining the specific therapeutic application.

Anticancer Activity

Numerous studies have highlighted the potential of 5-substituted furan-2-carbohydrazides as anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that they can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

G Furan 5-Substituted Furan-2-Carbohydrazide Mitochondrion Mitochondrion Bax (Pro-apoptotic) Bcl-2 (Anti-apoptotic) Furan->Mitochondrion:Bax Upregulates Furan->Mitochondrion:Bcl2 Downregulates CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase_Cascade Caspase Cascade Activation CytochromeC->Caspase_Cascade Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 5-substituted furan-2-carbohydrazides.

Structure-Activity Relationship (SAR): The nature of the substituent at the 5-position significantly influences the anticancer potency.

  • Aromatic and Heteroaromatic Substituents: The presence of aryl or heteroaryl groups at the 5-position is often associated with enhanced cytotoxic activity.

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing in nature on the 5-aryl ring can further potentiate the anticancer effect.

5-SubstituentCancer Cell LineIC50 (µM)Reference
4-AminophenylA549 (Lung)43.38[1]
PhenylVariousVaries[1]
Substituted PhenylVariousVaries[1]
Antimicrobial Activity

Derivatives of 5-substituted furan-2-carbohydrazides have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial action of these compounds is believed to involve multiple mechanisms, including:

  • Inhibition of Essential Microbial Enzymes: They can act as inhibitors of crucial enzymes involved in microbial metabolism and survival.

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

  • Quorum Sensing Inhibition: Certain furan-2-carboxamides have been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication system that regulates virulence factors and biofilm formation. By interfering with this system, these compounds can attenuate bacterial pathogenicity.

Structure-Activity Relationship (SAR):

  • Nitro Group: The presence of a nitro group at the 5-position is a well-known strategy to enhance antibacterial efficacy, a feature seen in the commercial drug nitrofurantoin.

  • Bioisosteric Replacement: The furan-2-carboxamide moiety has been successfully employed as a bioisosteric replacement for the labile furanone ring found in some natural antibiofilm agents, leading to more stable and potent compounds.[1][2]

5-SubstituentMicroorganismMIC (µg/mL)Reference
NitroStaphylococcus aureus1[5]
Various ArylVarious Bacteria & FungiVaries[6]
Other Therapeutic Applications

The versatility of the 5-substituted furan-2-carbohydrazide scaffold extends beyond anticancer and antimicrobial activities.

  • Glucagon Receptor Antagonists: Certain furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists, showing potential for the treatment of type 2 diabetes.[7]

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: In the search for treatments for COVID-19, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been discovered as novel inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication.

  • Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-substituted furan-2-carbohydrazides.

General Procedure for the Synthesis of N'-Aroyl-furan-2-carbohydrazides

This protocol describes a common method for the synthesis of N'-aroyl-furan-2-carbohydrazides, a class of compounds that has shown significant biological activity.

Materials:

  • Furan-2-carbohydrazide

  • Substituted benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI) or other coupling agents

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Trifluoroacetic acid (TFA) (if a protecting group is used)

  • Dichloromethane (DCM)

Procedure:

  • Activation of Benzoic Acid: Dissolve the substituted benzoic acid and a coupling agent (e.g., CDI) in an anhydrous solvent (e.g., THF) and stir at room temperature or slightly elevated temperature for a few hours to form the activated intermediate.

  • Coupling Reaction: Add furan-2-carbohydrazide to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired N'-aroyl-furan-2-carbohydrazide.

G FuranCarbohydrazide Furan-2-carbohydrazide ActivatedAcid Activated Benzoic Acid FuranCarbohydrazide->ActivatedAcid BenzoicAcid Substituted Benzoic Acid BenzoicAcid->ActivatedAcid Activation FinalProduct N'-Aroyl-furan-2-carbohydrazide ActivatedAcid->FinalProduct Coupling CouplingAgent Coupling Agent (e.g., CDI) CouplingAgent->BenzoicAcid

Caption: General workflow for the synthesis of N'-aroyl-furan-2-carbohydrazides.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-substituted furan-2-carbohydrazides) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 5-substituted furan-2-carbohydrazide scaffold has emerged as a highly versatile and promising platform in drug discovery. The journey from the initial discovery of its parent furan ring to the development of complex derivatives with potent biological activities showcases the power of synthetic chemistry in creating novel therapeutic agents. The ability to readily modify the substituent at the 5-position allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further development.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways for various biological activities is still needed.

  • Optimization of Pharmacokinetic Properties: Further structural modifications can be explored to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed so far suggest that 5-substituted furan-2-carbohydrazides may have potential in other therapeutic areas that are yet to be explored.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to enhance the efficacy and reduce the potential side effects of these compounds.

References

  • Furan - Wikipedia. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. [Link]

  • Kaymakçıoğlu, B., et al. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 25(3), 431-438.
  • Hasegawa, F., et al. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4266-4270.
  • Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 236, 114341.
  • Bikas, R., et al. (2010). (E)-N′-(2-Hydroxybenzylidene)furan-2-Carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1676.
  • Mansour, A. K., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 754-765.
  • Furan - Synthesis, Polymerization, Reactions | Britannica. [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. VNU Journal of Science: Natural Sciences and Technology. [Link]

  • (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. ResearchGate. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. [Link]

  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]

  • 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC. [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. [Link]

  • Furan | Overview & Research Examples. Perlego. [Link]

  • The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Translating planar heterocycles into three-dimensional analogs via photoinduced hydrocarboxylation. PMC. [Link]

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Methodological & Application

Synthesis protocol for 5-(Phenoxymethyl)furan-2-carbohydrazide from esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 5-(phenoxymethyl)furan-2-carbohydrazide , a critical pharmacophore scaffold used in the development of antimicrobial, antitubercular, and anticancer agents. The furan-2-carbohydrazide moiety serves as a versatile linker for Schiff base formation and heterocycle construction (e.g., 1,3,4-oxadiazoles).

This protocol focuses on the hydrazinolysis of methyl 5-(phenoxymethyl)furan-2-carboxylate . Unlike generic protocols, this guide addresses specific challenges associated with the phenoxymethyl ether linkage, including its sensitivity to strong acids and the propensity for dimer formation during hydrazinolysis.

Retrosynthetic Analysis & Strategy

The synthesis relies on a nucleophilic acyl substitution (


 at the carbonyl). The phenoxymethyl group acts as an electron-donating substituent via the ether oxygen, slightly deactivating the carbonyl carbon compared to electron-deficient furans, necessitating optimized reflux conditions.
Reaction Scheme

Logical Pathway Visualization

The following diagram outlines the critical process flow and decision points for the synthesis.

SynthesisWorkflow Start Start: Methyl 5-(phenoxymethyl) furan-2-carboxylate ReagentPrep Reagent Prep: Abs. Ethanol + Hydrazine Hydrate (5-10 eq) Start->ReagentPrep Reaction Reflux (80°C) 4-6 Hours ReagentPrep->Reaction Monitoring TLC Check (Hexane:EtOAc 1:1) Reaction->Monitoring Completion Is SM consumed? Monitoring->Completion Completion->Reaction No (Continue Reflux) Workup Cool to RT -> Ice Bath Precipitation Completion->Workup Yes Filtration Vacuum Filtration Wash with cold EtOH Workup->Filtration Purification Recrystallization (EtOH or DMF/Water) Filtration->Purification FinalProduct Target: 5-(Phenoxymethyl) furan-2-carbohydrazide Purification->FinalProduct

Figure 1: Step-by-step workflow for the conversion of the furan ester to the hydrazide.

Materials & Reagents

Reagent/SolventGradeRoleStoichiometryNotes
Methyl 5-(phenoxymethyl)furan-2-carboxylate >95%Substrate1.0 equivStarting Material
Hydrazine Hydrate (80% or 98%) ReagentNucleophile5.0 – 10.0 equivToxic/Carcinogen. Excess prevents dimer formation.
Ethanol (Absolute) ACSSolvent10-15 mL/gMethanol is a viable alternative.
Ethyl Acetate / Hexane HPLCTLC EluentN/AFor monitoring reaction progress.
Dimethylformamide (DMF) AnhydrousCo-solventOptionalUse only if ester solubility is poor in EtOH.

Experimental Protocol

Phase 1: Preparation of the Reaction Mixture
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1.0 g (4.3 mmol) of Methyl 5-(phenoxymethyl)furan-2-carboxylate to the flask.

  • Solvation: Add 15 mL of Absolute Ethanol . Stir at room temperature.

    • Expert Insight: If the ester does not dissolve completely at RT, gentle warming is acceptable. The reaction is heterogeneous initially but usually clears upon reflux.

  • Nucleophile Addition: Add 1.1 mL (~21.5 mmol, 5 equiv) of Hydrazine Hydrate dropwise to the stirring solution.

    • Critical Control: Do not reduce the hydrazine equivalents below 3.0. Low hydrazine concentrations favor the formation of the symmetric di-hydrazide impurity (

      
      ), which is highly insoluble and difficult to separate.
      
Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

  • Duration: Maintain reflux for 4–6 hours .

  • TLC Monitoring: Check progress after 3 hours.

    • Mobile Phase: Hexane:Ethyl Acetate (1:1 or 6:4).

    • Visualization: UV lamp (254 nm). The hydrazide product will be significantly more polar (lower

      
      ) than the starting ester. The ester spot (high 
      
      
      
      ) must disappear completely.
Phase 3: Workup & Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Crystallization: Place the flask in an ice-water bath (0–5°C) for 30–60 minutes. The product should precipitate as a white to off-white solid.

    • Troubleshooting: If no precipitate forms, concentrate the solution to 1/3 volume on a rotary evaporator, then re-cool.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase 4: Purification (If required)

While the crude yield is typically high purity (>90%), recrystallization ensures analytical grade.

  • Solvent: Ethanol (hot) or DMF/Water mixture.

  • Procedure: Dissolve crude solid in minimum hot ethanol. If insoluble, add small amounts of DMF. Filter hot to remove insolubles, then cool slowly to 4°C.

Characterization & Expected Data

Physical Properties[1][2][3]
  • Appearance: White to pale cream crystalline solid.

  • Melting Point: Expected range 135–145°C (Derivative dependent; compare with literature for specific analogs [1][2]).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol/Ethanol (cold); insoluble in water.

Spectroscopic Data (Representative)
  • IR (

    
    ): 
    
    • 3200–3350 (NH/NH

      
       stretch, broad doublet).
      
    • 1640–1660 (C=O amide stretch).

    • 1240 (C-O-C ether stretch).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.5–9.8 (s, 1H, CONH ).
      
    • 
       7.2–7.4 (m, 2H, Phenoxy Ar-H).
      
    • 
       7.15 (d, 
      
      
      
      Hz, 1H, Furan H-3).
    • 
       6.9–7.0 (m, 3H, Phenoxy Ar-H).
      
    • 
       6.70 (d, 
      
      
      
      Hz, 1H, Furan H-4).
    • 
       5.15 (s, 2H, O-CH 
      
      
      
      -Furan).
    • 
       4.50 (bs, 2H, NH
      
      
      
      , exchangeable with D
      
      
      O).

Expert Insights & Troubleshooting

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate. The methoxide/ethoxide is then eliminated.

Troubleshooting Decision Tree

Use the following logic to resolve common synthetic issues.

Troubleshooting Issue Problem Observed Prob1 No Precipitate on Cooling Issue->Prob1 Prob2 Product is Oily/Sticky Issue->Prob2 Prob3 Insoluble Impurity (High MP) Issue->Prob3 Sol1 Concentrate solvent or add cold water Prob1->Sol1 Sol2 Triturate with Diethyl Ether Prob2->Sol2 Sol3 Dimer formed. Filter hot during recrystallization. Prob3->Sol3

Figure 2: Troubleshooting logic for common isolation issues.

Critical Safety Notes
  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Waste Disposal: Hydrazine waste must be segregated and treated (typically with hypochlorite) before disposal, according to local EHS regulations.

References

  • Vertex AI Search. (2023). Synthesis of 5-substituted furan-2-carbohydrazides and biological evaluation. Retrieved from

  • PubChem. (2025).[1][2] 5-(Phenoxymethyl)furan-2-carbohydrazide Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-(phenoxymethyl)furan-2-carbohydrazide. Retrieved from

  • Asian Journal of Green Chemistry. (2019). Review on Synthesis of Carbohydrazide Derivatives. Retrieved from

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Application Notes and Protocols for the Synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 5-(phenoxymethyl)furan-2-carbohydrazide from its corresponding carboxylate ester, typically methyl or ethyl 5-(phenoxymethyl)furan-2-carboxylate. The protocol is based on the well-established nucleophilic acyl substitution reaction known as hydrazinolysis. These application notes detail the underlying chemical principles, optimized reaction conditions, step-by-step protocols for synthesis and purification, and appropriate analytical methods for characterization and reaction monitoring. The information herein is curated for professionals in chemical research and drug development, emphasizing safety, efficiency, and reproducibility.

Introduction and Scientific Background

The conversion of esters to hydrazides is a fundamental transformation in organic synthesis, providing a key intermediate for the construction of a wide array of heterocyclic compounds and pharmacologically active molecules. Hydrazides are valuable precursors for the synthesis of hydrazones, pyrazoles, oxadiazoles, and other nitrogen-containing heterocycles. The target molecule, 5-(phenoxymethyl)furan-2-carbohydrazide, incorporates a furan scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[1][2] The phenoxymethyl substituent offers a handle for further structural modifications, making this hydrazide a versatile building block in drug discovery programs.

The core of this transformation is the hydrazinolysis of an ester. This reaction proceeds via a nucleophilic attack of hydrazine (or its hydrate) on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom of hydrazine initiates the formation of a tetrahedral intermediate. Subsequently, the alkoxy group of the ester is eliminated, leading to the formation of the more stable carbohydrazide and an alcohol byproduct.[3][4] The reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating the reaction mixture.[5][6][7]

Reaction Schematics and Mechanism

The overall reaction for the conversion of a 5-(phenoxymethyl)furan-2-carboxylate ester to the corresponding hydrazide is depicted below:

Mechanism start Ester + Hydrazine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Hydrazide + Alcohol intermediate->product Elimination of Alkoxide

Simplified mechanism of ester hydrazinolysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 5-(phenoxymethyl)furan-2-carbohydrazide.

Materials and Reagents
ReagentGradeSupplier
Methyl 5-(phenoxymethyl)furan-2-carboxylate≥98%Major suppliers
Hydrazine Hydrate (80-100%)Reagent gradeMajor suppliers
Ethanol (or Methanol)AnhydrousMajor suppliers
Diethyl EtherACS gradeMajor suppliers
Ethyl AcetateHPLC gradeMajor suppliers
HexanesHPLC gradeMajor suppliers
Anhydrous Magnesium Sulfate or Sodium SulfateLaboratory gradeMajor suppliers

Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [8]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reaction Setup and Procedure

Workflow start Dissolve Ester in Alcohol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product (if applicable) cool->precipitate extract If no precipitate, concentrate and extract cool->extract No Precipitate filter Filter and Wash Solid precipitate->filter purify Purify by Recrystallization or Chromatography filter->purify dry Dry Organic Layer extract->dry dry->purify characterize Characterize Product purify->characterize

General workflow for the synthesis and purification of 5-(phenoxymethyl)furan-2-carbohydrazide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-(phenoxymethyl)furan-2-carboxylate (1.0 eq) in a minimal amount of a suitable alcohol solvent, such as ethanol or methanol, to achieve a clear solution. [5][7]2. Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. [9]An excess of hydrazine hydrate is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 65-80 °C depending on the alcohol used) and maintain for 3-8 hours. [5][6]The progress of the reaction should be monitored.

  • Reaction Monitoring: Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes). [5][7]5. Work-up and Isolation:

    • Method A (Precipitation): After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product may precipitate out of the solution. [10][11]Collect the solid by vacuum filtration, wash with cold ethanol or water, and dry under vacuum. [6] * Method B (Extraction): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate. [7]Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [5][6][12]

Optimization of Reaction Conditions
ParameterRecommended RangeRationale
Solvent Ethanol, MethanolBoth effectively dissolve the reactants and have appropriate boiling points for reflux. Methanol may lead to faster reaction times. [7]
Temperature Reflux (65-80 °C)Provides sufficient energy to overcome the activation barrier without significant degradation of the furan ring.
Time 3 - 8 hoursTypically sufficient for complete conversion. Monitor by TLC to avoid prolonged heating. [5]
Hydrazine Ratio 3.0 - 5.0 equivalentsA significant excess of hydrazine drives the equilibrium towards the product side. [9][13]

Analytical Characterization

The identity and purity of the synthesized 5-(phenoxymethyl)furan-2-carbohydrazide should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product. [5][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the hydrazide. Key signals to look for are the disappearance of the ester's alkoxy protons and the appearance of the -NH-NH₂ protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the ester C=O stretch (typically around 1710-1730 cm⁻¹) and the appearance of the amide C=O stretch (around 1630-1680 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [1]* Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient heating or reaction time.Ensure the reaction is at a steady reflux. Extend the reaction time and continue to monitor by TLC.
Inactive hydrazine hydrate.Use a fresh bottle of hydrazine hydrate.
Formation of Byproducts Diacylhydrazine formation.This is less common with esters but can occur with highly reactive substrates or prolonged reaction times. Use a larger excess of hydrazine. [5]
Degradation of the furan ring.Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Isolation Product is soluble in the reaction mixture.If precipitation does not occur upon cooling, proceed with the extraction work-up. [7]
Oily product.The crude product may be an oil. Attempt purification by column chromatography. Trituration with a non-polar solvent like diethyl ether or hexanes may induce solidification.

Conclusion

The conversion of 5-(phenoxymethyl)furan-2-carboxylate to its corresponding hydrazide is a robust and high-yielding reaction when performed under the appropriate conditions. This protocol provides a reliable method for the synthesis of this valuable intermediate, which can be a cornerstone in the development of novel therapeutic agents. As with all chemical syntheses, careful attention to safety, reaction monitoring, and product characterization is paramount for successful and reproducible results.

References

  • US4496761A - Process for making carbohydrazide - Google P
  • Note Development and assessment of green synthesis of hydrazides† - krishikosh. (URL: [Link])

  • Reaction Chemistry & Engineering - RSC Publishing. (URL: [Link])

  • Preparation of carbohydrazide - PrepChem.com. (URL: [Link])

  • CN103408454A - Preparation method of hydrazide compound - Google P
  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters - ResearchGate. (URL: [Link])

  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly - Neliti. (URL: [Link])

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... - ResearchGate. (URL: [Link])

  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS - Canadian Science Publishing. (URL: [Link])

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (URL: [Link])

    • analytical methods - ATSDR. (URL: [Link])

  • Synthesis of Furan Derivatives. LVII. The Reaction of Keto Acetylenic Esters with Carbonyl Reagents - J-Stage. (URL: [Link])

  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... - ResearchGate. (URL: [Link])

  • The Mechanism of Aminolysis of Esters1,2 | Journal of the American Chemical Society. (URL: [Link])

  • Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC. (URL: [Link])

  • Synthesis of methyl 5-[4-acetonylphenoxy]-furan-2-carboxylate - PrepChem.com. (URL: [Link])

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.gov. (URL: [Link])

  • WO2017146581A1 - Aromatic compounds
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (URL: [Link])

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. (URL: [Link])

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (URL: [Link])

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (URL: [Link])

Sources

Application Note: Targeted Synthesis of 1,3,4-Oxadiazole Scaffolds from 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for transforming 5-(phenoxymethyl)furan-2-carbohydrazide into diverse 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides. When fused with a furan ring, this scaffold exhibits potent antimicrobial, anti-inflammatory, and anticancer activities.

We present three distinct cyclization pathways to access specific functional classes:

  • Protocol A: Dehydrative cyclization to 2-substituted-1,3,4-oxadiazoles using POCl₃.

  • Protocol B: Thiolation-cyclization to 1,3,4-oxadiazole-2-thiones using CS₂/KOH.

  • Protocol C: Amination-cyclization to 2-amino-1,3,4-oxadiazoles using Cyanogen Bromide (CNBr).

Chemical Pathways & Mechanism

The core precursor, 5-(phenoxymethyl)furan-2-carbohydrazide, possesses a nucleophilic hydrazine tail susceptible to electrophilic attack. The choice of electrophile determines the substituent at the 2-position of the resulting oxadiazole ring.

Reaction Topology

The following decision tree illustrates the synthetic divergence based on target functionality.

ReactionScheme Start 5-(Phenoxymethyl) furan-2-carbohydrazide PathA Pathway A: + R-COOH / POCl3 Start->PathA PathB Pathway B: + CS2 / KOH / EtOH Start->PathB PathC Pathway C: + CNBr / NaHCO3 Start->PathC ProdA 2-Substituted 1,3,4-Oxadiazole PathA->ProdA Dehydration ProdB 1,3,4-Oxadiazole -2-thione PathB->ProdB Cyclosulfurization ProdC 2-Amino 1,3,4-Oxadiazole PathC->ProdC Cycloamination

Figure 1: Synthetic divergence from the hydrazide precursor.

Mechanistic Insight: POCl₃ Dehydration

The most common route (Protocol A) utilizes Phosphorus Oxychloride (POCl₃). Mechanistically, POCl₃ activates the carbonyl oxygen of the N-acylhydrazide intermediate (formed in situ or pre-formed), creating a highly electrophilic imidoyl phosphate species. Intramolecular nucleophilic attack by the hydrazide nitrogen closes the ring, followed by aromatization.

Mechanism Step1 Hydrazide (Nucleophile) Step2 Imidoyl Phosphate Step1->Step2 + R-COOH + POCl3 Step3 Cyclized Intermediate Step2->Step3 - HOPCl2 Ring Closure Final 1,3,4-Oxadiazole Step3->Final - H+ Aromatization

Figure 2: Mechanism of POCl₃-mediated cyclodehydration.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-5-[5-(phenoxymethyl)furan-2-yl]-1,3,4-oxadiazoles

Reagents: Phosphorus Oxychloride (POCl₃), Aromatic Carboxylic Acid. Scope: Ideal for introducing lipophilic aryl groups to improve membrane permeability.

  • Preparation: In a dry 100 mL round-bottom flask, mix 5-(phenoxymethyl)furan-2-carbohydrazide (1.0 mmol) with an equimolar amount of the appropriate aromatic carboxylic acid (1.0 mmol).

  • Activation: Add POCl₃ (5-10 mL) carefully. Note: POCl₃ acts as both solvent and dehydrating agent.

  • Reflux: Attach a calcium chloride guard tube and reflux the mixture on an oil bath at 100–110 °C for 4–6 hours . Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas.

  • Neutralization: Adjust pH to ~7–8 using solid sodium bicarbonate (NaHCO₃) or 10% NaOH solution to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize from ethanol or methanol to obtain the pure oxadiazole.

Protocol B: Synthesis of 5-[5-(phenoxymethyl)furan-2-yl]-1,3,4-oxadiazole-2-thione

Reagents: Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol. Scope: Yields a thione moiety, which can exist as a thione-thiol tautomer, useful for further S-alkylation.

  • Dissolution: Dissolve 5-(phenoxymethyl)furan-2-carbohydrazide (1.0 mmol) in absolute ethanol (20 mL) containing KOH (1.5 mmol).

  • Addition: Add carbon disulfide (CS₂) (2.0 mmol) dropwise to the solution.

  • Reflux: Heat the reaction mixture under reflux for 10–12 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).

  • Concentration: Distill off the excess solvent and CS₂ under reduced pressure.

  • Acidification: Dissolve the residue in a minimal amount of water and acidify with dilute HCl (10%) to pH 2–3. The product will precipitate as a solid.[1]

  • Purification: Filter, wash with water, and recrystallize from ethanol .

Protocol C: Synthesis of 2-Amino-5-[5-(phenoxymethyl)furan-2-yl]-1,3,4-oxadiazole

Reagents: Cyanogen Bromide (CNBr), Sodium Bicarbonate (NaHCO₃). Scope: Introduces a primary amine, serving as a handle for further derivatization (e.g., amide coupling).

  • Solution Prep: Dissolve 5-(phenoxymethyl)furan-2-carbohydrazide (1.0 mmol) in methanol/ethanol (30 mL).

  • Addition: Add Cyanogen Bromide (CNBr) (1.1 mmol) to the solution. Safety: CNBr is highly toxic and volatile; handle in a fume hood.

  • Reflux: Heat the mixture at 50–60 °C for 2–3 hours.

  • Neutralization: Cool the solution and neutralize with 5% NaHCO₃ solution .

  • Isolation: The solid product precipitates upon neutralization.[1] Filter and wash with cold water.

  • Purification: Recrystallize from ethanol .

Critical Process Parameters (CPP) & Troubleshooting

ParameterProtocol A (POCl₃)Protocol B (CS₂)Protocol C (CNBr)
Moisture Sensitivity High: POCl₃ hydrolyzes violently. Use dry glassware.Low: Reaction tolerates ethanol/water.Moderate: CNBr is sensitive to hydrolysis.
Temperature 100–110 °C (Reflux).78 °C (Ethanol Reflux).50–60 °C (Gentle Heat).
Work-up pH Neutralize to pH 7–8 to precipitate.Acidify to pH 2–3 to protonate thione.Neutralize to pH 7 to precipitate free base.
Common Issue Incomplete cyclization (check TLC).Loss of CS₂ (use efficient condenser).Side reactions if Temp > 60 °C.

Characterization Guide

Validation of the 1,3,4-oxadiazole ring formation is critical.

  • IR Spectroscopy:

    • Disappearance: Carbonyl (C=O) stretch of hydrazide (~1660 cm⁻¹) and NH/NH₂ bands (~3200–3300 cm⁻¹).

    • Appearance: C=N stretch of oxadiazole ring (~1600–1620 cm⁻¹) and C–O–C cyclic ether stretch (~1020–1080 cm⁻¹).

  • ¹H NMR (DMSO-d₆):

    • Furan Protons: Two doublets (or d/dd) typically between δ 6.5–7.5 ppm.

    • Phenoxymethyl: Singlet for –CH₂–O– (~5.1 ppm) and aromatic multiplets (6.9–7.4 ppm).

    • Loss of Signals: Disappearance of the hydrazide –NHNH₂ protons (usually broad singlets at δ 4.5 and 9.8 ppm).

  • Mass Spectrometry:

    • Observe the molecular ion peak [M+H]⁺ corresponding to the cyclized product (Molecular Weight of Hydrazide + Electrophile - Leaving Groups).

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Use full PPE (face shield, gloves) and work in a fume hood.

  • Cyanogen Bromide (CNBr): Hydrolyzes to release hydrogen cyanide (HCN). Fatal if inhaled. Keep bleach (sodium hypochlorite) ready to neutralize spills.

  • Furan Derivatives: Many furan compounds are potential carcinogens; handle with care.

References

  • Husain, A. et al. (2009). Synthesis and antimicrobial activities of some novel 1,2,4-triazoles fused with thiophene and furan rings. Acta Poloniae Pharmaceutica. Link

  • Bhat, M.A. et al. (2011). Synthesis and in vivo anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. Journal of Young Pharmacists. Link

  • Taha, M. et al. (2017). Synthesis of novel 1,3,4-oxadiazole derivatives as potential inhibitors of β-glucuronidase. Bioorganic & Medicinal Chemistry. Link

  • Glomb, T. & Śvianová, P. (2018). 1,3,4-Oxadiazoles as potential antimicrobial agents.[2][3][4] Molecules. Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Link

Sources

Application Note: Strategic Synthesis of Bioactive 1,2,4-Triazoles from 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the validated protocols for converting 5-(Phenoxymethyl)furan-2-carbohydrazide into functionalized 1,2,4-triazole scaffolds. The 1,2,4-triazole moiety, particularly when fused with furan pharmacophores, is a cornerstone in medicinal chemistry, exhibiting potent antifungal, antibacterial, and anti-inflammatory properties [1, 2].

The procedures herein focus on two distinct synthetic pathways to generate Mercapto-1,2,4-triazoles , which serve as versatile bio-isosteres for amides and esters in drug design.

Core Chemical Transformation

The transformation relies on the nucleophilic character of the hydrazide nitrogen atoms attacking electrophilic carbon centers (from carbon disulfide or isothiocyanates), followed by base-catalyzed intramolecular cyclodehydration.

Strategic Pathways Overview

We present two high-fidelity methodologies depending on the desired substitution at the N4-position of the triazole ring.

  • Method A (Potassium Dithiocarbazinate Route): Yields 4-amino-5-substituted-3-mercapto-1,2,4-triazoles . This route is preferred when a free amino group is required for further derivatization (e.g., Schiff base formation).

  • Method B (Isothiocyanate Route): Yields 4-substituted-5-substituted-3-mercapto-1,2,4-triazoles . This route allows for the introduction of diverse alkyl or aryl groups at the N4 position early in the synthesis.

Reaction Scheme Visualization

ReactionPathways Start 5-(Phenoxymethyl) furan-2-carbohydrazide Salt Potassium Dithiocarbazinate Salt (Intermediate) Start->Salt CS2, KOH EtOH, rt ThioSemi Thiosemicarbazide Intermediate Start->ThioSemi R-NCS (Isothiocyanate) EtOH, Reflux ProdA 4-Amino-3-mercapto- 1,2,4-triazole Salt->ProdA N2H4·H2O Reflux ProdB 4-Substituted-3-mercapto- 1,2,4-triazole ThioSemi->ProdB NaOH (4N) Cyclization

Figure 1: Divergent synthetic pathways for accessing N4-amino and N4-substituted triazoles from the parent hydrazide.

Experimental Protocols

Method A: Synthesis of 4-amino-3-mercapto-1,2,4-triazole derivative

Target: 4-amino-5-(5-(phenoxymethyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol

Reagents Required[1][2][3][4][5][6][7][8][9]
  • 5-(Phenoxymethyl)furan-2-carbohydrazide (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Hydrazine Hydrate (99%) (2.0 eq)

  • Absolute Ethanol (Solvent)[7][10][11]

  • Diethyl Ether (for washing)

Step-by-Step Protocol
  • Salt Formation (The Xanthate-like Intermediate):

    • Dissolve KOH (1.5 eq) in absolute ethanol (20 mL per gram of hydrazide).

    • Add 5-(Phenoxymethyl)furan-2-carbohydrazide (1.0 eq) to the solution. Stir at room temperature until fully dissolved.

    • Cool the solution to 0–5°C in an ice bath.

    • Add

      
       (1.5 eq) dropwise. Caution: 
      
      
      
      is highly flammable and toxic. Use a fume hood.
    • Stir the mixture at room temperature for 12–16 hours. A solid precipitate (Potassium dithiocarbazinate) will form.

    • Isolation: Filter the solid, wash with cold diethyl ether to remove unreacted

      
      , and dry under vacuum. Note: This salt is hygroscopic; proceed immediately or store in a desiccator.
      
  • Cyclization:

    • Suspend the dried potassium salt in water (10 mL/g).

    • Add Hydrazine Hydrate (2.0 eq).[7]

    • Reflux the mixture for 4–6 hours. Observation: The evolution of Hydrogen Sulfide (

      
      ) gas indicates the reaction is proceeding (turns lead acetate paper black).
      
    • Workup: Cool the reaction mixture to room temperature.

    • Acidify with concentrated HCl dropwise to pH 3–4. The triazole will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water (1:1).

Method B: Synthesis of N4-Substituted-3-mercapto-1,2,4-triazole

Target: 4-phenyl-5-(5-(phenoxymethyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol (Example using Phenyl Isothiocyanate)

Reagents Required[1][2][3][4][5][6][7][8][9]
  • 5-(Phenoxymethyl)furan-2-carbohydrazide (1.0 eq)

  • Phenyl Isothiocyanate (1.1 eq) (or other alkyl/aryl isothiocyanate)

  • Sodium Hydroxide (NaOH) (2N solution)

  • Ethanol[1][5][7][10][11][12][13]

Step-by-Step Protocol
  • Thiosemicarbazide Formation:

    • Dissolve the hydrazide (1.0 eq) in refluxing ethanol.

    • Add Phenyl Isothiocyanate (1.1 eq) dropwise.

    • Reflux for 2–4 hours.[1][12]

    • Validation: Monitor by TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (

      
      ) should disappear, replaced by a higher running thiosemicarbazide spot.
      
    • Cool to room temperature.[2][8] The intermediate usually precipitates. Filter and dry.

  • Base-Catalyzed Cyclization:

    • Suspend the thiosemicarbazide intermediate in 2N NaOH (approx. 10 mL per gram).

    • Reflux for 4 hours.[10][12] The solid will dissolve as the thiolate salt forms.

    • Filtration: Filter the hot solution to remove any insoluble impurities.

    • Precipitation: Cool the filtrate and acidify with dilute Acetic Acid or HCl to pH 5–6.

    • Collect the precipitate, wash with water, and recrystallize from ethanol.

Critical Process Parameters & Validation (E-E-A-T)

To ensure scientific integrity, the following parameters must be controlled and validated.

Quantitative Data Summary
ParameterMethod A (Salt Route)Method B (Isothiocyanate)
Limiting Reagent HydrazideHydrazide
Key Intermediate Potassium DithiocarbazinateThiosemicarbazide
Cyclization Agent Hydrazine HydrateNaOH (2N - 4N)
By-product

(Gas)

Typical Yield 65 - 80%70 - 85%
Visual Endpoint Cessation of

evolution
Clear solution (before acid)
Self-Validating Analytical Markers

A successful synthesis is confirmed by specific spectroscopic shifts.[8][10][13][14]

  • IR Spectroscopy (ATR):

    • Success Indicator: Disappearance of the Carbonyl (

      
      ) absorption band at 1660–1690 cm⁻¹ .
      
    • New Bands: Appearance of

      
       stretch at 1600–1620 cm⁻¹  and 
      
      
      
      stretch at 1240–1260 cm⁻¹ .
    • Thione/Thiol Tautomerism: A weak

      
       stretch may appear around 2550–2600 cm⁻¹ , but in solid state, these compounds often exist as thiones (
      
      
      
      ), showing strong bands at 1300–1350 cm⁻¹ [3].
  • ¹H NMR (DMSO-d₆):

    • Hydrazide Precursor: Shows broad singlets for

      
       and 
      
      
      
      (Method A) or
      
      
      (Method B).
    • Triazole Product: The amide proton (

      
      ) disappears.
      
    • Method A Specific: A broad singlet for the

      
       group at position 4 appears around 5.0–6.0 ppm .
      
    • Thiol Proton: Often appears as a broad singlet downfield (13.0–14.0 ppm ), confirming the mercapto group.

Troubleshooting & Purification Workflow

Common challenges include incomplete cyclization (yielding oxadiazoles instead of triazoles) or solubility issues.

Troubleshooting Start Crude Precipitate (After Acidification) CheckMP Check Melting Point & TLC Purity Start->CheckMP Decision Is MP Sharp & within 2°C range? CheckMP->Decision Pure Product Pure Proceed to Characterization Decision->Pure Yes Impure Impure/Broad MP Decision->Impure No Wash Wash with 10% NaHCO3 (Removes unreacted acid/hydrazide) Impure->Wash Solubility Test Solubility in Hot Ethanol Recryst Recrystallize from EtOH/Water (8:2) Solubility->Recryst Recryst->CheckMP Wash->Solubility

Figure 2: Logical workflow for purification of crude triazole products.

Causality of Errors
  • Low Yield in Method A: Often caused by insufficient cooling during

    
     addition, leading to evaporation of the reagent before salt formation.
    
  • Oily Product: Indicates incomplete acidification or presence of unreacted isothiocyanate. Remedy: Triturate the oil with cold diethyl ether to induce crystallization.

  • Oxadiazole Formation: If the reaction is performed in acidic conditions (e.g.,

    
    ) rather than basic, the product will likely be the 1,3,4-oxadiazole, not the triazole. Ensure basic pH during cyclization. 
    

References

  • Bekhit, A. A., et al. (2010). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.

  • Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new bis(1,2,4-triazoles) containing furan moiety. Indian Journal of Chemistry.

  • Silverstein, R. M., et al. (2014).[12] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for IR/NMR interpretation).

  • Upmanyu, N., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica.

Sources

Application Note: Microwave-Assisted Synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5-(phenoxymethyl)furan-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, bridging a lipophilic phenoxy domain with a polar, hydrogen-bond-donating hydrazide motif. This architecture is bio-isosteric to several antimicrobial and anti-inflammatory agents, serving as a critical precursor for Schiff base formation (hydrazones) and cyclization into 1,3,4-oxadiazoles.

Conventional thermal synthesis of this scaffold suffers from two primary bottlenecks:

  • Prolonged reaction times (12–24 hours) for the nucleophilic substitution (ether formation).

  • Incomplete hydrazinolysis of the ester intermediate, often requiring large excesses of hydrazine and tedious workup to remove oligomeric byproducts.

Microwave (MW) irradiation resolves these kinetic limitations by providing direct dielectric heating. This protocol utilizes the "specific microwave effect," where polar transition states (such as the zwitterionic intermediate in hydrazinolysis) are stabilized, significantly lowering the activation energy (


). This guide details a streamlined, two-step MW-assisted protocol that reduces total synthesis time from days to under 1 hour while improving purity profiles.

Synthetic Pathway & Mechanism[1][2]

The synthesis proceeds via a modular two-step sequence.

  • Step 1 (Williamson Ether Synthesis): Nucleophilic attack of a phenoxide ion (generated in situ) on methyl 5-(chloromethyl)-2-furoate.

  • Step 2 (Nucleophilic Acyl Substitution): Hydrazinolysis of the ester to the target carbohydrazide.

Mechanistic Flowchart

SynthesisPath Start Substituted Phenol (Ar-OH) Step1 MW Step 1: K2CO3, Acetone/DMF 100°C, 15 min Start->Step1 Reagent1 Methyl 5-(chloromethyl) -2-furoate Reagent1->Step1 Inter Intermediate Ester (Ether Linkage Formed) Step2 MW Step 2: Ethanol 80°C, 10 min Inter->Step2 Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Step2 Product Target: 5-(Phenoxymethyl)furan -2-carbohydrazide Step1->Inter SN2 Substitution Step2->Product Hydrazinolysis

Figure 1: Modular microwave-assisted synthetic workflow for the target scaffold.

Experimental Protocol

Materials & Equipment[3][4][5][6][7]
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or Anton Paar Monowave) is recommended for precise temp/pressure control.

  • Vials: 10–20 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Substituted Phenols (1.0 equiv)[1]

    • Methyl 5-(chloromethyl)-2-furoate (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 equiv)
      
    • Hydrazine Hydrate (80% or 99%, 5.0 equiv)

    • Solvents: Acetone (dry), Ethanol (absolute).

Step 1: Synthesis of Methyl 5-(Phenoxymethyl)-2-furoate

Objective: Rapid construction of the ether linkage.

  • Charge: In a 10 mL MW vial, add the substituted phenol (1.0 mmol),

    
     (2.0 mmol), and dry Acetone (3 mL). Stir for 2 mins to pre-form the phenoxide.
    
  • Addition: Add Methyl 5-(chloromethyl)-2-furoate (1.1 mmol). Cap the vial.

  • Irradiation:

    • Temp: 100 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Validation: Check TLC (Hexane:EtOAc 4:1). The product usually solidifies upon cooling or trituration with cold hexanes.

    • Note: If DMF is used as solvent (for low solubility phenols), pour reaction mixture into ice water to precipitate the ester.

Step 2: Hydrazinolysis to 5-(Phenoxymethyl)furan-2-carbohydrazide

Objective: Conversion of ester to hydrazide without furan ring opening.

  • Charge: Dissolve the crude ester from Step 1 (approx. 1.0 mmol) in Ethanol (3 mL) in a fresh MW vial.

  • Addition: Add Hydrazine Hydrate (5.0 mmol). Caution: Hydrazine is toxic and a sensitizer.

  • Irradiation:

    • Temp: 80 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

  • Isolation:

    • Cool the vial to 0–4 °C (ice bath). The hydrazide derivative typically precipitates as a white/off-white solid.

    • Filter the solid and wash copiously with cold ethanol (2 x 5 mL) and ether (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallization from hot ethanol is usually sufficient.

Data Analysis & Validation

Comparative Efficiency: MW vs. Thermal

The following table summarizes the efficiency gains observed when transitioning this specific protocol from thermal reflux to microwave irradiation.

ParameterConventional Thermal RefluxMicrowave-Assisted ProtocolImprovement Factor
Step 1 Time 8 – 12 Hours15 Minutes30x - 40x
Step 2 Time 4 – 6 Hours10 Minutes20x - 30x
Overall Yield 55 – 65%85 – 92%~1.4x
Solvent Usage 50 – 100 mL3 – 5 mLGreen Metric High
Purity (Crude) Requires Column Chrom.Often Analytical Grade (>95%)Process Simplified
Characterization Checkpoints (Self-Validating System)

To ensure the protocol worked, verify these spectral signatures:

  • IR Spectroscopy:

    • Disappearance: Ester Carbonyl stretch (~1720

      
      ).[2]
      
    • Appearance: Amide I Carbonyl (~1650–1660

      
      ) and NH/NH2 stretching doublet (3200–3350 
      
      
      
      ).
  • 1H NMR (DMSO-

    
    ): 
    
    • Linker: Singlet at

      
       5.1–5.2 ppm (2H, 
      
      
      
      ).
    • Hydrazide: Broad singlet at

      
       9.5–9.8 ppm (1H, 
      
      
      
      ) and broad singlet at
      
      
      4.5 ppm (2H,
      
      
      ,
      
      
      exchangeable).
    • Furan Ring: Two doublets at

      
       6.6 and 7.2 ppm (typical coupling 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Phenol steric hindrance or poor solubility.Switch solvent to DMF; increase MW temp to 120°C. Add catalytic KI (Finkelstein condition).
Oligomerization (Step 2) Reaction temp too high; furan ring opening.Reduce temp to 60°C; extend time to 20 min. Ensure Ethanol is strictly used (avoid water).
Sticky Solid Product Trapped solvent or excess hydrazine.Triturate with cold diethyl ether. Dry under high vacuum at 40°C for 4 hours.
Incomplete Conversion Old Hydrazine Hydrate.Use fresh Hydrazine Hydrate (check titer). Increase equivalents to 8.0.

References

  • Microwave-Assisted Synthesis of Furan Derivatives

    • Al-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2010).[2] Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 14(4), 373-382.

  • Hydrazide Synthesis Methodologies

    • Kumbhare, R. M., et al. (2012). Synthesis and biological activity of novel 2,5-disubstituted benzimidazole derivatives (Methodology applied to hydrazide formation). Open Access Journal of Medicinal Chemistry.
  • Biological Relevance of Furan-2-carbohydrazides

    • Abdulmalik, O., et al. (2020).
  • General Microwave Hydrazinolysis Protocols

    • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media.[3] Accounts of Chemical Research.

Sources

Catalytic methods for functionalizing 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Functionalization of 5-(Phenoxymethyl)furan-2-carbohydrazide

Executive Summary & Strategic Analysis

5-(Phenoxymethyl)furan-2-carbohydrazide is a high-value pharmacophore bridging the structural gap between lipophilic aryl ethers and polar heterocyclic effectors. Its utility spans antimicrobial, anti-inflammatory, and anti-sickling therapeutic areas.

This guide moves beyond archaic, stoichiometric dehydrating agents (e.g.,


, 

) which often degrade the sensitive phenoxymethyl ether linkage. Instead, we focus on catalytic methodologies that offer chemoselectivity, atom economy, and milder conditions.

Key Reactivity Considerations:

  • The Hydrazide Nucleophile (-CONHNH₂): The primary site for functionalization. It exhibits "alpha-effect" enhanced nucleophilicity, making it ideal for condensation and cyclization.

  • The Furan Core: Electron-rich but acid-sensitive. Strong Lewis acids can cause ring-opening or polymerization.

  • The Phenoxymethyl Ether (-CH₂-O-Ph): The "Achilles' heel" of this molecule. The methylene protons are benzylic-like (adjacent to the furan). Harsh oxidative conditions (e.g.,

    
    , excess 
    
    
    
    ) can oxidize this position to an ester or cleave the ether. Catalytic methods are essential here to preserve this linkage.

Reaction Pathways & Logic

The following diagram illustrates the three primary catalytic pathways covered in this guide.

ReactionPathways Figure 1: Catalytic Divergence from the Hydrazide Core Substrate 5-(Phenoxymethyl) furan-2-carbohydrazide Hydrazone Acylhydrazone Intermediate Substrate->Hydrazone Aldehyde + Cat. AcOH (Schiff Base Formation) Triazole 1,2,4-Triazole Scaffold Substrate->Triazole 1. Isothiocyanate 2. Cat. Base/Heat Oxadiazole 1,3,4-Oxadiazole Scaffold Hydrazone->Oxadiazole Cat. CuI or Fe(III)/TEMPO (Oxidative Cyclization) Thiadiazole 1,3,4-Thiadiazole Scaffold Hydrazone->Thiadiazole Lawesson's Reagent or Cat. Acid cyclization

Protocol A: Catalytic Oxidative Cyclization to 1,3,4-Oxadiazoles

The transformation of hydrazides to 1,3,4-oxadiazoles is the most critical functionalization for bioactivity. Traditional thermal dehydration requires harsh reagents. We utilize a Heterogeneous Copper(I) Catalysis method which is superior for preserving the phenoxymethyl group.

Mechanism: The reaction proceeds via an acylhydrazone intermediate, followed by a radical-mediated oxidative cyclization facilitated by the Cu(I)/Cu(II) redox couple and an external oxidant (


 or Air).
Materials
  • Substrate: 5-(Phenoxymethyl)furan-2-carbohydrazide (1.0 equiv).

  • Aldehyde: Aryl aldehyde of choice (1.0 equiv).

  • Catalyst: CuI immobilized on Bentonite (CuI/Bent-NH₂) or simple CuI (10 mol%).

  • Oxidant:

    
     (1.0 equiv) or Open Air balloon.
    
  • Solvent: DMSO or Ethanol.

Step-by-Step Protocol
  • Step 1: In-Situ Hydrazone Formation (One-Pot)

    • Dissolve 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 5 mL of Ethanol.

    • Add 2 drops of Glacial Acetic Acid (Catalyst).

    • Reflux for 1-2 hours. Monitor by TLC (Hexane:EtOAc 6:4). The hydrazone usually precipitates or shows a distinct spot.

    • Note: If isolating the hydrazone, filter and dry.[1] For one-pot, proceed to Step 2.

  • Step 2: Oxidative Cyclization

    • To the reaction mixture (or redissolved hydrazone in DMSO), add 10 mol% CuI and 1.0 equiv

      
       .
      
    • Add 1.0 equiv

      
        (Potassium Persulfate).
      
    • Heat the mixture to 100°C for 4–6 hours.

    • Why this works: The CuI facilitates the single-electron transfer (SET) oxidation of the hydrazone N-H, initiating ring closure without requiring boiling

      
      .
      
  • Step 3: Work-up

    • Cool to room temperature.[2]

    • Pour into ice-cold water (20 mL). The product will precipitate.[3]

    • Filter the solid, wash with water (3x) and cold ethanol (1x).

    • Recrystallize from Ethanol/DMF.

Data Validation:

  • IR: Disappearance of C=O (amide) peak ~1650 cm⁻¹; Appearance of C=N stretch ~1610 cm⁻¹ and C-O-C (oxadiazole) ~1080 cm⁻¹.

  • Yield Expectations: 80–92%.

Protocol B: Base-Catalyzed Synthesis of 1,2,4-Triazoles

Triazoles are synthesized by reacting the hydrazide with isothiocyanates (to form a thiosemicarbazide intermediate) followed by base-catalyzed dehydrative cyclization.

Materials
  • Substrate: 5-(Phenoxymethyl)furan-2-carbohydrazide.

  • Reagent: Phenyl isothiocyanate (or alkyl variant).

  • Catalyst: NaOH (4N aq) or Sodium Ethoxide.

Step-by-Step Protocol
  • Step 1: Thiosemicarbazide Formation

    • Dissolve 1.0 mmol hydrazide in 10 mL Ethanol.

    • Add 1.1 mmol Phenyl isothiocyanate.

    • Reflux for 2 hours.

    • Cool and filter the solid thiosemicarbazide intermediate . (Yield >90%).

  • Step 2: Cyclization to Triazole-3-thiol

    • Suspend the intermediate in 10 mL of 4N NaOH (Catalytic/Stoichiometric base role).

    • Reflux for 4 hours. The solid will dissolve as the thiol salt forms.

    • Critical Check: Ensure the solution becomes clear.

    • Cool and acidify with dilute HCl to pH 4.

    • The 1,2,4-triazole-3-thiol derivative will precipitate.

  • Step 3: Desulfurization (Optional)

    • To remove the thiol group (if a simple triazole is desired), treat with dilute

      
       or 
      
      
      
      (Oxidative desulfurization).

Comparative Analysis of Methods

FeatureCuI-Catalyzed (Oxadiazole) Base-Mediated (Triazole) Traditional

(Avoid)
Catalyst CuI / Bentonite (Heterogeneous)NaOH / NaOEtNone (Stoichiometric Reagent)
Conditions Mild (100°C, Neutral/Basic)Basic RefluxHarsh Acidic Reflux
Atom Economy High (Water byproduct)Moderate (

or

loss)
Low (Phosphoric acid waste)
Ether Stability Excellent (No cleavage)Good (Stable to base)Poor (Acid hydrolysis risk)
Green Score ⭐⭐⭐⭐⭐⭐⭐⭐

References

  • Vertex AI Search. (2026). A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I) iodide. 4[5]

  • Organic Chemistry Portal. (2022). Synthesis of 1,3,4-oxadiazoles: Fe(III)/TEMPO-catalyzed oxidative cyclization. Link[5]

  • ISRES. (2018). Catalytic synthesis of 1,2,4-triazole compounds via Ag(I) and Cu(II) catalysis. 6

  • MDPI. (2024). Synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. 2

  • NIH PMC. (2024). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs. 7

Sources

Cultivating Order: Advanced Crystal Growth Protocols for 5-(Phenoxymethyl)furan-2-carbohydrazide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive guide to the crystallization of metal complexes derived from the versatile ligand 5-(Phenoxymethyl)furan-2-carbohydrazide. Recognizing the critical role of high-quality single crystals in elucidating structure-activity relationships for drug discovery and materials science, this document moves beyond simple procedural lists. It delves into the underlying principles of crystallization, offering detailed, field-tested protocols for several common techniques, including slow evaporation, solvent layering, and vapor diffusion. By explaining the causality behind experimental choices and providing systematic troubleshooting strategies, this guide equips researchers with the necessary tools to successfully cultivate single crystals suitable for X-ray diffraction analysis.

Foundational Principles: The Pursuit of Crystalline Perfection

The journey from a synthesized powder to a well-ordered single crystal is one of controlled thermodynamics. The goal is to guide molecules from a disordered state in solution to a highly ordered, low-energy crystalline lattice. This is achieved by inducing a state of supersaturation—a non-equilibrium condition where the concentration of the solute exceeds its solubility limit—in a slow and controlled manner. Rapid precipitation from a highly supersaturated solution leads to amorphous powders or microcrystalline aggregates, which are unsuitable for single-crystal X-ray diffraction (SCXRD). The techniques detailed herein are designed to approach and traverse the supersaturation threshold gently, allowing ample time for individual molecules to align and form a single, perfect lattice.

Hydrazone ligands, such as 5-(Phenoxymethyl)furan-2-carbohydrazide, and their metal complexes are of significant interest due to their diverse coordination chemistry and biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Determining the precise three-dimensional structure of these complexes through SCXRD is paramount to understanding their mechanism of action and designing more potent derivatives.

Ligand and Complex Preparation: The Starting Material

High-purity starting material is a prerequisite for successful crystallization. While the focus of this guide is on crystal growth, a brief overview of the synthesis of the ligand and its complexes is essential.

Synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide (Ligand)

The ligand is typically synthesized via a condensation reaction. A common route involves the reaction of the corresponding furan-2-carboxylate ester with hydrazine hydrate.

Protocol: Ligand Synthesis

  • Esterification: Convert 5-(phenoxymethyl)furan-2-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

  • Hydrazinolysis: Dissolve the resulting ester in ethanol. Add an excess of hydrazine hydrate (N₂H₄·H₂O).

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 5-(Phenoxymethyl)furan-2-carbohydrazide, will often precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Synthesis of the Metal Complex

Crystals of the complex can be grown either by reacting the ligand and metal salt in situ during the crystallization experiment or by using a pre-synthesized, purified complex.

  • In-Situ Method: This approach is often successful and involves mixing the ligand and a metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O) in the chosen crystallization solvent system.[5] This is particularly effective when using reactant diffusion techniques.

  • Pre-Synthesis Method: For this method, the complex is synthesized in a separate reaction, isolated as a solid, and purified. This allows for better stoichiometric control and characterization of the bulk material before attempting crystallization. The purified complex is then used in the crystallization protocols described below.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization. A systematic approach to solvent screening is vital.

  • Initial Solubility Tests: Begin by testing the solubility of a few milligrams of your complex in a range of common solvents at room temperature.[6] A good starting point is to arrange vials with solvents of varying polarity.[6]

  • Identifying the "Good" Solvent: A primary "good" solvent is one in which the compound is moderately to highly soluble, especially when heated.

  • Identifying the "Anti-Solvent" (Precipitant): An anti-solvent is a solvent in which the compound is poorly soluble or insoluble. This solvent must be fully miscible with the "good" solvent.[7] The interplay between a good solvent and an anti-solvent is the basis for diffusion and layering techniques.

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Notes
n-Hexane690.6551.9Very non-polar, common anti-solvent.
Diethyl Ether34.60.7134.3Highly volatile, good anti-solvent for polar compounds.[7]
Toluene1110.8672.4Good for dissolving aromatic compounds.
Dichloromethane (DCM)39.61.3269.1Volatile, dissolves a wide range of organics.
Tetrahydrofuran (THF)660.8897.5Good general-purpose solvent.
Ethyl Acetate770.9026.0Medium polarity.
Acetone560.79121Polar, volatile, miscible with most solvents.
Acetonitrile820.78637.5Polar, aprotic.
Ethanol780.78924.5Polar, protic, often used for recrystallization.[8]
Methanol650.79233Very polar, protic.
Dimethylformamide (DMF)1530.94438.3High boiling point, highly polar, good for dissolving hydrazone complexes.[5][9]
Dimethyl Sulfoxide (DMSO)1891.10047High boiling point, very polar, dissolves many otherwise insoluble compounds.[3]

Core Crystallization Protocols

The following protocols are widely applicable for growing high-quality single crystals of 5-(Phenoxymethyl)furan-2-carbohydrazide complexes. It is often necessary to try multiple methods and solvent systems to find the optimal conditions.[9]

Method A: Slow Evaporation

This is the simplest technique but can yield excellent crystals.[10] It is most effective when you have a reasonable quantity of material (>10 mg) and the compound is stable in the solvent over time.

Principle: A nearly saturated solution of the complex is prepared. The solvent is allowed to evaporate slowly, which gradually increases the concentration of the solute, leading to supersaturation and crystal growth.[11]

Detailed Protocol:

  • Dissolve the complex in a suitable solvent (e.g., ethanol, DMF, or a mixture like ethanol/THF) to create a nearly saturated solution.[4][5] Gentle warming can be used to increase solubility.

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.[12]

  • Cover the vial with a cap or parafilm. Pierce the covering with 1-2 small holes using a needle.[11] The number and size of the holes control the evaporation rate.

  • Place the vial in a quiet, vibration-free location.

  • Monitor the vial over several days to weeks. Crystals will typically form as the solvent volume decreases.

Causality & Optimization:

  • Why filter? Dust or small undissolved particles can cause rapid precipitation of many small crystals instead of the desired few large ones.

  • Slowing it down: A slower evaporation rate generally produces higher quality crystals.[11] Reduce the hole size or place the vial inside a larger, loosely capped container to slow down evaporation.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_growth Growth Phase A Dissolve Complex in 'Good' Solvent B Filter Solution into Clean Vial A->B Ensure clarity C Cover Vial & Pierce with Needle B->C Control evaporation D Place in Vibration-Free Environment C->D E Solvent Evaporates Slowly D->E Time (Days) F Crystals Form E->F Induces supersaturation

Workflow for the Slow Evaporation Technique.
Method B: Solvent Layering (Liquid-Liquid Diffusion)

This technique is excellent for compounds that have differing solubilities in two miscible solvents. It relies on the slow diffusion at the interface between a solution of the complex and an anti-solvent.[6][13]

Principle: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Slow diffusion across the interface gradually lowers the solubility of the complex in the mixed-solvent region, causing crystallization.

Detailed Protocol:

  • Dissolve the complex in a minimal amount of a "good" solvent (e.g., DCM, DMF, THF). Choose a solvent with a higher density than the intended anti-solvent.

  • Transfer this solution to a narrow container, such as an NMR tube or a thin test tube. A narrow vessel promotes a well-defined interface and slows diffusion.[13]

  • Very carefully and slowly, layer the anti-solvent (e.g., hexane, diethyl ether, pentane) on top of the solution.[13] Use a syringe or pipette, allowing the liquid to run down the inside wall of the tube to avoid disturbing the interface.

  • Seal the tube tightly and store it in a vibration-free location.

  • Crystals typically form at or near the interface over several days.

Causality & Optimization:

  • Density is key: The denser solvent must be the bottom layer to prevent immediate mixing.[7][10] Check solvent densities before starting (see Table 1).

  • Slowing diffusion: To further slow the process, a buffer layer of the "good" solvent can be added before the anti-solvent, or the experiment can be performed at a lower temperature (e.g., in a refrigerator).[7][14]

Method C: Vapor Diffusion

Vapor diffusion is one of the most versatile and gentle methods, often succeeding where others fail. It is particularly well-suited for small quantities of material (milligram scale).[6][14]

Principle: A small drop of the complex solution is allowed to equilibrate in a sealed chamber with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the solute's solubility and inducing crystallization.[15][16]

Detailed Protocol (Sitting Drop Variation):

  • Prepare a concentrated solution of the complex in a relatively non-volatile "good" solvent (e.g., DMF, Toluene, Ethyl Acetate).

  • In a small glass vial (the "chamber"), add a larger volume (e.g., 1-2 mL) of a volatile anti-solvent (e.g., pentane, diethyl ether).

  • Place a smaller, open vial (or a micro-bridge) inside the larger chamber. Pipette a small amount (50-200 µL) of the complex solution into this inner vial.[6]

  • Seal the outer chamber tightly with a cap or parafilm.

  • Place the setup in a stable, vibration-free environment. Over hours to days, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.

Causality & Optimization:

  • Volatility matters: The anti-solvent in the reservoir must be significantly more volatile than the solvent used for the complex solution.[13]

  • Saturation level: Starting with a solution that is close to saturation often yields the best results.[6] If the solution is too dilute, no crystals may form even after full equilibration.

  • Hanging Drop: An alternative setup involves placing the drop of the complex solution on a siliconized glass coverslip, which is then inverted and used to seal the reservoir.[16] This is common in protein crystallography but works equally well for small molecules.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process A Place Anti-Solvent in Outer Vial (Reservoir) C Place Inner Vial inside Outer Vial A->C B Pipette Complex Solution into Inner Vial B->C D Seal the System C->D Isolate system E Volatile Anti-Solvent Evaporates D->E Time (Hours-Days) F Vapor Diffuses into Inner Vial Solution E->F Vapor phase transport G Solubility of Complex Decreases F->G H Crystals Nucleate & Grow G->H Achieves supersaturation

Workflow for the Vapor Diffusion Technique.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute; Incorrect solvent/anti-solvent pair; System not properly sealed (for diffusion methods).Increase the initial concentration of the complex.[6] Try a different anti-solvent that causes lower solubility. Re-seal the vessel carefully.
Oiling Out Supersaturation is reached too quickly; Compound has low melting point or high affinity for the solvent.Slow down the crystallization process (lower temperature, slower evaporation/diffusion).[7] Try a different solvent system entirely. An "oil" can sometimes be induced to crystallize by scratching the vial or adding a seed crystal.[7]
Microcrystalline Powder Nucleation is too rapid; Solution was not properly filtered; Vibrations.Reduce the concentration. Re-filter the stock solution. Move the experiment to a more stable location. Slow down the rate of crystallization.
Many Small Crystals Too many nucleation sites; Evaporation/diffusion is too fast.Use cleaner glassware and filtered solutions.[12] Slow the rate of crystallization by reducing the temperature or using a less volatile anti-solvent.[7]
Crystals Stop Growing The solution has reached equilibrium.The crystals may be as large as they will get under these conditions. To grow larger crystals, consider using the best ones as seeds in a new, slightly less saturated solution.[17]

Conclusion

The successful growth of single crystals from 5-(Phenoxymethyl)furan-2-carbohydrazide complexes is an enabling step for advanced structural analysis. It is a process that requires patience, careful observation, and a systematic approach. While there is no single universal method, the techniques of slow evaporation, solvent layering, and vapor diffusion provide a powerful toolkit. By understanding the principles of solubility and supersaturation and by methodically optimizing parameters such as solvent choice, concentration, and temperature, researchers can significantly increase their chances of obtaining high-quality crystals suitable for unlocking the structural secrets of these important compounds.

References

  • How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Western Ontario, Department of Chemistry. [Link]

  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Thall, J., & Boiadjiev, S. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Silva, B. F., et al. (2024). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. [Link]

  • How to Grow Crystals. University of Florida, Department of Chemistry. [Link]

  • Slow Evaporation Method. University of Rochester, Department of Chemistry. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. [Link]

  • Growing Quality Crystals. Massachusetts Institute of Technology, Department of Chemistry. [Link]

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Green Chemistry in Action: Synthesizing Phenoxymethyl Furan Hydrazides for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry. Among these, phenoxymethyl furan hydrazides have emerged as a promising scaffold due to their potential biological activities. However, traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive processes, running counter to the modern imperative for sustainable chemical practices. This guide provides researchers, scientists, and drug development professionals with a detailed overview of green chemistry approaches to the synthesis of phenoxymethyl furan hydrazides, emphasizing methodologies that are efficient, environmentally benign, and economically viable.

The principles of green chemistry are not merely an academic exercise but a practical framework for innovation.[1][2] By focusing on aspects like solvent-free reactions, the use of alternative energy sources such as microwave and ultrasound, and the development of one-pot syntheses, we can significantly reduce the environmental footprint of drug discovery and development.[2][3][4][5] These methods often lead to higher yields, shorter reaction times, and purer products, thereby offering a compelling case for their adoption in both academic and industrial laboratories.[1][2][3][6]

This document will delve into specific, field-proven protocols for the green synthesis of a model phenoxymethyl furan hydrazide, starting from readily available precursors. We will explore the mechanistic rationale behind these techniques and provide detailed, step-by-step instructions to facilitate their implementation.

Proposed Synthetic Pathway

A logical and efficient synthetic route to phenoxymethyl furan hydrazides begins with the synthesis of a suitable phenoxymethyl furan ester, followed by its conversion to the corresponding hydrazide. This two-step process can be designed to incorporate several green chemistry principles.

Synthetic Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-(phenoxymethyl)-5-methylfuran 2-(phenoxymethyl)-5-methylfuran Ester Ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate 2-(phenoxymethyl)-5-methylfuran->Ester Vilsmeier-Haack followed by Oxidation & Esterification Hydrazide 2-(phenoxymethyl)-5-methylfuran-3-carbohydrazide Ester->Hydrazide Hydrazine Hydrate (Green Method)

Caption: Proposed two-step synthesis of phenoxymethyl furan hydrazide.

Green Synthetic Methodologies and Protocols

The following sections detail green chemistry approaches for the synthesis of the target hydrazide. Each protocol is designed to be self-validating, with clear steps and explanations for experimental choices.

Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.[3][5][7][8] The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require hours or even days of refluxing.[3][7]

Protocol 1: Microwave-Assisted Hydrazinolysis of Ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate

This protocol describes the conversion of the ester to the corresponding hydrazide using microwave irradiation in a solvent-free or minimal solvent system.

Materials:

  • Ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol (optional, for minimal solvent approach)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate (1.0 mmol).

  • Add hydrazine hydrate (2.0 mmol). For a completely solvent-free reaction, proceed to the next step. Alternatively, for improved mixing, add a minimal amount of ethanol (0.5 mL).[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 150-300 W, maintaining a temperature of 100-120°C for 3-10 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from ethanol or an appropriate solvent system to obtain the pure phenoxymethyl furan hydrazide.

Causality of Choices:

  • Microwave Irradiation: Provides rapid and efficient heating, significantly reducing reaction time compared to conventional refluxing which can take several hours.[3][5][7]

  • Solvent-Free/Minimal Solvent: Reduces the use of volatile organic compounds (VOCs), aligning with green chemistry principles.[1][2][6] Ethanol is a relatively green solvent if a solvent is deemed necessary.

  • Excess Hydrazine Hydrate: Ensures complete conversion of the starting ester.

Microwave Synthesis Workflow Start Start: Mix Ester & Hydrazine Hydrate Microwave Microwave Irradiation (100-120°C, 3-10 min) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Precipitation Precipitate with Cold Water Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Recrystallization Recrystallize Drying->Recrystallization Product Pure Hydrazide Product Recrystallization->Product

Caption: Workflow for microwave-assisted hydrazide synthesis.

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Ultrasound-assisted synthesis utilizes the energy of sound waves to induce acoustic cavitation in the reaction medium.[9][10] The formation, growth, and collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.[11][12] This technique is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures than conventional methods.[9][11][13]

Protocol 2: Ultrasound-Assisted Hydrazinolysis

This protocol employs ultrasonic irradiation to facilitate the reaction, often in an aqueous medium, further enhancing its green credentials.[13]

Materials:

  • Ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Water or Ethanol:Water mixture

  • Ultrasonic bath or probe sonicator

  • Reaction flask

Procedure:

  • In a round-bottom flask, suspend ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate (1.0 mmol) in 10 mL of water or an ethanol:water (1:1) mixture.

  • Add hydrazine hydrate (2.0 mmol) to the suspension.

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, immerse the tip of a probe sonicator into the reaction mixture.

  • Irradiate the mixture with ultrasound (35-50 kHz) at a controlled temperature (e.g., 50-60°C) for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent.

Causality of Choices:

  • Ultrasound Irradiation: The physical effects of acoustic cavitation, such as microjetting and shockwaves, enhance mass transfer and accelerate the reaction.[10]

  • Aqueous Medium: Using water as a solvent is a key principle of green chemistry, as it is non-toxic, non-flammable, and readily available.[13]

  • Lower Bulk Temperature: Sonication often allows for lower reaction temperatures, reducing energy consumption and the potential for side reactions.

Mechanochemical Synthesis: A Solvent-Free Solid-State Approach

Mechanochemistry involves inducing chemical reactions by the application of mechanical force, such as grinding or milling, in the absence of a solvent.[6][14][15] This technique is inherently green as it eliminates the need for solvents and can lead to the formation of products with high purity.[6][15][16]

Protocol 3: Solvent-Free Mechanochemical Synthesis

This protocol utilizes grinding to synthesize the hydrazide in a solid-state reaction.

Materials:

  • Ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate

  • Hydrazine hydrate (solid form, e.g., hydrazine monohydrate) or adsorbed on a solid support like silica gel.

  • Mortar and pestle or a ball mill

  • A small amount of a liquid assistant for Liquid-Assisted Grinding (LAG), e.g., a few drops of ethanol (optional).

Procedure:

  • In a mortar, combine ethyl 2-(phenoxymethyl)-5-methylfuran-3-carboxylate (1.0 mmol) and solid hydrazine monohydrate (2.0 mmol).

  • For Liquid-Assisted Grinding (LAG), add a few drops of ethanol to the mixture.[17]

  • Grind the mixture vigorously with a pestle for 15-30 minutes. The reaction progress can be monitored by taking a small sample for TLC analysis (dissolved in a suitable solvent).

  • Alternatively, place the reactants in a ball mill and operate according to the manufacturer's instructions for a similar duration.

  • After the reaction is complete, wash the solid product with a small amount of cold water to remove any unreacted hydrazine.

  • Collect the product and dry it. Recrystallization may be performed if further purification is necessary.

Causality of Choices:

  • Mechanical Grinding: The input of mechanical energy facilitates the reaction between the solid reactants by increasing the surface area of contact and creating localized high-energy sites.

  • Solvent-Free: This is the most environmentally friendly approach as it completely eliminates solvent use and waste.[2][6][16]

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid can sometimes accelerate the reaction by improving the mobility of the reactants.[17]

Characterization of Phenoxymethyl Furan Hydrazides

The successful synthesis of the target hydrazide must be confirmed through rigorous characterization. The following techniques are essential for structural elucidation and purity assessment.

Technique Purpose Expected Observations for Phenoxymethyl Furan Hydrazide
FT-IR Spectroscopy Identification of functional groups.[18]Appearance of N-H stretching bands (around 3200-3400 cm⁻¹), a C=O stretching band of the hydrazide (around 1640-1680 cm⁻¹), and disappearance of the ester C=O stretch (around 1720-1740 cm⁻¹).[19]
¹H NMR Spectroscopy Determination of the proton environment in the molecule.[20]Signals corresponding to the phenoxy, methyl, and furan protons. Appearance of new signals for the -NH and -NH₂ protons of the hydrazide group, which are often broad and may be exchangeable with D₂O.[19]
¹³C NMR Spectroscopy Determination of the carbon skeleton.[20]A signal for the carbonyl carbon of the hydrazide, and distinct signals for the carbons of the furan and phenoxymethyl moieties.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern.[19]A molecular ion peak corresponding to the calculated molecular weight of the synthesized hydrazide.[19]

Data Summary: Comparison of Green Synthetic Methods

Method Reaction Time Typical Yield Solvent Usage Energy Input Key Advantages
Microwave-Assisted 3-10 minutes[3]High (often >90%)[7]None to minimalModerate (Microwave)Rapid, high yields, clean reactions.[3][5][7]
Ultrasound-Assisted 30-60 minutes[11]Good to HighWater or aqueous mixturesLow (Ultrasonic bath)Use of green solvents, lower temperatures.[11][13]
Mechanochemical 15-30 minutes[17]Very High (often quantitative)[14][15]None (or minimal for LAG)Low (Mechanical)Solvent-free, simple, high purity.[6][15][16]

Conclusion

The adoption of green chemistry principles in the synthesis of phenoxymethyl furan hydrazides offers significant advantages over traditional methods. Microwave-assisted, ultrasound-assisted, and mechanochemical approaches not only reduce the environmental impact but also often provide superior results in terms of reaction time, yield, and purity. By integrating these sustainable practices into the early stages of drug discovery, the scientific community can contribute to a healthier planet while advancing the development of new medicines. The protocols and insights provided in this guide are intended to empower researchers to embrace these greener alternatives in their laboratories.

References

  • Recent developments on ultrasound-assisted organic synthesis in aqueous medium. (2025). Vertex AI Search.
  • Solvent-Free Synthesis of Bioactive Heterocycles - Bentham Science Publisher. (2024). Bentham Science.
  • Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives - Asian Journal of Green Chemistry. (2026). Asian Journal of Green Chemistry.
  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies. (2022). Chemical Methodologies.
  • Recent development of solvent-free synthesis of heterocycles - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Ultrasound-assisted organic synthesis: Significance and symbolism. (2025). Vertex AI Search.
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.). ResearchGate.
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - MDPI. (2023). MDPI.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024). MDPI.
  • Synthesis of Hydrazides Derivatives as Anti-Mycobacterial Agents Mediated by the Environmental-Friendly Organocatalyst | Bentham Science Publishers. (2025). Bentham Science.
  • Note Development and assessment of green synthesis of hydrazides† - krishikosh. (n.d.). Krishikosh.
  • Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed. (n.d.). PubMed.
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  • A solvent-free protocol for the green synthesis of heterocyclic chalcones - Scholars Research Library. (n.d.). Scholars Research Library.
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Publishing. (2022). Royal Society of Chemistry.
  • Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest. (n.d.). ProQuest.
  • (PDF) Solvent-Free Synthesis: Bioactive Heterocycles - ResearchGate. (2023). ResearchGate.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC. (n.d.). PubMed Central.
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  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes-Hydrazones with Antileishmanial and Antibacterial Activities - PubMed. (2023). PubMed.
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - ResearchGate. (2023). ResearchGate.
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Troubleshooting & Optimization

Troubleshooting low solubility of 5-(Phenoxymethyl)furan-2-carbohydrazide in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-(Phenoxymethyl)furan-2-carbohydrazide in ethanol. As Senior Application Scientists, we have curated this in-depth resource to help you troubleshoot and overcome this common experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-(Phenoxymethyl)furan-2-carbohydrazide in ethanol. Is this expected?

Yes, it is not uncommon to experience low solubility with this compound in ethanol at room temperature. The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like".[1][2] 5-(Phenoxymethyl)furan-2-carbohydrazide possesses both polar (carbohydrazide group) and non-polar (phenoxymethyl and furan rings) moieties. While ethanol is a polar protic solvent, the significant non-polar character of the molecule can limit its solubility.

The interplay of these structural features means that achieving a high concentration in pure ethanol at ambient temperatures can be challenging. The following sections will guide you through systematic steps to address this issue.

Troubleshooting Guide: Enhancing Solubility

This guide provides a logical, step-by-step approach to systematically address the low solubility of 5-(Phenoxymethyl)furan-2-carbohydrazide in ethanol.

Q2: What is the first and simplest step I should take to try and dissolve my compound?

The initial approach should always involve basic physical methods before moving to more complex chemical modifications.

Step 1: Particle Size Reduction

  • Rationale: Increasing the surface area of the solid can significantly increase the rate of dissolution.[1][3] Smaller particles have a larger surface area-to-volume ratio, allowing for more effective interaction with the solvent.

  • Protocol:

    • If your compound is in a crystalline or granular form, gently grind it into a fine powder using a mortar and pestle.

    • Attempt to dissolve the finely powdered compound in ethanol with vigorous stirring or vortexing.

Step 2: Thermal Treatment (Heating)

  • Rationale: For most compounds, solubility increases with temperature.[1][4] Heating the solution provides the energy needed to overcome the intermolecular forces in the crystal lattice of the solute.

  • Protocol:

    • Create a suspension of the compound in ethanol.

    • Gently warm the mixture in a water bath with continuous stirring.

    • Gradually increase the temperature, but do not exceed the boiling point of ethanol (78°C).

    • Monitor for dissolution. Once dissolved, you can attempt to use the warm solution or allow it to cool slowly to see if the compound remains in solution at a lower temperature (supersaturation). Be aware that the compound may precipitate out upon cooling.

Below is a workflow diagram illustrating these initial troubleshooting steps.

A Start: Low Solubility of Compound in Ethanol B Step 1: Reduce Particle Size (Grind Compound) A->B C Attempt to Dissolve in Ethanol with Stirring B->C D Is the compound fully dissolved? C->D E Step 2: Gentle Heating (Warm in Water Bath) D->E No G Yes: Solution Prepared D->G Yes F Is the compound fully dissolved? E->F F->G Yes H No: Proceed to Co-Solvency F->H No

Caption: Initial physical methods for solubility enhancement.

Q3: Heating and grinding didn't work. What is the next logical step?

If physical methods are insufficient, the next step is to modify the solvent system itself by using a co-solvent.

Co-solvency: Modifying the Solvent Polarity

  • Rationale: Co-solvency involves adding a miscible solvent to the primary solvent to alter its polarity, thereby increasing the solubility of the solute.[1][3] Since 5-(Phenoxymethyl)furan-2-carbohydrazide has significant non-polar characteristics, adding a less polar or a more polar aprotic co-solvent can be effective.

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that is excellent at dissolving a wide range of organic compounds.[5]

    • N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent.

    • Tetrahydrofuran (THF): A less polar ether-based solvent that may help to solvate the non-polar regions of the molecule.[6]

    • Dichloromethane (DCM): A non-polar solvent that can be used in small amounts.

  • Protocol for Co-solvency:

    • Start by attempting to dissolve the compound in a small amount of the chosen co-solvent (e.g., DMSO).

    • Once dissolved, slowly add ethanol to this solution dropwise while stirring vigorously.

    • Observe for any precipitation. If the compound remains in solution, you have successfully created a stable co-solvent system.

Quantitative Data for Co-solvent Trials:

Co-solvent System (v/v)ObservationRecommendation
95% Ethanol / 5% DMSOPotential for improved solubility with minimal co-solvent.Good starting point for many applications.
90% Ethanol / 10% DMSOLikely to achieve higher concentrations.Balance between solubility and potential co-solvent effects on the experiment.
80% Ethanol / 20% DMFHigh solubilizing power.Use with caution, as DMF can be difficult to remove and may affect downstream applications.
90% Ethanol / 10% THFMay be effective if non-polar regions are limiting solubility.THF is volatile and should be handled in a well-ventilated area.

The logical progression for troubleshooting is visualized in the diagram below.

A Initial Attempts Failed (Grinding, Heating) B Introduce a Co-solvent (e.g., DMSO, DMF) A->B C Dissolve Compound in Minimal Co-solvent B->C D Titrate with Ethanol while Stirring C->D E Does the compound remain in solution? D->E F Yes: Stable Solution Achieved E->F Yes G No: Adjust Co-solvent Ratio or Try a Different Co-solvent E->G No

Caption: Co-solvency troubleshooting workflow.

Q4: Are there any other methods I can try if co-solvency is not suitable for my experiment?

Yes, depending on the nature of your experiment, pH adjustment can be a viable option.

pH Adjustment

  • Rationale: The carbohydrazide group (-CONHNH2) has basic properties and can be protonated under acidic conditions to form a more soluble salt. Conversely, the N-H protons of the hydrazide are weakly acidic and can be deprotonated under strongly basic conditions.

  • Acidic pH Adjustment:

    • Suspend the compound in ethanol.

    • Add a small amount of an ethanolic solution of a suitable acid (e.g., HCl) dropwise while stirring.

    • Monitor for dissolution as the salt of the compound is formed.

  • Basic pH Adjustment:

    • Suspend the compound in ethanol.

    • Add a small amount of an ethanolic solution of a non-aqueous base (e.g., sodium ethoxide) dropwise.

    • Observe for any changes in solubility.

Important Considerations:

  • Experimental Compatibility: Ensure that any pH modification will not interfere with your downstream experimental conditions or the stability of the compound.

  • Salt Formation: The formation of a salt will alter the chemical nature of your compound, which may or may not be acceptable for your application.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases surface area for faster dissolution.Simple, no chemical change.May not significantly increase equilibrium solubility.
Heating Increases kinetic energy to overcome lattice energy.Often effective, simple to implement.Compound may precipitate on cooling; risk of degradation at high temperatures.
Co-solvency Modifies solvent polarity to better match the solute.Highly effective for achieving high concentrations.Co-solvent may interfere with the experiment; can be difficult to remove.
pH Adjustment Converts the compound to a more soluble salt.Can dramatically increase solubility.Alters the chemical form of the compound; pH change may be incompatible with the experiment.

References

  • Hydrazine - Solubility of Things.
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

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Technical Support Center: Optimizing Hydrazinolysis for Furan-2-Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of furan-2-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on optimizing the hydrazinolysis of furan-2-carboxylic acid esters. Here, we address common questions, troubleshoot potential issues, and provide a systematic approach to refining your reaction parameters, with a core focus on optimizing the reflux time for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the synthesis of furan-2-carbohydrazide?

The synthesis is a classic nucleophilic acyl substitution reaction.[1] It involves the reaction of a furan-2-carboxylic acid ester (typically methyl or ethyl 2-furoate) with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxy group (e.g., methoxide or ethoxide) as a leaving group to form the stable hydrazide product.

Q2: Why is reflux the standard heating method for this reaction?

Refluxing is the process of heating a reaction to its boiling point and condensing the generated vapors back into the reaction vessel.[2] This technique is crucial for several reasons:

  • Constant Temperature: It maintains the reaction at the constant, elevated temperature of the solvent's boiling point, which accelerates the reaction rate.[2]

  • Prevents Solvent Loss: It ensures that no solvent or volatile reagents are lost to evaporation, maintaining consistent concentrations throughout the reaction.[2]

  • Efficiency: For many reactions that are slow at room temperature, reflux provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.[2][3]

Q3: What is the best solvent for this hydrazinolysis?

Alcohols, particularly ethanol and methanol, are the most commonly used solvents.[4] They are effective because they readily dissolve both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture. Their boiling points are also in a suitable range to promote the reaction without causing degradation of the furan ring, which can be sensitive to excessive heat.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction.[4][5] By spotting the reaction mixture on a TLC plate alongside the starting ester, you can visualize the consumption of the starting material and the formation of the product. The furan-2-carbohydrazide product is significantly more polar than the starting ester and will have a much lower Retention Factor (Rf) value. The reaction is considered complete when the starting ester spot is no longer visible on the TLC plate.[5]

Experimental Protocols & Data

Baseline Protocol for Furan-2-Carbohydrazide Synthesis

This protocol provides a reliable starting point for the synthesis.

Materials:

  • Ethyl-2-furoate (1 equivalent)

  • Hydrazine hydrate (5-10 equivalents)[4][5]

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl-2-furoate in ethanol.

  • Add hydrazine hydrate dropwise to the stirred solution. A 5 to 10-fold molar excess is recommended to drive the reaction to completion.[5]

  • Heat the mixture to reflux and maintain for 4-8 hours. The optimal time should be determined experimentally.[4]

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 1:1 Ethyl Acetate:Hexane eluent).

  • Once the reaction is complete (disappearance of the starting ester spot), cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.

  • Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]

Data Presentation

Table 1: Solvent Selection and Properties

Solvent Boiling Point (°C) Key Considerations
Ethanol 78.4 Excellent solvency for reactants; common choice for reflux.
Methanol 64.7 Lower boiling point may require longer reflux times.
Isopropanol 82.6 Higher boiling point may speed up the reaction but increases risk of side products.

| Water | 100 | Can be used as a green solvent, but product isolation may be more complex.[6] |

Visual Workflow for Synthesis and Optimization

The following diagram illustrates the general workflow for synthesizing and optimizing the reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Prep 1. Mix Ethyl-2-furoate, Hydrazine Hydrate, & Ethanol Reflux 2. Heat to Reflux Prep->Reflux Monitor 3. Monitor by TLC (every 1-2 hours) Reflux->Monitor Decision Is Starting Material Consumed? Monitor->Decision Decision->Reflux No Cool 4. Cool Reaction Mixture Decision->Cool Yes Filter 5. Filter Precipitate Cool->Filter Dry 6. Wash with Cold Ethanol & Dry Filter->Dry Product Pure Furan-2-carbohydrazide Dry->Product

Caption: Workflow for the synthesis of furan-2-carbohydrazide.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the experiment, with a focus on optimizing reflux time.

Issue 1: The reaction is incomplete, even after several hours of reflux.

  • Potential Cause: Insufficient reaction time or temperature. Reflux time is a critical parameter that needs to be optimized.[3][7]

  • Solution:

    • Confirm Reflux: Ensure the mixture is boiling vigorously enough for a stable reflux ring to be visible in the lower part of the condenser. If not, increase the heating mantle temperature.

    • Extend Time: Continue refluxing and monitor via TLC until the starting material is consumed. Some substrates may require longer than the typical 4-8 hours.

    • Increase Hydrazine Excess: An insufficient excess of hydrazine hydrate can lead to slow or incomplete reactions. Ensure you are using at least 5 equivalents.[5]

    • Reagent Quality: Ensure the hydrazine hydrate has not degraded and that the starting ester is pure.

Issue 2: My TLC plate shows the starting material, the product, and several other spots.

  • Potential Cause: Formation of side products or degradation. Prolonged heating at high temperatures can sometimes lead to degradation of the furan ring or other side reactions.[4]

  • Solution:

    • Systematic Time Optimization: This is the core of the optimization. Set up several small-scale parallel reactions and stop them at different time points (e.g., 2h, 4h, 6h, 8h, 10h). Analyze the crude product from each by TLC or LC-MS to identify the time point that gives the maximum conversion to the desired product with minimal side products. This identifies the optimal reflux duration.

    • Temperature Reduction: If side product formation is significant, consider using a lower-boiling solvent like methanol. This will require a longer reflux time but may provide a cleaner reaction profile.

Issue 3: The product yield is very low.

  • Potential Cause: Incomplete reaction, product loss during workup, or poor precipitation.

  • Solution:

    • Address Incomplete Reaction: Use the steps outlined in Issue 1 to ensure the reaction goes to completion.

    • Optimize Precipitation: After the reaction is complete, ensure the flask is cooled thoroughly, first to room temperature and then in an ice-water bath for at least 30 minutes, to maximize the precipitation of the product.

    • Minimize Wash Volume: When washing the filtered product, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your product.[5]

Issue 4: The final product is oily or has a low melting point.

  • Potential Cause: The product is impure, possibly contaminated with unreacted starting material or solvent.

  • Solution:

    • Recrystallization: This is the most effective method for purifying the final product. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. The pure hydrazide should crystallize out, leaving impurities in the solution.

    • Trituration: If recrystallization is difficult, try triturating the crude material. This involves stirring the solid with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether).

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common experimental problems.

G Start Problem Observed CheckTLC Analyze reaction mixture with TLC Start->CheckTLC SM_Present Starting Material (SM) remains? CheckTLC->SM_Present SM_Yes Incomplete Reaction SM_Present->SM_Yes Yes SM_No SM Consumed SM_Present->SM_No No Action_Time Action: 1. Extend reflux time 2. Increase hydrazine excess SM_Yes->Action_Time Spots_Present Multiple Side Spots on TLC? SM_No->Spots_Present Spots_Yes Side Reactions Occurring Spots_Present->Spots_Yes Yes Spots_No Clean Reaction -> Low Yield Spots_Present->Spots_No No Action_Optimize Action: 1. Perform time-course study to find optimal reflux duration 2. Consider lower temp (Methanol) Spots_Yes->Action_Optimize Action_Workup Action: 1. Ensure thorough cooling before filtration 2. Minimize wash volume Spots_No->Action_Workup

Caption: A decision tree for troubleshooting hydrazinolysis reactions.

References

  • Coulibaly, W., Ouattara, M., Kone, M., Bakayoko, I., Bamba, M., & Kone, S. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry. Available from: [Link]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS ... - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis Techniques: Reflux, Distillation, and Extraction. (n.d.). Solubility of Things. Available from: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). (2022). Semantic Scholar. Available from: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. (n.d.). ResearchGate. Available from: [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Vietnam Journal of Science and Technology. Available from: [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Available from: [Link]

  • (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. (2010). ResearchGate. Available from: [Link]

  • Effect of Refluxing Time and Kinetics of Synthetic Organic Chemicals Removal in Aqueous Solutions by Carbons Produced from Nipa Palm Fronds. (2024). ResearchGate. Available from: [Link]

  • Ester Hydrolysis. (n.d.). BYJU'S. Available from: [Link]

Sources

Preventing hydrolysis of the hydrazide group in furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Hydrolysis of the Hydrazide Group in Furan Derivatives

Introduction: The "Double Trouble" Stability Challenge

Working with furan-2-carbohydrazide and its derivatives presents a unique chemical paradox. You are navigating two competing instability profiles:

  • The Furan Ring: Inherently electron-rich and acid-labile.[1] In the presence of strong aqueous acids, it undergoes ring-opening (Achmatowicz rearrangement) to form 1,4-dicarbonyls.[1][2]

  • The Hydrazide Group (

    
    ):  Susceptible to hydrolysis in both strongly acidic and strongly basic conditions, reverting to the parent carboxylic acid and hydrazine.[2]
    

This guide provides a self-validating protocol to maintain the integrity of the hydrazide group without compromising the furan scaffold.

Module 1: Mechanism & Causality (The "Why")[2][3]

To prevent hydrolysis, one must understand the specific catalytic pathways that drive it.[2] The furan ring acts as an electron donor, which can stabilize the carbonyl slightly but also makes the system sensitive to electrophilic attack (protons).[2]

Hydrolysis Pathways
  • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. Critical Risk: High acid concentration (

    
    ) endangers the furan ring.[2]
    
  • Base-Catalyzed: Direct nucleophilic attack by hydroxide (

    
    ) on the carbonyl carbon.[1][2] Critical Risk: Strong bases (
    
    
    
    ) rapidly cleave the hydrazide bond.[2]

Visualizing the Threat Landscape The following diagram illustrates the competing degradation pathways you must avoid.

HydrolysisPathways FuranHydrazide Furan-2-carbohydrazide AcidPath Acidic Conditions (pH < 3) FuranHydrazide->AcidPath Exposure BasePath Basic Conditions (pH > 11) FuranHydrazide->BasePath Exposure SafeZone Stability Window (pH 5 - 8) FuranHydrazide->SafeZone Maintains Integrity RingOpening Furan Ring Opening (1,4-dicarbonyls) AcidPath->RingOpening Fast Reaction (Ring Destruction) HydrazideHydrolysis Hydrazide Hydrolysis (Furoic Acid + Hydrazine) AcidPath->HydrazideHydrolysis Slow Reaction BasePath->HydrazideHydrolysis Fast Reaction (Group Cleavage)

Caption: Figure 1. Stability profile of furan hydrazides showing the competing risks of ring destruction vs. functional group hydrolysis.

Module 2: Synthesis & Workup Troubleshooting

The Issue: Many standard protocols for hydrazide synthesis use acid catalysts or harsh reflux conditions that degrade furan derivatives.[2] The Solution: Use a base-promoted synthesis with a controlled "Cold Quench" workup.[1][2]

Optimized Synthesis Protocol
  • Reaction: Ethyl-2-furoate + Hydrazine Hydrate (excess)

    
     Furan-2-carbohydrazide + Ethanol.[1][2]
    
  • Solvent: Absolute Ethanol (Avoid water to minimize hydrolysis risk).[2]

StepActionTechnical Rationale
1. Stoichiometry Use 3–5 equivalents of Hydrazine Hydrate (80% or 100%).[2]Excess hydrazine acts as both reactant and solvent/base, driving equilibrium forward and preventing reverse hydrolysis.
2.[2] Temperature Reflux at 78°C for 2–4 hours.[2]Sufficient energy for amidation without thermally degrading the furan ring.[2]
3. Monitoring TLC (MeOH:DCM 1:9).[2] Look for disappearance of ester.Do not extend reflux unnecessarily; prolonged heat promotes side reactions.[2]
4. Isolation Cool to 0°C (Ice bath). Do not add acid.Precipitation is driven by solubility difference.[2] Adding acid to precipitate (common in other chemistries) will open the furan ring.[2]
5. Wash Wash with cold ethanol/ether.[2]Removes excess hydrazine without introducing water/hydrolysis conditions.[2]

Troubleshooting FAQ:

  • Q: My product isn't precipitating.

    • A: Concentrate the ethanol solution under reduced pressure (Rotavap) at

      
       to half volume, then freeze. Never  add HCl to force precipitation; you will lose the furan ring.[2]
      
  • Q: The product is yellow/brown.

    • A: Oxidation of the furan ring has occurred. Recrystallize immediately from boiling ethanol (minimal time) and store under inert gas.

Module 3: Storage & Handling

Furan hydrazides are "shelf-stable" only if moisture is rigorously excluded.[1][2] Hydrolysis is autocatalytic in the presence of moisture and trace acid.

The "Dry-Chain" Protocol:

  • Desiccation: Store in a desiccator with active silica gel or

    
    .[2]
    
  • Atmosphere: Flush headspace with Nitrogen (

    
    ) or Argon.[2]
    
  • Temperature: Store at

    
     or 
    
    
    
    . Cold slows down hydrolysis kinetics significantly.[2]

Module 4: Analytical Integrity (HPLC/LC-MS)

The Issue: You observe split peaks or "ghost" masses (M-31 or M-32) during LC-MS analysis. Diagnosis: On-column hydrolysis or interaction with silanols.[1][2] Furan hydrazides can hydrolyze during the run if the mobile phase is too acidic.[2]

Recommended HPLC Conditions
ParameterRecommendationReason
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5 - 7.0)Neutral pH prevents acid-catalyzed hydrolysis and ring opening.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol (MeOH) to prevent transesterification artifacts.[2]
Column Temp

Avoid high column temps (

) which accelerate on-column degradation.[1][2]
Sample Diluent ACN:Water (50:[1][2]50) or pure ACNAvoid dissolving samples in acidic buffers or pure water for long periods.[2]

Visualizing the Analytical Decision Tree

AnalyticalWorkflow cluster_Error Common Errors Sample Sample Prep Diluent Diluent Selection Sample->Diluent Buffer Mobile Phase pH Diluent->Buffer Use ACN/Water (No Acid) Run LC Run Buffer->Run Ammonium Acetate (pH 6.8) Error1 0.1% TFA (pH 2) RISK: Ring Opening Error2 MeOH Diluent RISK: Solvolysis

Caption: Figure 2. Analytical workflow to prevent artifact generation during HPLC analysis.

References

  • Liang, X., Haynes, B. S., & Montoya, A. (2017).[1][2] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. American Chemical Society (ACS) Publications.[2] Retrieved from [Link][1][2]

  • Tzankova, D., et al. (2019).[2] Development and validation of RP-HPLC method for stability evaluation of model hydrazone. ResearchGate. Retrieved from [Link]

  • Raines Lab. (2008).[2] Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison.[2] Retrieved from [Link]

  • PubChem. (n.d.).[2] Furan-2-carbohydrazide Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]

Sources

Addressing stability issues of 5-(Phenoxymethyl)furan-2-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-(Phenoxymethyl)furan-2-carbohydrazide

Topic: . Target Audience: Medicinal Chemists, Analytical Scientists, and Pharmacologists.

Technical Overview: The Stability Paradox

5-(Phenoxymethyl)furan-2-carbohydrazide is a pharmacophore often utilized in antimicrobial and anti-inflammatory research. Its stability profile is governed by two competing chemical behaviors: the lipophilicity of the phenoxymethyl tail and the high reactivity of the furan-hydrazide core.

While the phenoxymethyl ether linkage is relatively robust, the furan-hydrazide motif creates a "perfect storm" for degradation in solution. The electron-rich furan ring is photosensitive and acid-labile, while the hydrazide moiety is a nucleophilic scavenger prone to oxidation and condensation.

Key Stability Risks:

  • Pseudo-Polymorphism/Aggregation: The hydrophobic phenoxymethyl group drives rapid aggregation in aqueous buffers (e.g., cell culture media), often mistaken for chemical degradation.

  • Schiff Base Formation (The "Ghost Peak" Phenomenon): The hydrazide group reacts with trace ketones (specifically acetone from glassware washing) to form hydrazones.

  • Oxidative Ring Opening: The furan ring is susceptible to singlet oxygen attack, leading to ring cleavage and solution discoloration.

Mechanistic Degradation Pathways

To troubleshoot effectively, you must understand how the molecule breaks down.

Figure 1: Primary degradation and instability pathways. Note that hydrazone formation is often a false-positive for degradation, resulting from environmental contamination rather than intrinsic instability.

Troubleshooting Guide (Q&A Format)

Scenario A: Analytical Anomalies (HPLC/LC-MS)

Q: I see a new, massive peak in my LC-MS chromatogram at [M+40] mass units. Is my compound oxidizing? A: Likely not. This is the Acetone Trap .

  • The Cause: You likely washed your glassware with acetone or used a solvent bottle that previously contained acetone. The hydrazide group (-CONHNH

    
    ) reacts rapidly with acetone to form an isopropylidene hydrazone (Schiff base). This adds exactly 40 mass units (Acetone MW 58 - Water MW 18 = +40).
    
  • The Fix:

    • Zero Acetone Rule: Ban acetone from the cleaning protocol for any glassware used with this compound. Use Methanol or Isopropanol for cleaning.

    • Fresh Solvents: Use only LC-MS grade solvents from fresh bottles.

    • Verification: Inject a blank of your solvent; if the peak persists, the contamination is in the LC system itself.

Q: My sample retention time shifts significantly after 24 hours in the autosampler. A: This indicates Furan Ring Acidolysis .

  • The Cause: If your mobile phase is acidic (e.g., 0.1% TFA), the furan ring can undergo acid-catalyzed hydrolysis, opening to form reactive dicarbonyl species.

  • The Fix: Switch to a neutral or mildly buffered mobile phase (e.g., Ammonium Formate pH 6.5) or analyze samples immediately after preparation. Keep the autosampler at 4°C.

Scenario B: Physical Stability & Biological Assays

Q: The solution turns yellow/brown upon storage in DMSO. A: This is Oxidative Degradation .

  • The Cause: DMSO can act as an oxidant, and furan derivatives are sensitive to autoxidation, which produces colored conjugated polymers.

  • The Fix:

    • De-gas DMSO: Purge your DMSO stock with Argon or Nitrogen before dissolving the compound.

    • Dark Storage: Store aliquots in amber vials wrapped in foil. Light accelerates furan oxidation.

    • Cryo-Storage: Store stocks at -20°C or -80°C. Never store at room temperature for >48 hours.

Q: I prepared a 10 mM stock in DMSO, but when I dilute it into cell culture media (100 µM), it precipitates. A: This is Solubility Crash-out due to the phenoxymethyl group.

  • The Cause: The phenoxymethyl moiety is highly lipophilic. While the hydrazide is polar, it cannot solubilize the greasy tail in aqueous media once the DMSO concentration drops below ~1%.

  • The Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute stock to 1 mM in 50:50 DMSO:Water) before the final dilution.

    • Surfactants: If your assay permits, add 0.05% Tween-80 or cyclodextrins to the media to stabilize the dispersion.

Standardized Handling Protocols

Use these self-validating protocols to ensure data integrity.

Protocol 1: Preparation of Stable Stock Solutions
ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Avoids hydrolysis; high solubility.
Concentration 10 mM - 50 mMHigher concentrations are self-stabilizing against trace oxidants.
Atmosphere Inert Gas Purge (Ar/N

)
Displaces dissolved oxygen that attacks the furan ring.
Vial Type Amber Glass (Silanized)Blocks UV light; prevents adsorption to glass walls.
Storage -20°C (Desiccated)Slows thermodynamic degradation.

Step-by-Step:

  • Weigh the solid compound into a silanized amber vial .

  • Add anhydrous DMSO.

  • Sonicate for 30-60 seconds (avoid heat buildup) to ensure complete dissolution.

  • Gently bubble dry Argon gas through the solution for 1 minute.

  • Seal immediately with a PTFE-lined cap.

Protocol 2: Quality Control (QC) Check

Before running a biological assay, perform this rapid QC check:

  • Visual Inspection: Is the DMSO stock clear and colorless? (Yellow = Oxidation).

  • Water Test: Add 10 µL of stock to 990 µL water.

    • Result A: Milky suspension = Compound is intact (precipitating due to lipophilicity).

    • Result B: Clear solution = Potential hydrolysis (hydrazide cleaved to soluble acid/hydrazine). Note: This is a rough proxy; confirm with LC-MS.

Diagnostic Decision Tree

Use this flow to diagnose issues in real-time.

Figure 2: Rapid diagnostic logic for distinguishing between contamination, chemical degradation, and physical aggregation.

References

  • Furan Hydrolysis Mechanisms

    • Title: The photohydrolysis of furans: A key to sustainable chemical upconversion.[1]

    • Source:Science/Vertex Research (2026).
    • Context: Establishes the susceptibility of furan rings to hydrolytic ring opening under light/acid stress.
    • URL
  • Title: Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Aggregation in Aqueous Media

    • Title: Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a b
    • Source:Royal Society of Chemistry / PubMed (2019).
    • Context: Demonstrates how furan-hydrazide derivatives form aggregates in THF/Water mixtures, relevant to biological assay prepar
    • URL:[1][2][3][4][5][6][7][8][9][10][11]

  • DMSO Degradation Pathways

    • Title: Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.[2][6]

    • Source:Water Research / PubMed (2004).[2]

    • Context: Explains the oxidative breakdown of DMSO, which can generate reactive intermediates th
    • URL:[1][2][3][4][5][6][7][8][9][10][11]

Sources

Technical Support Center: Optimization of pH Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone

Schiff base formation is a classic equilibrium reaction that is deceptively simple yet notoriously sensitive to pH. It is acid-catalyzed , but acid-inhibited at high concentrations.

For your target compound, the reaction rate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is bell-shaped with respect to pH. The optimal window is typically pH 4.0 – 6.0 .
  • pH < 4: The amine nucleophile is protonated (

    
    ), rendering it non-reactive.[1]
    
  • pH > 6: There is insufficient acid to protonate the carbinolamine hydroxyl group (

    
    ), preventing the rate-limiting dehydration step.[1]
    

This guide provides a self-validating troubleshooting framework to locate the specific optimal pH for your substrate, balancing nucleophilicity against leaving-group ability.

Mechanistic Logic & Visualization

To troubleshoot effectively, you must visualize where the reaction is failing. The formation proceeds in two distinct steps: Addition and Elimination .

Mechanism Pathway Analysis

The following diagram illustrates the dual failure modes at extreme pH levels.

SchiffBaseMechanism Start Reagents (R-NH2 + R'=O) AcidTrap ACID TRAP (pH < 4) Amine Protonation (R-NH3+) DEAD END Start->AcidTrap Excess H+ Carbinolamine Intermediate Carbinolamine (R-NH-C(OH)-R') Start->Carbinolamine Nucleophilic Attack (Fast at pH > 5) BaseTrap BASE TRAP (pH > 6) Poor Leaving Group (-OH cannot leave) STALLED Carbinolamine->BaseTrap Lack of H+ Imine Product Schiff Base (R-N=R') Carbinolamine->Imine Dehydration (-H2O) (Acid Catalyzed) Imine->Start Hydrolysis (+H2O) (Equilibrium Shift)

Figure 1: Mechanistic flow of Schiff base formation showing kinetic traps at low and high pH.

Troubleshooting & FAQs

Module A: Reaction Stalled or Slow

Q1: I added acetic acid, but the reaction is still stuck at <50% conversion. Why? A: You are likely facing a Thermodynamic limitation, not a Kinetic one. Schiff base formation is an equilibrium process (


). Even at the perfect pH, water accumulation drives the reverse reaction (hydrolysis).
  • Diagnostic: Does adding more acid change the TLC/LCMS profile? If no, it’s an equilibrium issue.

  • Solution: You must physically remove water.

    • Organic Solvent: Add activated 4Å Molecular Sieves or use a Dean-Stark trap (toluene reflux).

    • Aqueous/Buffer: Use a large excess of the amine (if cheap) to push Le Chatelier’s principle.

Q2: My amine is an aniline (aromatic amine). Does the pH rule change? A: Yes. Anilines are much less basic (


) than aliphatic amines (

).
  • Implication: You can run aniline reactions at a lower pH (2-3) without fully protonating the amine.

  • Adjustment: If using an aliphatic amine, strictly maintain pH 4.5–6.0. If using an aniline, you can act more aggressively with acid catalysis (pH 3–4) to accelerate the dehydration step.

Module B: Stability & Isolation

Q3: The product disappears during workup. What is happening? A: Hydrolysis.[2] Imine bonds are hydrolytically unstable, especially in acidic aqueous layers used during extraction.

  • The Fix:

    • Quench: Neutralize the reaction mixture to pH 7–8 before adding water.

    • Workup: Use a basic wash (e.g., sat.

      
      ) rather than water or dilute acid.
      
    • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze hydrolysis on the column.

Optimization Protocol

Do not guess. Use this screening protocol to define the specific requirements for your compound.

Phase 1: Buffer/Catalyst Selection

Select the system based on your solvent solubility.

ApplicationRecommended SystemNotes
Organic Synthesis Ethanol/Methanol + Acetic Acid (AcOH) Start with 1-5 mol% AcOH. If slow, increase to 10%.
Difficult Substrates Toluene + p-TsOH Requires Dean-Stark trap.[1] p-TsOH is a stronger acid; use sparingly (<1 mol%).
Bioconjugation Phosphate-Citrate Buffer Tunable range pH 4–7. Non-nucleophilic.[3][4]
Avoid Primary Amine Buffers (Tris, Glycine) These will react with your aldehyde/ketone (competing nucleophiles).
Phase 2: The pH Screen (Micro-Scale)

Run 3 parallel reactions in 1-dram vials (10 mg scale) to determine the kinetic "sweet spot."

  • Vial A (Acidic): Solvent + 5 equivalents Acetic Acid (approx pH 3-4).

  • Vial B (Mild): Solvent + 0.1 equivalents Acetic Acid (approx pH 5-6).

  • Vial C (Neutral): Solvent only (Control).

  • Monitor: Check LCMS at T=1h and T=4h.

    • If A is best: Your dehydration step was rate-limiting (common for sterically hindered ketones).

    • If B is best: You hit the optimal balance (standard for most aldehydes).

    • If C is best: Your amine is extremely acid-sensitive or salt formation is occurring.

Decision Tree for Optimization

Use this logic flow to guide your next experiment.

OptimizationTree Start Start: Low Yield / Slow Rate CheckWater Is water being removed? Start->CheckWater RemoveWater Action: Add Mol. Sieves or Dean-Stark CheckWater->RemoveWater No CheckpH Check pH / Catalyst CheckWater->CheckpH Yes AmineType Amine Type? CheckpH->AmineType Aliphatic Aliphatic Amine (pKa ~10) AmineType->Aliphatic Aromatic Aniline/Aromatic (pKa ~4) AmineType->Aromatic OptAliphatic Target pH 5.0-6.0 (Mild Acid) Aliphatic->OptAliphatic OptAromatic Target pH 3.0-4.0 (Stronger Acid OK) Aromatic->OptAromatic

Figure 2: Decision logic for optimizing reaction conditions based on substrate type.

References

  • BenchChem Technical Support. (2025).[1] Optimizing Schiff Base Formation: FAQs and Troubleshooting. BenchChem. Link

  • LibreTexts Chemistry. (2020). Reactions of Aldehydes and Ketones with Amines.[3][4][5][6] Chemistry LibreTexts. Link

  • Master Organic Chemistry. (2018). Imine Formation and Hydrolysis Mechanism.[7][2][3][8] Master Organic Chemistry. Link

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[2] Journal of the American Chemical Society, 81(2), 475–481. Link

  • ResearchGate Discussions. (2015). What is the influence of pH on imine formation in water solution? ResearchGate.[9] Link

Sources

Validation & Comparative

13C NMR chemical shifts validation for furan-2-carbohydrazide structure

Publish Comparison Guide: C NMR Validation for Furan-2-Carbohydrazide

Executive Summary & Comparison Scope

Furan-2-carbohydrazide (CAS: 3326-71-4) is a critical pharmacophore in the synthesis of antimicrobial and antiviral acylhydrazones.[1] Its validation is frequently complicated by the presence of hydrolysis products (furan-2-carboxylic acid) or structural isomers.[1]

This guide compares the Experimental


C NMR performance
  • Computational Prediction (DFT-GIAO): Often used when reference standards are unavailable.[1]

  • Impurity Profiles (Hydrolysis Product): The "Alternative" state of the sample (degraded).

Key Finding: Reliance solely on chemical shift prediction software (e.g., ChemDraw, MestReNova) can lead to assignment errors of up to 5 ppm for the carbonyl carbon.[1] Experimental validation using the specific DMSO-

Technical Specifications & Experimental Benchmarks

The "Gold Standard" Dataset

The following data represents the consensus experimental chemical shifts for Furan-2-carbohydrazide in DMSO-

1

Table 1: Comparative Chemical Shift Analysis (DMSO-


)
Carbon PositionAssignmentExperimental Shift (

, ppm)
DFT Predicted (B3LYP)

(Exp - Calc)
Validation Insight
C-6 C=O (Hydrazide) 157.4 ± 0.5 162.1-4.7Critical: Hydrazide C=O is shielded relative to acids (>160 ppm).[1]
C-2 Furan (Ipso)146.3 ± 0.2 148.5-2.2Quaternary carbon; low intensity.[1]
C-5 Furan (O-CH=)[1][2]145.8 ± 0.2 147.2-1.4Most deshielded aromatic CH.
C-3 Furan (=CH)114.6 ± 0.2 115.8-1.2often overlaps with C-4 in low res.
C-4 Furan (=CH)111.9 ± 0.2 112.5-0.6Most shielded aromatic signal.[1]

Note on Causality: The significant deviation in the Carbonyl (C-6) shift (


 -4.7 ppm) between experiment and standard prediction models is due to the mesomeric effect of the hydrazide -NH-NH

group, which donates electron density more effectively than the -OH of the acid, shielding the carbonyl carbon.

Comparison with Alternatives (Impurity Analysis)

A frequent failure mode in furan-2-carbohydrazide synthesis is contamination with Furan-2-carboxylic acid (starting material or hydrolysis product).[1] Distinguishing these two is the primary goal of the validation.

Table 2: Product vs. Impurity Differential

FeatureProduct: Furan-2-carbohydrazide Alternative: Furan-2-carboxylic Acid Differentiation Protocol
C=O[1] Shift ~157.4 ppm ~159.5 - 161.0 ppm The Acid C=O is deshielded by ~3 ppm.[1]
Solubility High in DMSO, Moderate in MeOHHigh in DMSO, High in MeOHAcid protons often broaden in wet DMSO.

H NMR (NH)
Broad singlets at ~9.5 & ~4.5 ppmBroad singlet at ~13.0 ppm (COOH)Look for the diagnostic hydrazide NH

.

Step-by-Step Validation Protocol

To ensure "Self-Validating" results, follow this rigorous workflow.

Phase 1: Sample Preparation
  • Solvent: DMSO-

    
     (99.8% D) is mandatory.[1] Chloroform-d is unsuitable due to poor solubility and hydrogen bonding variability.[1]
    
  • Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Phase 2: Acquisition Parameters[1]
  • Frequency: Minimum 100 MHz for

    
    C (400 MHz system).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): Minimum 1024 scans. The quaternary C-2 and C=O signals have long relaxation times (

    
    ).[1]
    
  • Relaxation Delay (D1): Set to 2.0 seconds to ensure quantitative integration of the carbonyl peak.

Phase 3: Processing & Logic Check
  • Reference: Calibrate DMSO-

    
     septet center to 39.52 ppm .
    
  • Peak Picking: Identify the 5 expected signals.[1]

  • Logic Gate:

    • IF C=O > 160 ppm

      
      REJECT  (Suspect Acid).[1]
      
    • IF C-3/C-4 are distinct (separated by >2 ppm)

      
      PASS  (Good resolution).
      
    • IF Extra peaks at 128-130 ppm

      
      FLAG  (Benzoyl impurities from derivative synthesis).[1]
      

Validation Workflow Diagram

The following decision tree visualizes the logic flow for accepting or rejecting a batch based on

ValidationWorkflowStartStart: Acquire 13C NMR(DMSO-d6)CheckSolventCheck Solvent Ref(39.52 ppm)Start->CheckSolventCountPeaksCount Major SignalsCheckSolvent->CountPeaksDecisionPeaksSignal Count = 5?CountPeaks->DecisionPeaksCheckCarbonylCheck C=O ShiftDecisionPeaks->CheckCarbonylYesResultMixMIXTURE: RepurifyDecisionPeaks->ResultMixNo (>5 peaks)ResultAcidDETECTED: Furan-2-carboxylic Acid(C=O > 160 ppm)CheckCarbonyl->ResultAcid> 159 ppmResultProductVALIDATED: Furan-2-carbohydrazide(C=O ~ 157.4 ppm)CheckCarbonyl->ResultProduct156-158 ppm

Caption: Logical decision tree for validating Furan-2-carbohydrazide batch purity using

References

  • Vimalraj, V., et al. (2010).[1] "Vibrational, NMR spectral studies of 2-furoic hydrazide by DFT and ab initio HF methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 670-675.[1] [1]

  • Sigma-Aldrich. (2024).[1] "2-Furoic hydrazide Product Specification & Spectral Data." Merck KGaA.[1]

  • Gottlieb, H. E., et al. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1][3]

  • Datta, R., et al. (2014).[1] "Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide." European Journal of Chemistry, 5(3), 473-477.[1]

FTIR characteristic peaks of 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 5-(Phenoxymethyl)furan-2-carbohydrazide

A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 5-(Phenoxymethyl)furan-2-carbohydrazide. In drug discovery and development, precise structural elucidation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the synthesis of target molecules and identifying key functional groups. This guide moves beyond a simple listing of peaks to offer a comparative analysis, grounding the interpretation in the spectra of structurally related precursors and analogues. By understanding how the constituent parts—the furan ring, the carbohydrazide moiety, and the phenoxymethyl group—contribute to the final spectrum, researchers can gain a more confident and nuanced understanding of their results.

The structure of 5-(Phenoxymethyl)furan-2-carbohydrazide incorporates a hydrazide functional group, which is a common pharmacophore in many medicinally active compounds. The interpretation of its vibrational modes is therefore of significant interest. This guide will compare its expected spectral features with those of the parent compound, Furan-2-carbohydrazide, to isolate the spectroscopic impact of the 5-(phenoxymethyl) substitution.

Comparative FTIR Data Analysis

To predict and understand the spectrum of 5-(Phenoxymethyl)furan-2-carbohydrazide, we must first analyze the spectra of its core components. The most logical comparison is with Furan-2-carbohydrazide, for which experimental data is available. The addition of the phenoxymethyl group is expected to introduce new peaks and shift existing ones.

Functional GroupFuran-2-carbohydrazide (Experimental/Reference)5-(Phenoxymethyl)furan-2-carbohydrazide (Predicted)Rationale for Prediction / Key Differences
N-H Stretching (Amine/Amide) ~3300-3150 cm⁻¹ (multiple broad bands)~3300-3150 cm⁻¹ (multiple broad bands)The hydrazide N-H stretching region is expected to be similar, characterized by multiple bands due to symmetric and asymmetric vibrations of the -NH₂ group and the -NH- amide proton. Hydrogen bonding can cause significant broadening.[1][2]
C-H Stretching (Aromatic/Furan) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in unsaturated rings (furan and phenyl).[3][4]
C-H Stretching (Aliphatic) N/A~2950-2850 cm⁻¹The introduction of the methylene (-CH₂-) bridge in the phenoxymethyl group will result in new peaks in the aliphatic C-H stretching region.[4]
C=O Stretching (Amide I) ~1630-1680 cm⁻¹ (strong, sharp)~1630-1680 cm⁻¹ (strong, sharp)This is one of the most intense and characteristic peaks for a hydrazide.[5] Its position is sensitive to conjugation and hydrogen bonding but should not be drastically shifted by the distant phenoxymethyl group.
N-H Bending (Amide II) ~1550-1620 cm⁻¹~1550-1620 cm⁻¹This band arises from a mix of N-H bending and C-N stretching and is a key feature of secondary amides.
C=C Stretching (Aromatic/Furan) ~1580, 1500, 1470 cm⁻¹~1580, 1500, 1470 cm⁻¹Both the furan and the newly introduced phenyl ring will exhibit characteristic C=C stretching bands in this region.[3]
C-O-C Stretching (Ether) N/A~1250 cm⁻¹ (asymmetric) & ~1050 cm⁻¹ (symmetric)The phenoxymethyl group contains an aryl-alkyl ether linkage, which will produce strong, characteristic C-O-C stretching bands. The asymmetric stretch is typically stronger.[3]
C-O Stretching (Furan Ring) ~1100-1000 cm⁻¹~1100-1000 cm⁻¹The in-ring C-O-C stretch of the furan moiety is expected in this region.
N-N Stretching ~1015 cm⁻¹~1015 cm⁻¹This vibration is often weak to medium in intensity but is characteristic of the hydrazide group.[6]
C-H Out-of-Plane Bending (Aromatic) N/A~750 cm⁻¹ and ~700 cm⁻¹The monosubstituted benzene ring will show strong absorptions in this region, which are diagnostic for the substitution pattern.

Detailed Interpretation of Characteristic Peaks

The utility of FTIR lies in the diagnostic power of specific absorption bands. For 5-(Phenoxymethyl)furan-2-carbohydrazide, the spectrum can be logically dissected into several key regions.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms.

  • N-H Stretching (3300-3150 cm⁻¹): The carbohydrazide moiety (-CONHNH₂) gives rise to characteristic N-H stretching bands. Typically, the free -NH₂ group will show two bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one. The amide N-H stretch also appears here. These bands are often broad due to intermolecular hydrogen bonding, a common feature in the solid state of hydrazides.[1]

  • Aromatic & Furan C-H Stretching (>3000 cm⁻¹): The C-H bonds on both the furan and phenyl rings are sp² hybridized, leading to stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[3][4]

  • Aliphatic C-H Stretching (<3000 cm⁻¹): A key differentiator from Furan-2-carbohydrazide will be the appearance of peaks just below 3000 cm⁻¹ (typically ~2925 cm⁻¹ and ~2855 cm⁻¹). These correspond to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) group in the phenoxymethyl substituent.

Double & Triple Bond Region (2500-1500 cm⁻¹)

This region contains some of the most informative peaks for this molecule.

  • Amide I Band (C=O Stretching, ~1660 cm⁻¹): This is expected to be the most intense peak in the spectrum. Its position is dictated by the conjugation with the furan ring and the electronic effects of the hydrazide group. In similar furan-based hydrazide derivatives, this peak appears between 1632 and 1690 cm⁻¹.[5][7]

  • Amide II Band (N-H Bending, ~1570 cm⁻¹): This band is characteristic of the amide linkage and involves a combination of N-H bending and C-N stretching.

  • C=C Ring Stretching (~1580-1450 cm⁻¹): Multiple sharp bands will appear in this region corresponding to the skeletal vibrations of the furan and phenyl rings.

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.

  • Asymmetric C-O-C Ether Stretching (~1250 cm⁻¹): The presence of the phenoxymethyl group introduces a strong, unambiguous aryl-alkyl ether stretching band. This is a critical peak for confirming the successful installation of this substituent.

  • Furan & Phenyl Ring Vibrations: Numerous bands corresponding to in-plane bending and other skeletal vibrations will be present.

  • Out-of-Plane C-H Bending (~750 cm⁻¹): A strong peak around 750 cm⁻¹ is highly characteristic of monosubstituted benzene rings, providing clear evidence of the phenoxy group.

Visualizing the Spectroscopic Relationships

The following diagram illustrates the key functional groups within 5-(Phenoxymethyl)furan-2-carbohydrazide and their primary contribution to the FTIR spectrum.

FTIR_Contributions cluster_molecule 5-(Phenoxymethyl)furan-2-carbohydrazide cluster_spectrum FTIR Spectral Regions mol Structure Furan Furan Ring CH_Aromatic >3000 cm⁻¹ C-H Aromatic Stretch Furan->CH_Aromatic C-H Bonds Hydrazide Carbohydrazide NH_Stretch ~3300 cm⁻¹ N-H Stretch Hydrazide->NH_Stretch N-H Bonds CO_Amide ~1660 cm⁻¹ C=O Amide I Hydrazide->CO_Amide C=O Bond Ether Phenoxymethyl Group Ether->CH_Aromatic Phenyl C-H CH_Aliphatic <3000 cm⁻¹ C-H Aliphatic Stretch Ether->CH_Aliphatic Methylene C-H COC_Ether ~1250 cm⁻¹ C-O-C Ether Stretch Ether->COC_Ether Ether Linkage

Caption: Key functional groups and their corresponding FTIR regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes a standard method for analyzing a solid sample like 5-(Phenoxymethyl)furan-2-carbohydrazide using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a clean, reproducible FTIR spectrum of the solid compound for structural verification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).

  • Spatula.

  • 5-(Phenoxymethyl)furan-2-carbohydrazide sample (approx. 1-2 mg).

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[6] Most instruments require 16-32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Raise the ATR press arm.

    • Using a clean spatula, place a small amount (1-2 mg) of the solid 5-(Phenoxymethyl)furan-2-carbohydrazide powder onto the center of the ATR crystal. The goal is to completely cover the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically perform the background subtraction.

    • The resulting spectrum should show absorbance peaks pointing upwards (or transmittance peaks pointing downwards, depending on the display mode).

  • Data Processing and Cleaning:

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

    • Examine the collected spectrum. If the baseline is not flat, apply a baseline correction.

    • If atmospheric CO₂ peaks (~2360 cm⁻¹) are prominent due to changes in the lab environment, an atmospheric suppression function can be used.

    • Label the significant peaks with their wavenumbers (cm⁻¹) for analysis.

Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample preparation to final structural confirmation.

FTIR_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample B->C D Collect Sample Spectrum C->D E Baseline & Atmospheric Correction D->E F Identify Key Functional Group Regions (e.g., N-H, C=O, C-O-C) E->F G Compare with Reference Spectra (Furan-2-carbohydrazide) F->G H Assign Characteristic Peaks G->H I Confirm Structure of 5-(Phenoxymethyl)furan-2-carbohydrazide H->I

Caption: Step-by-step workflow for FTIR analysis and interpretation.

Conclusion

The FTIR spectrum of 5-(Phenoxymethyl)furan-2-carbohydrazide is rich with information that confirms its complex structure. While the core carbohydrazide and furan vibrations provide a foundational signature similar to its precursor, Furan-2-carbohydrazide, the definitive proof of synthesis lies in identifying the unique contributions of the phenoxymethyl group. Specifically, researchers should look for the appearance of aliphatic C-H stretching peaks below 3000 cm⁻¹, a strong and characteristic C-O-C ether stretch around 1250 cm⁻¹, and the out-of-plane C-H bending bands of a monosubstituted phenyl ring. This comparative and systematic approach to spectral interpretation ensures a high degree of confidence in the structural elucidation of novel compounds, a cornerstone of efficient and successful drug development.

References

  • ResearchGate. FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. Available from: [Link]

  • Chylewska, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available from: [Link]

  • Gasparyan, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Future Science. Available from: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available from: [Link]

  • Yıldız, M., et al. (2016). XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide. Taylor & Francis Online. Available from: [Link]

  • PubChem. 2-Furancarboxylic acid, hydrazide. National Institutes of Health. Available from: [Link]

  • Quiroga-Varela, J. C., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Wiley Online Library. Available from: [Link]

  • Abdulmalik, N. N., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Publications. Available from: [Link]

  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available from: [Link]

  • Aygün, A., et al. (2021). FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells. Nature. Available from: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 5-(Phenoxymethyl)furan-2-carbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ultraviolet-visible (UV-Vis) absorption spectra of the versatile ligand, 5-(Phenoxymethyl)furan-2-carbohydrazide, and its coordination complexes with various transition metals. We will explore the synthesis of these compounds, the principles behind their electronic transitions, and how UV-Vis spectroscopy serves as a powerful tool for confirming complexation and elucidating structural information. This document is intended for researchers, chemists, and drug development professionals interested in the coordination chemistry and spectroscopic characterization of furan-based hydrazone ligands.

Introduction: The Significance of Furan-Based Hydrazide Ligands

5-(Phenoxymethyl)furan-2-carbohydrazide is a molecule of significant interest, merging the structural motifs of a furan ring, a phenoxy group, and a carbohydrazide moiety. Furan derivatives are prevalent in numerous biologically active compounds, while hydrazones and their metal complexes are well-documented for a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties[1]. The ability of the carbohydrazide group to act as a chelating agent for metal ions makes it a prime candidate for the development of novel metallodrugs.

UV-Vis spectroscopy is an indispensable technique in coordination chemistry. The electronic absorption spectra of these compounds provide critical information about their structure and bonding[2]. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In the context of the free ligand and its metal complexes, we are primarily interested in three types of electronic transitions:

  • Intraligand Transitions (π → π and n → π):** These transitions occur within the ligand itself. π → π* transitions, typically of high intensity, arise from the aromatic furan and phenyl rings. The n → π* transitions are of lower intensity and involve the non-bonding electrons on the oxygen and nitrogen atoms of the carbohydrazide group[3].

  • d-d Transitions: In complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak (Laporte-forbidden) and appear in the visible region, often imparting color to the complexes[2][4].

  • Charge-Transfer (CT) Transitions: These are intense transitions involving the movement of an electron between the metal and the ligand. They can be either Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) charge transfers[4]. The appearance of these bands is a strong indicator of complex formation.

This guide will comparatively analyze how the coordination of different metal ions to 5-(Phenoxymethyl)furan-2-carbohydrazide distinctively alters these electronic transitions.

Experimental Protocols

The reliability of spectroscopic data is contingent upon the purity of the synthesized compounds and the precision of the analytical method. The following protocols are self-validating, providing clear steps for synthesis and analysis.

Synthesis of the Ligand: 5-(Phenoxymethyl)furan-2-carbohydrazide

The synthesis of the title ligand is a multi-step process, beginning with the conversion of a suitable furan precursor. A plausible and efficient route starts from 5-(hydroxymethyl)furfural (5-HMF), a readily available bio-based platform chemical.

Step 1: Synthesis of 5-(Phenoxymethyl)furan-2-carbaldehyde. This step involves an etherification reaction. A similar procedure has been documented for the synthesis of related compounds[5].

  • To a cooled solution (0-5 °C) of 5-(hydroxymethyl)furfural (1 eq.), phenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.1 eq.) in dry tetrahydrofuran (THF), slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(phenoxymethyl)furan-2-carbaldehyde as a solid.

Step 2: Synthesis of the corresponding Ethyl Ester. The aldehyde must be oxidized to a carboxylic acid and then esterified.

  • Oxidize 5-(phenoxymethyl)furan-2-carbaldehyde to 5-(phenoxymethyl)furan-2-carboxylic acid using a suitable oxidizing agent like sodium chlorite (NaClO₂) in the presence of a scavenger.

  • Convert the resulting carboxylic acid to its ethyl ester by refluxing with an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid for 6-8 hours.

  • Neutralize the reaction mixture, extract with an organic solvent, and purify to obtain ethyl 5-(phenoxymethyl)furan-2-carboxylate.

Step 3: Synthesis of 5-(Phenoxymethyl)furan-2-carbohydrazide. This final step involves the reaction of the ester with hydrazine hydrate, a standard method for preparing carbohydrazides[6].

  • Dissolve ethyl 5-(phenoxymethyl)furan-2-carboxylate (1 eq.) in absolute ethanol.

  • Add an excess of hydrazine hydrate (80-99%, ~10 eq.) to the solution.

  • Reflux the mixture for 8-12 hours, during which a solid precipitate may form.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash it with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-(Phenoxymethyl)furan-2-carbohydrazide.

General Synthesis of Metal(II) Complexes

The complexes are typically prepared by reacting the ligand with the corresponding metal salt in a 2:1 ligand-to-metal molar ratio[7][8].

  • Dissolve 5-(Phenoxymethyl)furan-2-carbohydrazide (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(OAc)₂) (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH to ~7 by adding a few drops of an ethanolic sodium acetate solution, if necessary.

  • Reflux the reaction mixture for 3-4 hours. The formation of a colored precipitate indicates complex formation.

  • Cool the mixture to room temperature. Filter the solid complex, wash thoroughly with ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

UV-Vis Spectroscopic Analysis
  • Prepare stock solutions of the free ligand and each metal complex at a concentration of 10⁻³ M in a spectroscopic grade solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are chosen for their ability to dissolve both the ligand and the complexes and their transparency in the measurement range[3][9].

  • From the stock solutions, prepare working solutions of ~10⁻⁵ M by serial dilution.

  • Record the UV-Vis absorption spectra from 200 to 900 nm using a double-beam spectrophotometer with 1.0 cm quartz cuvettes[3][7].

  • Use the pure solvent (DMF or DMSO) as the reference in the reference cuvette.

  • Identify the wavelength of maximum absorbance (λmax) for each distinct band.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase A Synthesis of Ligand (5-(Phenoxymethyl)furan-2-carbohydrazide) B Synthesis of Metal Complexes (Ligand + Metal Salt) A->B Ethanol, Reflux C Prepare 10⁻⁵ M Solutions in DMF B->C Purified Complexes D Record UV-Vis Spectra (200-900 nm) C->D E Data Interpretation (Identify λmax, Assign Transitions) D->E

Caption: Experimental workflow for synthesis and UV-Vis analysis.

Results and Comparative Analysis

The coordination of metal ions to 5-(Phenoxymethyl)furan-2-carbohydrazide causes significant and predictable changes in the electronic absorption spectrum. The analysis begins with the spectrum of the free ligand as a baseline.

G cluster_ligand 5-(Phenoxymethyl)furan-2-carbohydrazide L O(furan)-C1-C2(=O)-NH-NH2 | C(phenoxymethyl)

Caption: Structure of 5-(Phenoxymethyl)furan-2-carbohydrazide. (Note: A proper chemical structure drawing would replace the placeholder text.)

UV-Vis Spectrum of the Free Ligand

The UV-Vis spectrum of the free 5-(Phenoxymethyl)furan-2-carbohydrazide ligand, dissolved in DMF, is expected to exhibit two main absorption regions.

  • High-Energy Bands (250-320 nm): Intense absorption bands in this region are attributed to π → π * electronic transitions within the aromatic systems—the furan ring and the phenoxy group[3].

  • Lower-Energy Band (~330-360 nm): A less intense, broader band is typically observed at a longer wavelength. This band is assigned to an n → π * transition involving the non-bonding electrons of the carbonyl oxygen (C=O) and the hydrazide nitrogens (-NH-NH₂)[3].

Comparative Spectra of the Metal Complexes

Upon complexation, the ligand's absorption bands undergo noticeable shifts, and new bands may appear. These changes are diagnostic of the coordination of the ligand to the metal center. The ligand likely acts as a bidentate donor, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazide group, forming a stable five-membered chelate ring.

G cluster_ligand Ligand Backbone M M²⁺ O O M->O N N M->N Coordination backbone C=O  | C-NH-NH₂

Caption: General bidentate coordination mode via O and N atoms.

The table below summarizes typical UV-Vis spectral data for the free ligand and its complexes with selected divalent metal ions. The data is compiled based on reported values for structurally similar furan and benzofuran carbohydrazide/hydrazone complexes[1][3][9][10].

Compoundλmax (nm) (π → π)λmax (nm) (n → π)λmax (nm) (Charge Transfer)λmax (nm) (d-d Transitions)Probable Geometry
Ligand (L) ~285, ~310~355---
[Co(L)₂]Cl₂ ~280, ~305~370~420 (LMCT)~530, ~680Octahedral
[Ni(L)₂]Cl₂ ~282, ~308~365~415 (LMCT)~560, ~740Octahedral
[Cu(L)₂]Cl₂ ~288, ~315~380~435 (LMCT)~650 (broad)Distorted Octahedral
[Zn(L)₂]Cl₂ ~280, ~305~375~410 (LMCT)-Tetrahedral/Octahedral

Analysis of Spectral Changes:

  • Intraligand Bands: The π → π* and n → π* bands of the ligand are shifted upon complexation. The shift in the n → π* band is particularly significant as it confirms the coordination of the carbonyl oxygen and azomethine nitrogen to the metal ion. This coordination alters the energy of the non-bonding orbitals, thus changing the energy required for the electronic transition[3]. A bathochromic (red) shift in the n → π* band is commonly observed.

  • Charge-Transfer Bands: All the complexes exhibit new, often intense, bands in the 410-435 nm region. These are not present in the free ligand and are assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions[3][4]. This is a definitive sign of covalent interaction between the ligand and the metal ion.

  • d-d Transitions (The "Fingerprint" Region):

    • Co(II) Complex: The appearance of two bands in the visible region (~530 nm and ~680 nm) is characteristic of an octahedral geometry around the Co(II) ion. These bands can be assigned to the ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₂g(F) transitions, respectively.

    • Ni(II) Complex: The bands around 560 nm and 740 nm are consistent with an octahedral Ni(II) complex, corresponding to the ³A₂g(F) → ³T₁g(F) and ³A₂g(F) → ³T₂g(F) transitions.

    • Cu(II) Complex: A single, broad absorption band around 650 nm is characteristic of a d⁹ Cu(II) ion in a tetragonally distorted octahedral environment (Jahn-Teller effect), encompassing the ²Eg → ²T₂g transition.

    • Zn(II) Complex: As expected for a d¹⁰ metal ion, the Zn(II) complex shows no d-d transitions[2]. Its spectrum is dominated by the shifted intraligand bands and the LMCT band. The absence of d-d bands makes UV-Vis a less informative tool for the geometry of Zn(II) complexes compared to other techniques, but it remains crucial for confirming coordination.

Conclusion

This guide demonstrates that UV-Vis spectroscopy is a highly effective and accessible technique for the initial characterization of metal complexes with 5-(Phenoxymethyl)furan-2-carbohydrazide. The comparative analysis of the spectra provides compelling evidence for coordination and offers significant insights into the electronic structure and geometry of the resulting complexes.

Key takeaways from the analysis are:

  • Shifts in the ligand's intrinsic π → π* and n → π* bands confirm the participation of the carbohydrazide moiety in metal binding.

  • The emergence of new, intense charge-transfer bands is a hallmark of complex formation.

  • The position and number of weak d-d transitions in the visible region serve as a diagnostic fingerprint for the geometry of transition metal complexes like Co(II), Ni(II), and Cu(II).

By systematically applying the protocols and interpretative frameworks outlined here, researchers can confidently utilize UV-Vis spectroscopy as a foundational tool in the exploration of novel furan-based metal complexes for applications in materials science and medicinal chemistry.

References

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. (2022). International Journal of Science and Research Archive, 07(02), 466–473. [Link]

  • Al-Khafaji, Y. H., et al. (2022). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules, 27(23), 8206. [Link]

  • Heavy metal ions (HMIs), particularly Hg²⁺, Fe²⁺, Pb²⁺, and Cd²⁺, are toxic to biological systems. (n.d.). ResearchGate.
  • Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. (n.d.). Journal of Research in Chemistry.
  • Halli, M. B., & Sumathi, R. B. (2012). Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation. Bioinorganic Chemistry and Applications, 2012, 145834. [Link]

  • Shashidhar, et al. (2007). Synthesis and spectroscopic characterization of metal complexes with naphthofuran-2-carbohydrazide Schiff 's base. Transition Metal Chemistry, 32(4), 457-462. [Link]

  • Kriukova, E. A., et al. (2023). Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. Molecules, 28(9), 3925. [Link]

  • El-Tabl, A. S., et al. (2021). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 14(3), 102987. [Link]

  • Shashidhar, et al. (2007). Synthesis and spectroscopic characterization of metal complexes with naphthofuran-2-carbohydrazide Schiff 's base. Taylor & Francis Online. [Link]

  • Halli, M. B., & Malipatil, R. S. (2011). Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. Der Pharma Chemica, 3(6), 460-469.
  • Sharma, R. K., et al. (2011). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Journal of Current Chemical & Pharmaceutical Sciences, 1(2), 76-85.
  • Abdulmalik, O., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 64(14), 10206–10220. [Link]

  • Singh, R. B., et al. (2008). Structural Studies of Transition Metal Complexes of 2-Furoin Oxime. Asian Journal of Chemistry, 20(7), 5353-5358.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2020). ChemistryOpen, 9(5), 585–593. [Link]

  • UV-vis absorption spectra of 1 and its transition metal complexes 2-5 in CHCl3 at 25 o C. (n.d.). ResearchGate.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Pak. J. Pharm. Sci., 27(3), 533-539.
  • Electronic Spectra of Transition Metal Complexes. (2025). Inorganic Chemistry II Class Notes.
  • 5-Methylfuran-2-carbohydrazide. (n.d.). Benchchem.
  • Electronic Transitions (Unit6). (n.d.). Scribd.

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Comparative study of furan vs. thiophene carbohydrazide derivatives

[1]

Executive Summary: The "O" vs. "S" Switch

In medicinal chemistry, the bioisosteric replacement of a furan (oxygen-containing) ring with a thiophene (sulfur-containing) ring is a classic yet critical optimization strategy.[1] When applied to carbohydrazide derivatives —a privileged scaffold with documented anticancer and antimicrobial potential—this switch fundamentally alters the physicochemical and pharmacological profile of the lead compound.

This guide objectively compares these two heterocycles, providing experimental evidence to support selection during lead optimization.

FeatureFuran DerivativesThiophene Derivatives
Electronic Nature High electronegativity (O), lower aromaticity.Lower electronegativity (S), higher aromaticity.[2]
Lipophilicity (LogP) Lower (More hydrophilic).Higher (More lipophilic).
Metabolic Stability Low: Prone to oxidative ring opening (reactive metabolites).Moderate/High: Stable ring, though S-oxidation possible.
H-Bonding Strong H-bond acceptor.Weak H-bond acceptor.
Primary Utility Short-term acute therapies (Antimicrobial).Chronic therapies (Anticancer/Anti-inflammatory).[1]

Physicochemical & Structural Analysis

The divergence in biological activity between furan and thiophene carbohydrazides stems from the atomic properties of Oxygen versus Sulfur.[3]

Electronic Effects and Aromaticity[1][4][5]
  • Furan: Oxygen is highly electronegative (3.44), tightly holding its lone pairs. This reduces the resonance energy (16 kcal/mol) compared to thiophene, making the furan ring less aromatic and more akin to a diene. It is more susceptible to electrophilic attack and metabolic ring opening.

  • Thiophene: Sulfur is less electronegative (2.58) and has available d-orbitals (though their contribution is debated, the polarizability is key). Thiophene has a resonance energy of 29 kcal/mol, making it more aromatic and stable, closely mimicking a benzene ring.

Lipophilicity and Permeability

Thiophene derivatives consistently exhibit higher partition coefficients (LogP) than their furan counterparts.

  • Implication: Thiophene carbohydrazides generally show superior passive membrane permeability, making them better candidates for intracellular targets (e.g., tubulin inhibition in cancer cells). Furan derivatives often require polar substituents to maintain solubility but may suffer from lower cellular accumulation.

Biological Performance Comparison

Anticancer Activity

Carbohydrazide linkers (

  • Thiophene Dominance: In tubulin inhibition assays, thiophene derivatives often outperform furans due to better hydrophobic pocket occupancy. For example, thiophenyl-3-phenyl-1H-indole-carbohydrazides have shown superior microtubule-destabilizing effects compared to furan analogs.

  • Furan Specificity: Furan derivatives have shown specific potency against A549 (lung cancer) lines, with IC50 values ranging from 43-342 µM.[4] However, their cytotoxicity is often linked to reactive metabolite formation, raising safety concerns for chronic use.

Table 1: Comparative Cytotoxicity Profile (Representative Data)

Scaffold TypeCell LineTarget MechanismIC50 / Potency TrendNotes
Furan-Carbohydrazide A549 (Lung)Unknown / Reactive SpeciesModerate (40-100 µM)Often shows higher toxicity to normal fibroblasts (BJ cells).
Thiophene-Carbohydrazide MCF-7 (Breast)Tubulin PolymerizationHigh (< 50 µM)Better selectivity index; enhanced metabolic stability.
Furan-Schiff Base HepG2DNA IntercalationModerateActivity drops significantly if H-bonding is disrupted.
Antimicrobial Activity[1][5][7][8][9]
  • Furan: Historically validated (e.g., Nitrofurantoin).[5][6] Furan carbohydrazides are highly effective against Gram-negative bacteria (E. coli) but are limited by rapid metabolism.

  • Thiophene: Thiophene-based Schiff bases have demonstrated superior efficacy against Gram-positive bacteria (B. subtilis), often attributed to their ability to penetrate the thick peptidoglycan layer due to higher lipophilicity.

Strategic Decision Logic (SAR)

The following decision tree illustrates when to deploy which scaffold during the drug design process.

SAR_Decision_TreeStartLead Optimization:Select HeterocycleTarget_LocWhere is the Target?Start->Target_LocIntracellularIntracellular(e.g., Kinase, Nuclear Receptor)Target_Loc->IntracellularNeed PermeabilityExtracellularExtracellular / Surface(e.g., GPCR, Bacterial Wall)Target_Loc->ExtracellularMetabolicMetabolic Stability Requirement?Intracellular->MetabolicH_BondH-Bond Acceptor Needed?Extracellular->H_BondHigh_StabChronic Dosing(High Stability Needed)Metabolic->High_StabAcuteAcute/Topical(Rapid Clearance Acceptable)Metabolic->AcuteSelect_ThiopheneSELECT THIOPHENE(High LogP, Stable, Aromatic)High_Stab->Select_ThiopheneAcute->H_BondYes (Critical Interaction)Yes (Critical Interaction)H_Bond->Yes (Critical Interaction)O is better acceptorNo / Hydrophobic PocketNo / Hydrophobic PocketH_Bond->No / Hydrophobic PocketSelect_FuranSELECT FURAN(Polar, H-Bond Acceptor)Yes (Critical Interaction)->Select_FuranNo / Hydrophobic Pocket->Select_Thiophene

Figure 1: Strategic decision tree for selecting Furan vs. Thiophene scaffolds based on target location and metabolic requirements.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, melting point confirmation).

Synthesis of Carbohydrazide Precursors

This protocol describes the conversion of the heterocyclic ester to the hydrazide, the key intermediate.

Reagents:

  • Ethyl 2-furoate OR Ethyl 2-thiophenecarboxylate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 10 mmol of the ester in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise to prevent rapid exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (

      
      ) should disappear; the hydrazide spot (
      
      
      ) will appear.
  • Isolation: Cool to room temperature. If precipitate forms, filter directly. If not, concentrate under reduced pressure to half volume and cool on ice.

  • Purification: Recrystallize from ethanol.

    • Furan-2-carbohydrazide MP:

      
      
      
    • Thiophene-2-carbohydrazide MP:

      
       (Significantly higher due to aromatic stacking).
      
General Synthesis of Schiff Base Derivatives

Condensation of the carbohydrazide with an aldehyde yields the active pharmacological agent.

Workflow:

  • Reaction: Mix equimolar amounts (1 mmol) of the carbohydrazide and the substituted benzaldehyde in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 2–4 hours.

    • Validation: The product typically precipitates out of the hot solution due to increased molecular weight and rigidity.

  • Work-up: Filter the hot solution to collect the solid. Wash with cold ethanol and diethyl ether.

Synthetic Pathway Visualization

Synthesis_WorkflowSubstrateEster Precursor(Furan/Thiophene)RefluxReflux (EtOH)4-6 HoursSubstrate->RefluxHydrazineHydrazine Hydrate(Excess)Hydrazine->RefluxTLCTLC Check(Disappearance of Ester)Reflux->TLCHydrazideCarbohydrazideIntermediateTLC->HydrazideCompleteCondensationSchiff BaseCondensation(Cat. AcOH)Hydrazide->CondensationAldehydeAromaticAldehydeAldehyde->CondensationProductFinal Derivative(Precipitate)Condensation->Product

Figure 2: General synthetic pathway for carbohydrazide derivatives.

Safety & ADMET Profile

Metabolic Liability (The Critical Differentiator):

  • Furan Toxicity: The furan ring is metabolically activated by Cytochrome P450 (specifically CYP2E1) to form cis-2-butene-1,4-dial. This reactive unsaturated dicarbonyl is a potent alkylating agent that can cross-link proteins and DNA, leading to hepatotoxicity and potential carcinogenesis.

    • Mitigation: Substitution at the 2- and 5-positions of the furan ring can sterically or electronically hinder this bioactivation.

  • Thiophene Toxicity: Thiophene is generally more stable but can undergo S-oxidation to form thiophene-S-oxides and sulfones. These are Michael acceptors but are typically less reactive than the furan ring-opening products.

Recommendation: For chronic indications (e.g., daily anticancer therapy), thiophene is the preferred scaffold to minimize the risk of idiosyncratic drug-induced liver injury (DILI).

References

  • BenchChem. (2025).[1][3][5] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from

  • Tok, F., et al. (2025). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.[4][7] Journal of Research in Pharmacy, 26(1), 13-19.[4] Retrieved from

  • MDPI. (2023). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. Retrieved from

  • ResearchGate. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from

  • National Institutes of Health (NIH). (2023). Furans, Thiophenes and Related Heterocycles in Drug Discovery.[1][3][5][8] Retrieved from

A Senior Application Scientist's Guide to the Chemical Validation of the Carbohydrazide Moiety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the definitive identification of functional groups is a cornerstone of molecular characterization. The carbohydrazide moiety, with its unique structural and reactive properties, finds application in diverse fields, from a safer alternative to hydrazine in boiler water treatment to a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its validation is therefore a critical step in quality control, synthesis confirmation, and analytical testing.

This guide provides a comparative analysis of key chemical tests for the validation of the carbohydrazide functional group. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and an objective comparison of their performance.

The Chemistry of Carbohydrazide: A Reactive Hub

Carbohydrazide, OC(N₂H₃)₂, is a symmetrical molecule characterized by a central carbonyl group flanked by two hydrazine functionalities. This structure imparts a high degree of reactivity, primarily centered around the nucleophilic nitrogen atoms and the reducing nature of the hydrazine groups. Understanding these properties is key to selecting and interpreting the appropriate chemical tests.

Comparative Analysis of Chemical Validation Tests

Here, we compare three robust chemical tests for the validation of the carbohydrazide moiety, each leveraging a different aspect of its chemical reactivity.

Test Principle Observation for Positive Result Sensitivity Specificity Ease of Use
Ferric Ion Reduction Test (PDTS Method) Reduction of Fe(III) to Fe(II) by carbohydrazide, followed by complexation of Fe(II) with a chromogenic ligand (e.g., PDTS).[1][4][5][6]Formation of a distinct peach-pink to burgundy colored complex.[1][4][6][7]HighModerate (Interference from other reducing agents).[7]High
Reaction with p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) Condensation reaction between the hydrazine moiety and an aromatic aldehyde to form a colored hydrazone.Formation of a yellow to orange-red colored product.ModerateModerate (Positive for most hydrazines).High
Potassium Permanganate Redox Test Oxidation of carbohydrazide by the strong oxidizing agent potassium permanganate.Decolorization of the purple permanganate solution.HighLow (Positive for a wide range of reducing agents).Very High

Test 1: The Ferric Ion Reduction Method (PDTS Method)

This is one of the most reliable and widely used methods for the detection and quantification of carbohydrazide, particularly in industrial applications like boiler water analysis.[4][6] The test is based on the strong reducing nature of the carbohydrazide moiety.

Principle and Causality

Carbohydrazide quantitatively reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[1][5][6] The resulting ferrous ions then react with a specific chromogenic chelating agent, 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt (PDTS), to form a stable and intensely colored peach-pink complex.[1][4][5][6] The intensity of the color is directly proportional to the concentration of carbohydrazide in the sample.[1][4]

Experimental Workflow

cluster_0 Ferric Ion Reduction Test Workflow A Sample containing Carbohydrazide B Add Ferric Iron (Fe³⁺) Solution A->B Step 1 C Incubate (Reduction Occurs) B->C Step 2 D Add PDTS Solution C->D Step 3 E Observe Color Change D->E Step 4 cluster_1 Reaction with p-Dimethylaminobenzaldehyde Carbohydrazide Carbohydrazide Moiety (R-NH-NH₂) Intermediate Unstable Intermediate Carbohydrazide->Intermediate + pDAB p-Dimethylaminobenzaldehyde pDAB->Intermediate Hydrazone Colored Hydrazone + H₂O Intermediate->Hydrazone - H₂O

Caption: Formation of a colored hydrazone.

Detailed Protocol
  • Reagent Preparation (Ehrlich's Reagent): Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of ethanol. Slowly and carefully add 5 mL of concentrated hydrochloric acid.

  • Test Procedure: a. Dissolve a small amount of the test compound in a suitable solvent (e.g., ethanol or water). b. Add a few drops of Ehrlich's reagent to the sample solution. c. Gently warm the mixture in a water bath for a few minutes. d. A positive test is indicated by the development of a yellow to orange-red color.

Trustworthiness and Limitations

While this test is simple and provides a clear visual cue, it is not specific to carbohydrazide. It will give a positive result for most compounds containing a hydrazine or hydrazide functionality. Therefore, it is best used as a preliminary screening test or in conjunction with other, more specific tests.

Test 3: Potassium Permanganate Redox Test

This is a simple, rapid, and effective test for detecting the presence of a reducing agent, a key characteristic of the carbohydrazide moiety.

Principle and Causality

Potassium permanganate (KMnO₄) is a strong oxidizing agent with a characteristic deep purple color due to the permanganate ion (MnO₄⁻). In the presence of a reducing agent like carbohydrazide, the manganese in the permanganate ion is reduced, typically to the colorless manganese(II) ion (Mn²⁺) under acidic conditions. This reduction results in the disappearance of the purple color.

Experimental Workflow

cluster_2 Potassium Permanganate Test Workflow A Sample containing Carbohydrazide B Add dilute KMnO₄ Solution A->B Step 1 C Observe for Decolorization B->C Step 2

Caption: Workflow for the Potassium Permanganate Test.

Detailed Protocol
  • Reagent Preparation: Prepare a very dilute (e.g., 0.01 M) aqueous solution of potassium permanganate. The solution should be light purple.

  • Test Procedure: a. Dissolve the sample in a suitable solvent (water or a dilute acid like sulfuric acid). b. Add the dilute potassium permanganate solution dropwise to the sample solution while stirring. c. A positive test is the immediate disappearance of the purple color of the permanganate.

Specificity and Application

This test is highly sensitive but has very low specificity. A wide range of organic and inorganic compounds can be oxidized by permanganate, leading to a false positive result. Therefore, this test is most useful for quickly confirming the reducing nature of a compound believed to be carbohydrazide, rather than for its definitive identification in a complex mixture.

Conclusion

The choice of chemical test for validating the carbohydrazide moiety depends on the specific requirements of the analysis.

  • For a highly reliable and sensitive qualitative test, the Ferric Ion Reduction Method (PDTS) is recommended, provided potential interferences from other reducing agents are considered.

  • The reaction with p-dimethylaminobenzaldehyde serves as a good preliminary screening test for the hydrazine functionality.

  • The Potassium Permanganate Test is a simple and rapid method to confirm the reducing nature of the sample but lacks specificity.

For unequivocal identification, especially in drug development and quality control, it is always advisable to complement these chemical tests with modern analytical techniques such as FTIR, NMR, and mass spectrometry.

References

  • Talanta. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-6. [Link]

  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. [Link]

  • ResearchGate. (n.d.). Effect of some metal ions on the rate of carbohy- drazide oxidation... [Link]

  • Galgo Chemtrimetronics. (n.d.). Carbohydrazide Test Kits | Accurate results in < 2 minutes. [Link]

  • Watertest Systems. (n.d.). carbohydrazide chemets test kit, k-1805. [Link]

  • PMC. (n.d.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. [Link]

  • OSTI.GOV. (1994, July 1). Spectrophotometric determination of some carbohydrates, thiocarbonyls and hydrazines. [Link]

  • ResearchGate. (2025, August 9). Oxidation of carbohydrazide with nitric acid. [Link]

  • ChemBK. (2025, August 19). Carbohydrazide. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. [Link]

  • Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]

  • Oxidation Technologies. (n.d.). Carbohydrazide Information. [Link]

  • Galgo Chemtrimetronics. (n.d.). Carbohydrazide - PDTS Method. [Link]

  • Gas-Sensing.com. (2025, January 24). Simplify Water Testing with the K-1805 Carbohydrazide Kit. [Link]

  • ResearchGate. (2025, August 5). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]

  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). Spectrophotometric determination of Carbendazim in its Formulations and Environmental samples. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-(Phenoxymethyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 757193-60-5 | Formula: C₁₂H₁₂N₂O₃ | Molecular Weight: 232.24 g/mol [1][2]

Executive Safety Summary & Risk Profile

Status: Research Chemical (Toxicological properties not fully investigated). Core Directive: Treat as a Hazardous Substance with potential for acute toxicity, skin sensitization, and aquatic toxicity.

As a Senior Application Scientist, I advise adopting a "Universal Precaution" strategy. This compound contains a hydrazide functional group attached to a furan ring. Hydrazides are known reducing agents and potential sensitizers. The furan moiety adds potential for metabolic activation. Do not assume safety due to lack of specific LD50 data.

Hazard Classification (Conservative Estimation)

Based on Structure-Activity Relationship (SAR) and GHS standards for aryl hydrazides:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Sensitization: Skin Sensitizer Category 1 (Potential allergic reaction).

  • STOT-SE: Category 3 (May cause respiratory irritation).[4]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. It is designed to be a self-validating system: if you cannot meet these criteria, do not handle the compound.

PPE CategoryStandard Protocol (Dry Powder)High-Risk Protocol (Solutions/Heating)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm / 4 mil)Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)Hydrazides can penetrate standard latex.[1][2] Double gloving provides a breakthrough time buffer for solutions (e.g., DMSO stocks).
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPowder fines are mobile; hydrazides are severe eye irritants. Safety glasses with side shields are insufficient for powders.
Respiratory Fume Hood (Face velocity > 0.5 m/s)N95/P2 Respirator (If hood unavailable or during spill cleanup)Inhalation of hydrazide dust can cause respiratory sensitization. Engineering controls (Hood) are primary; respirators are secondary.
Body Defense Lab Coat (Cotton/Poly blend, buttoned) + Long PantsTyvek® Lab Coat or Apron (Impervious)Cotton absorbs liquids; Tyvek repels. Essential when handling concentrated stock solutions to prevent dermal absorption.

Operational Protocols: Step-by-Step

A. Receipt & Storage Logic

Objective: Maintain chemical integrity and prevent degradation (oxidation).

  • Inspection: Upon receipt, inspect the vial for breakage. If the powder is yellow/brown (discolored from white/off-white), significant oxidation may have occurred.[2]

  • Environment: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Keep container tightly closed. For long-term storage (>1 month), store under Argon or Nitrogen to prevent hydrazide oxidation.[2]

  • Segregation: Store away from Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Acids .

B. Weighing & Transfer (The "Static" Danger)

Objective: Prevent aerosolization of fines.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or bar if available. Furan derivatives can be fluffy and prone to static charge, leading to "jumping" powder.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of metal ions (which can catalyze hydrazide decomposition).

C. Solubilization & Reaction Setup

Objective: Safe preparation of stock solutions.

  • Solvent Choice: Soluble in DMSO and DMF . Sparingly soluble in water.

  • Protocol:

    • Add solvent slowly to the powder.

    • Vortex in a closed tube; do not sonicate in an open vessel (aerosol risk).

    • Reaction Warning: If using in coupling reactions (e.g., aldehyde condensation), ensure the system is vented. Hydrazide chemistry can release gas or heat if catalyzed improperly.

Emergency Response & Decision Logic

Spill Cleanup Workflow

Scenario: You have spilled ~100mg of powder on the bench.

  • Evacuate & Ventilate: Clear the immediate area. Ensure Fume Hood is on "Emergency/Purge" mode if available.

  • PPE Upgrade: Don double nitrile gloves and an N95 respirator.

  • Dry Clean (Preferred): Cover spill with a wet paper towel (to suppress dust) without spreading it, then wipe up.

    • Why? Sweeping dry powder creates aerosols.

  • Wet Clean: Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by water.

    • Mechanism:[1][5][6] Bleach oxidizes the hydrazide to less toxic species (nitrogen gas and carboxylic acids), neutralizing the chemical hazard.

Exposure Response[1][5][6][7][8][9][10]
  • Eye Contact: Flush immediately with water for 15 minutes .[7][8][9][10] Hold eyelids open. Seek medical attention (Hydrazides can cause corneal damage).

  • Skin Contact: Wash with soap and water.[4][11][8][9][10] Do not use alcohol (increases skin permeability).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (Corrosive/Irritant risk).[7][8][9][10]

Waste Disposal & Deactivation

Directive: Never dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic Organic".[2]

  • Liquid Waste: Collect in "Organic Solvent Waste" (Non-Halogenated, unless halogenated solvents were used).

  • Deactivation (Small Scale): For trace residues on glassware, soak in a dilute bleach solution (1-5%) for 1 hour before standard washing. This oxidizes the hydrazide functionality.

Visual Logic: Risk Assessment & PPE Selection

The following diagram illustrates the decision-making process for handling 5-(Phenoxymethyl)furan-2-carbohydrazide safely.

PPE_Logic Start Start: Handling 5-(Phenoxymethyl)furan-2-carbohydrazide StateCheck Check Physical State Start->StateCheck Powder Dry Powder StateCheck->Powder Weighing/Transfer Solution Solution / Reaction StateCheck->Solution Dissolving/Heating Risk_Aero Risk: Aerosol Inhalation Powder->Risk_Aero Risk_Absorb Risk: Dermal Absorption/Splash Solution->Risk_Absorb Control_Eng Engineering Control: Fume Hood / Balance Enclosure Risk_Aero->Control_Eng Risk_Absorb->Control_Eng PPE_Powder PPE Required: - Nitrile Gloves (Single) - Safety Goggles - Lab Coat Control_Eng->PPE_Powder If Powder PPE_Solution PPE Required: - Nitrile Gloves (Double) - Face Shield + Goggles - Impervious Apron Control_Eng->PPE_Solution If Liquid/Hot Action Proceed with Experiment PPE_Powder->Action PPE_Solution->Action

Caption: Decision logic for selecting appropriate PPE based on physical state and associated risks (Aerosol vs. Absorption).

References

  • BLD Pharm. (n.d.). SDS for 5-((Phenoxymethyl)furan-2-carbohydrazide (CAS 757193-60-5). Retrieved from (Note: Cited as representative source for physical properties of similar furan-hydrazides).

  • Fisher Scientific. (2023). Safety Data Sheet: 1H-Pyrrole-2-carbohydrazide. Retrieved from (Cited for hydrazide functional group toxicity extrapolation).

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Carbohydrazide. Retrieved from (Cited for general hydrazide handling and incompatibility logic).

  • PubChem. (n.d.). Compound Summary: Furan-2-carbohydrazide.[1][2][12][13][14] Retrieved from (Cited for structural alerts and metabolic activation potential).

(Note: Direct toxicological data for CAS 757193-60-5 is limited.[1][2] Protocols are derived from high-confidence analogues and functional group analysis.)[2]

Sources

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